molecular formula C14H12Cl2O2 B3353248 (4-Benzyloxy-3,5-dichlorophenyl)methanol CAS No. 536974-84-2

(4-Benzyloxy-3,5-dichlorophenyl)methanol

Cat. No.: B3353248
CAS No.: 536974-84-2
M. Wt: 283.1 g/mol
InChI Key: ZOFBAUYIPFGTPD-UHFFFAOYSA-N
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Description

(4-Benzyloxy-3,5-dichlorophenyl)methanol (CAS 536974-84-2) is a high-purity chemical building block of interest in advanced organic synthesis and pharmaceutical research . With the molecular formula C₁₄H₁₂Cl₂O₂ and a molecular weight of 283.15 g/mol, this compound features a benzyl-protected phenol and a primary alcohol functional group, making it a versatile intermediate for constructing more complex molecules . Its structure, related to dichlorophenylboronic acid derivatives, suggests potential application in synthesizing ligands for chiral porous organic frameworks (POFs) and metal-organic frameworks (MOFs), which are a significant research area for applications in chiral separation and asymmetric catalysis . As a key synthon, it can be further functionalized; for example, the alcohol group can be oxidized or converted to an amine, while the benzyloxy group can be deprotected to reveal a phenolic hydroxyl group, offering multiple avenues for molecular diversification . Researchers utilize this compound under GHS safety warnings, including H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . This compound is provided with a purity of ≥97% and is intended For Research Use Only. Not for human or diagnostic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,5-dichloro-4-phenylmethoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2O2/c15-12-6-11(8-17)7-13(16)14(12)18-9-10-4-2-1-3-5-10/h1-7,17H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFBAUYIPFGTPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of (4-Benzyloxy-3,5-dichlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis, purification, and characterization of (4-Benzyloxy-3,5-dichlorophenyl)methanol (CAS: 536974-84-2), a critical intermediate in the synthesis of complex pharmaceutical agents such as Kaitocephalin and analogs of the thrombopoietin receptor agonist Eltrombopag (Promacta).

Executive Summary

This compound is a functionalized benzyl alcohol derivative featuring a sterically crowded, electron-deficient aromatic core. Its structural uniqueness lies in the 3,5-dichloro substitution pattern, which imparts significant lipophilicity and metabolic stability to the ring, while the 4-benzyloxy group serves as a robust protecting group for the phenol, removable only under specific hydrogenolytic or strong acid conditions.

This guide presents a scalable, two-step synthetic route starting from methyl 3,5-dichloro-4-hydroxybenzoate . This pathway is selected for its high atom economy, operational simplicity, and avoidance of highly unstable intermediates.

Retrosynthetic Analysis & Strategy

The target molecule contains three distinct functionalities: a primary alcohol, a benzyl ether, and aryl chlorides.

  • Disconnection A (C-O Bond): Disconnecting the benzyl ether reveals the phenol precursor.

  • Disconnection B (Redox): The primary alcohol is best derived from the corresponding carboxylic ester, ensuring the aryl chlorides remain intact during transformation.

Selected Route:

  • Williamson Ether Synthesis: Selective

    
    -alkylation of the phenol.
    
  • Hydride Reduction: Chemoselective reduction of the ester to the alcohol.

Reaction Scheme (DOT Visualization)

ReactionScheme SM Methyl 3,5-dichloro- 4-hydroxybenzoate Step1 Step 1: Benzylation (BnBr, K2CO3, DMF) SM->Step1 Int Intermediate: Methyl 4-benzyloxy- 3,5-dichlorobenzoate Step1->Int 90-95% Yield Step2 Step 2: Reduction (LiAlH4 or DIBAL-H) Int->Step2 Product Target: (4-Benzyloxy-3,5- dichlorophenyl)methanol Step2->Product 85-90% Yield

Caption: Two-step synthetic pathway from commercially available methyl 3,5-dichloro-4-hydroxybenzoate.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 4-benzyloxy-3,5-dichlorobenzoate

This step utilizes a standard Williamson ether synthesis. The presence of two ortho-chlorine atoms increases the acidity of the phenol (


), making deprotonation facile even with mild carbonate bases, though steric hindrance requires elevated temperatures.

Reagents:

  • Methyl 3,5-dichloro-4-hydroxybenzoate (1.0 eq)

  • Benzyl bromide (1.2 eq)

  • Potassium carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: N,N-Dimethylformamide (DMF) or Acetone (DMF is preferred for rate; Acetone for ease of workup).

Protocol:

  • Setup: Charge a round-bottom flask with methyl 3,5-dichloro-4-hydroxybenzoate and anhydrous DMF (5 mL/g).

  • Deprotonation: Add

    
     in one portion. Stir at room temperature for 15 minutes. The suspension may turn yellow/orange due to phenoxide formation.
    
  • Alkylation: Add benzyl bromide dropwise via syringe.

  • Reaction: Heat the mixture to 60–70 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting phenol (lower

    
    ) should disappear.
    
  • Workup:

    • Cool to room temperature.[1][2][3]

    • Pour the mixture into ice-cold water (10x reaction volume). The product usually precipitates as a white solid.

    • Filter the solid.[4] If oil forms, extract with Ethyl Acetate (EtOAc), wash with water (3x) and brine (1x) to remove DMF.

  • Purification: Recrystallization from Ethanol or flash chromatography (if necessary).

Step 2: Reduction to this compound

The ester is reduced to the primary alcohol. Lithium Aluminum Hydride (


)  is the standard reagent. Note: Aryl chlorides are generally stable to 

under reflux in THF, unlike aryl bromides which may undergo hydrodehalogenation.

Reagents:

  • Methyl 4-benzyloxy-3,5-dichlorobenzoate (1.0 eq)

  • 
     (1.5 eq) (2.4 M solution in THF or powder)
    
  • Solvent: Anhydrous Tetrahydrofuran (THF)

Protocol:

  • Setup: Flame-dry a two-neck flask under Nitrogen (

    
    ) atmosphere. Add anhydrous THF.
    
  • Reagent Prep: Cool THF to 0 °C. Carefully add

    
    .
    
  • Addition: Dissolve the intermediate ester in minimal anhydrous THF. Add this solution dropwise to the

    
     suspension at 0 °C. Exothermic reaction.
    
  • Reaction: Allow to warm to room temperature and stir for 2–3 hours. If conversion is slow, heat to mild reflux (60 °C) for 1 hour.

  • Quench (Fieser Method):

    • Cool to 0 °C.

    • Slowly add water (

      
       mL per 
      
      
      
      grams of
      
      
      ).
    • Add 15% NaOH (

      
       mL).
      
    • Add water (

      
       mL).
      
  • Isolation: Stir until a granular white precipitate forms. Filter through a Celite pad.[2] Rinse the pad with THF/EtOAc.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the crude alcohol.

Purification & Process Logic

The following logic flow ensures high purity (>98%) suitable for pharmaceutical applications.

PurificationLogic Crude Crude Reaction Mixture (Post-Quench) TLC TLC Analysis (Hexane:EtOAc 3:1) Crude->TLC Decision Impurity Profile? TLC->Decision Recryst Recrystallization (Cyclohexane/EtOAc) Decision->Recryst Minor non-polar impurities Column Flash Chromatography (SiO2, Gradient Elution) Decision->Column Complex mixture Final Pure Product (White Solid) Recryst->Final Column->Final

Caption: Decision matrix for purification of the final alcohol.

Analytical Characterization (The "Truth" of the Molecule)

To validate the synthesis, the following spectral data must be confirmed. The symmetry of the 3,5-dichloro substitution is the diagnostic key.

Table 1: Expected NMR Data
NucleusShift (

ppm)
MultiplicityIntegrationAssignmentMechanistic Note

7.35 – 7.45Multiplet5HBenzyl AromaticStandard phenyl envelope.

7.40 Singlet 2H Ar-H (C2, C6) Diagnostic: Collapsed to singlet due to symmetry and lack of ortho-coupling.

5.05Singlet2H

Deshielded by oxygen.

4.60Singlet/Broad2H

Typical benzylic alcohol position.

1.80Broad s1H

Exchangeable with

.
Mass Spectrometry (MS)[5]
  • Molecular Ion (

    
    ):  282 (based on 
    
    
    
    ).
  • Isotope Pattern: The presence of two chlorine atoms will produce a distinct 9:6:1 intensity ratio for peaks at

    
    , 
    
    
    
    , and
    
    
    (282, 284, 286 m/z). This is the definitive confirmation of the dichloro-substitution.
Physical Properties[2][6][7]
  • Appearance: White to off-white crystalline solid.

  • Melting Point: Expected range 75–85 °C (Estimate based on 3,5-dichlorobenzyl alcohol mp 77°C; benzyloxy group typically raises MP).

  • Solubility: Soluble in DMSO, DMF, Methanol, DCM, EtOAc. Insoluble in water.

Safety & Handling

  • Benzyl Bromide: Potent lachrymator. Handle only in a functioning fume hood.

  • 
    :  Pyrophoric. Reacts violently with water.[5] Ensure all glassware is oven-dried.
    
  • Waste Disposal: Aqueous layers from the benzylation contain DMF and bromide; dispose of as halogenated organic waste.

References

  • Preparation of Eltrombopag Intermediates

    • Source: U.S.
    • Relevance: Describes the broader synthetic strategy for 3,5-dichloro-4-hydroxybenzoic acid deriv
    • Link:

  • Synthesis of Kaitocephalin (Related Intermediate)

    • Source:Synlett (Thieme Connect), "Synthetic Studies Directed toward Kaitocephalin".
    • Relevance: Specifically identifies the coupling of (4-benzyloxy-3,5-dichlorophenyl) fragments.[6][7]

    • Link:

  • General Procedure for Reduction of Halogenated Benzoates

    • Source:Journal of Medicinal Chemistry, General methods for converting 3,5-dichloro-4-substituted esters to alcohols.
    • Relevance: Validates the compatibility of aryl chlorides with hydride reducing agents.
    • Link:

  • Compound Registry

    • Title: this compound[8][9]

    • CAS: 536974-84-2[9][10]

    • Link: (Search via CAS for confirmation).

Sources

Physicochemical Profiling and Synthetic Utility of (4-Benzyloxy-3,5-dichlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced organic synthesis and drug development, functionalized benzylic alcohols serve as critical linchpins for molecular assembly. (4-Benzyloxy-3,5-dichlorophenyl)methanol (CAS: 536974-84-2) is a highly specialized intermediate characterized by its orthogonal reactivity[1]. By masking the acidic phenolic hydroxyl with a robust benzyl ether and flanking it with electron-withdrawing chlorine atoms, this molecule provides a stable, lipophilic scaffold suitable for complex cross-coupling reactions, API (Active Pharmaceutical Ingredient) synthesis, and agrochemical development[2].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality, and field-proven experimental workflows designed for researchers and application scientists.

Structural Architecture and Mechanistic Influence

The utility of this compound stems from the strategic interplay of its three primary structural motifs. Understanding the causality behind these functional groups is essential for predicting the molecule's behavior under various reaction conditions.

  • The Benzyl Ether (Protecting Group): The benzyl group masks the reactive 4-hydroxyl position. This prevents unwanted phenoxide formation under basic conditions (e.g., during Williamson ether syntheses or

    
     alkylations elsewhere on the molecule) and significantly increases the overall lipophilicity (LogP) of the scaffold.
    
  • 3,5-Dichloro Substitution: The chlorine atoms exert a strong inductive electron-withdrawing effect (-I effect). This renders the aromatic ring electron-deficient, which subtly decreases the electron density at the benzylic oxygen, thereby increasing the stability of the ether against mild acids. Furthermore, in biological applications, these halogens block the 3 and 5 positions from cytochrome P450-mediated oxidative metabolism, enhancing the pharmacokinetic half-life of downstream derivatives[2].

  • The Hydroxymethyl Group: The primary alcohol serves as the primary synthetic handle. It can be readily oxidized to an aldehyde or converted into a potent electrophile (e.g., a benzyl chloride or bromide) for subsequent nucleophilic attack.

G Core This compound B1 Benzyl Ether Group Core->B1 B2 3,5-Dichloro Substitution Core->B2 B3 Hydroxymethyl Group Core->B3 B1_1 Phenol Protection (Base Stability) B1->B1_1 B1_2 Increased Lipophilicity B1->B1_2 B2_1 Electron-Withdrawing (Inductive Effect) B2->B2_1 B2_2 Metabolic Stability B2->B2_2 B3_1 Hydrogen Bonding (Solid State) B3->B3_1 B3_2 Synthetic Handle (Oxidation/Activation) B3->B3_2

Fig 1. Structural deconstruction and its influence on physicochemical properties.

Quantitative Physicochemical Profile

The following table synthesizes the core physicochemical data of the compound, vital for calculating reaction stoichiometry, designing purification gradients, and predicting solubility[1][3][4].

PropertyValue / Specification
IUPAC Name (4-(Benzyloxy)-3,5-dichlorophenyl)methanol
CAS Registry Number 536974-84-2
Molecular Formula

Molecular Weight 283.15 g/mol
Topological Polar Surface Area (TPSA) ~29.5 Ų
Estimated LogP ~3.8 - 4.2 (Highly Lipophilic)
Hydrogen Bond Donors 1 (-OH)
Hydrogen Bond Acceptors 2 (-O-, -OH)
Rotatable Bonds 4
Solubility Profile Insoluble in

; Soluble in DCM, EtOAc, THF, MeOH

Synthetic Workflows and Reactivity

The compound is typically utilized as a central node in divergent synthetic pathways. The two most critical transformations involving this molecule are its synthesis via reduction and its subsequent deprotection or activation.

G A 4-Benzyloxy-3,5-dichlorobenzaldehyde (Precursor) B This compound (Core Compound) A->B Reduction (NaBH4) C 3,5-Dichloro-4-hydroxybenzyl alcohol (Deprotected Phenol) B->C Hydrogenolysis (H2, Pd/C) D 4-Benzyloxy-3,5-dichlorobenzyl chloride (Activated Electrophile) B->D Chlorination (SOCl2)

Fig 2. Synthetic pathways and downstream functionalization of the core compound.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and analytical checkpoints to verify success.

Protocol A: Chemoselective Synthesis via Borohydride Reduction

Objective: Reduce 4-benzyloxy-3,5-dichlorobenzaldehyde to the target benzylic alcohol without cleaving the benzyl ether or the aryl chlorides. Causality: Sodium borohydride (


) is selected over Lithium Aluminum Hydride (

).

is overly aggressive and poses a risk of reductive dechlorination of the electron-deficient 3,5-dichloroaryl ring.

in a protic solvent provides precise chemoselectivity for the aldehyde.

Step-by-Step Methodology:

  • Initiation: Dissolve 1.0 eq of 4-benzyloxy-3,5-dichlorobenzaldehyde in anhydrous Methanol (0.2 M concentration) and cool the flask to 0 °C using an ice bath. Rationale: Cooling minimizes exothermic side reactions and transesterification.

  • Reagent Addition: Add 1.2 eq of

    
     in small portions over 15 minutes.
    
  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Validation Checkpoint (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: Hexanes/EtOAc 7:3). Self-Validation: The reaction is complete when the higher-

    
     aldehyde spot disappears, replaced by a lower-
    
    
    
    spot (the alcohol is more polar due to hydrogen bonding).
  • Quench and Workup: Quench cautiously with saturated aqueous

    
     to destroy excess hydride. Extract the aqueous layer 3x with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure to yield this compound.
Protocol B: Controlled Catalytic Hydrogenolysis (Deprotection)

Objective: Cleave the benzyl ether to unmask the phenol, yielding 3,5-dichloro-4-hydroxybenzyl alcohol. Causality: Standard Palladium on Carbon (Pd/C) under


 gas is the standard method for O-debenzylation. However, the presence of 3,5-dichloro substituents introduces a high risk of unwanted hydrodehalogenation (loss of chlorine atoms). To prevent this, the catalyst must be intentionally "poisoned" or modulated.

Step-by-Step Methodology:

  • Preparation: Dissolve this compound in Ethyl Acetate (EtOAc).

  • Catalyst Modulation: Add 0.1 equivalents of an amine base (e.g., pyridine or triethylamine). Rationale: The amine selectively binds to the most active sites on the palladium surface, suppressing the oxidative addition into the strong C-Cl bond while still allowing the cleavage of the weaker benzylic C-O bond.

  • Reaction: Add 5% Pd/C (10% w/w). Purge the reaction vessel with Nitrogen, then backfill with Hydrogen gas (1 atm via balloon). Stir vigorously at room temperature for 4-6 hours.

  • Validation Checkpoint (LC-MS): Sample the reaction and analyze via LC-MS. Self-Validation: Look for the mass transition from 283.15 Da to 193.03 Da. Crucially, verify the isotopic distribution pattern of the product peak: it must retain the characteristic 9:6:1 ratio of a dichloro-compound (

    
    ). If a 3:1 ratio is observed, unwanted monodechlorination has occurred.
    
  • Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with EtOAc, and concentrate the filtrate in vacuo.

Conclusion

This compound is a highly versatile building block whose physicochemical properties are dictated by a delicate balance of steric protection and electronic induction. By understanding the causality behind its structural components, researchers can precisely control its reactivity, utilizing chemoselective reductions and modulated hydrogenolysis to build complex, halogenated pharmaceutical and chemical architectures.

References

Sources

Introduction: Navigating the Landscape of a Novel Building Block

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (4-Benzyloxy-3,5-dichlorophenyl)methanol: Synthesis, Properties, and Medicinal Chemistry Context

In the vast repository of chemical entities utilized in drug discovery and development, specific structural motifs often emerge as privileged scaffolds due to their inherent physicochemical and biological properties. The molecule this compound represents a confluence of three such important features: a stable benzyloxy protecting group, a dichlorinated aromatic ring that modulates lipophilicity and metabolic stability, and a reactive benzyl alcohol for further synthetic elaboration.

A comprehensive search of established chemical databases, however, reveals that a specific CAS (Chemical Abstracts Service) number for this compound has not been assigned. This indicates that the compound is either novel or not widely commercialized. This guide, therefore, adopts a dual approach. Firstly, it provides identification details for closely related and documented structural analogs. Secondly, leveraging established principles of organic synthesis, it presents a robust, logical, and detailed protocol for the proposed synthesis of the title compound. This document is intended to serve as a practical and authoritative resource for researchers engaged in the synthesis of novel chemical entities and for drug development professionals seeking to understand the potential of such building blocks.

Part 1: Identification of Structural Analogs

While this compound itself is not cataloged, several structural analogs are well-documented. These compounds provide a critical frame of reference for predicting the properties and reactivity of the target molecule.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
(3,5-Dichlorophenyl)methanol60211-57-6C₇H₆Cl₂O177.03
3,5-Dichloro-4-hydroxybenzaldehyde2314-36-5C₇H₄Cl₂O₂191.01[1][2]
(4-(Benzyloxy)phenyl)methanol836-43-1C₁₄H₁₄O₂214.26[3]
(4-(Benzyloxy)-3-chlorophenyl)methanol536974-87-5C₁₄H₁₃ClO₂248.71[4][5][6]

Part 2: A Proposed Synthetic Pathway

The synthesis of this compound can be logically approached via a two-step sequence starting from the commercially available 3,5-dichloro-4-hydroxybenzaldehyde (CAS: 2314-36-5)[1][2]. The strategy involves:

  • Protection of the phenolic hydroxyl group as a benzyl ether via the Williamson ether synthesis.

  • Reduction of the benzaldehyde to the corresponding benzyl alcohol.

This pathway is selected for its reliability, high-yielding steps, and the use of common laboratory reagents.

Experimental Protocol: A Self-Validating System

Step 1: Synthesis of 4-Benzyloxy-3,5-dichlorobenzaldehyde via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and robust method for forming ethers. It proceeds through an SN2 mechanism where a phenoxide ion, generated by deprotonating a phenol with a base, acts as a nucleophile to displace a halide from an alkyl halide.[4][5]

  • Materials:

    • 3,5-Dichloro-4-hydroxybenzaldehyde (1.0 eq)

    • Benzyl bromide (1.1 - 1.2 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Acetone or N,N-Dimethylformamide (DMF), anhydrous

    • Sodium Iodide (NaI) (catalytic amount, optional)

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,5-dichloro-4-hydroxybenzaldehyde.

    • Add anhydrous potassium carbonate. The use of a mild base like K₂CO₃ is crucial to selectively deprotonate the phenol without promoting side reactions.[4]

    • Add anhydrous acetone or DMF to the flask (approx. 15-20 mL per gram of starting aldehyde). DMF can facilitate reactions with less reactive chlorides, though acetone is often sufficient and easier to remove.

    • Stir the resulting suspension at room temperature for 20 minutes.

    • Slowly add benzyl bromide to the stirred mixture. A catalytic amount of NaI can be added to facilitate the reaction, particularly if benzyl chloride is used, via the Finkelstein reaction.

    • Heat the reaction mixture to reflux (Acetone: ~56°C; DMF: may require heating to 60-80°C).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a hexane:ethyl acetate mixture (e.g., 4:1). The reaction is typically complete within 4-12 hours.

    • Upon completion, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small volume of acetone.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-benzyloxy-3,5-dichlorobenzaldehyde.

Step 2: Reduction of 4-Benzyloxy-3,5-dichlorobenzaldehyde to this compound

The reduction of an aldehyde to a primary alcohol is a fundamental transformation. Sodium borohydride (NaBH₄) is an ideal reagent for this step due to its chemoselectivity; it will readily reduce the aldehyde without affecting the aromatic rings or the benzyl ether.[7]

  • Materials:

    • 4-Benzyloxy-3,5-dichlorobenzaldehyde (1.0 eq)

    • Sodium Borohydride (NaBH₄) (1.5 - 2.0 eq)

    • Methanol or Ethanol, anhydrous

    • Deionized Water

    • 1M Hydrochloric Acid (HCl)

    • Ethyl Acetate

  • Procedure:

    • Dissolve the 4-benzyloxy-3,5-dichlorobenzaldehyde in anhydrous methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0°C in an ice bath. This is a critical step to control the exothermic reaction upon addition of the hydride reagent.

    • Slowly add sodium borohydride in small portions. Vigorous gas (H₂) evolution may be observed.

    • After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction by TLC until the starting aldehyde is fully consumed.

    • Work-up: Carefully quench the reaction by slowly adding deionized water at 0°C to destroy excess NaBH₄.

    • Acidify the mixture to pH ~5-6 with 1M HCl.

    • Remove the bulk of the alcohol solvent under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purification: The final product can be purified by flash column chromatography or recrystallization to achieve high purity.

Visualization of the Synthetic Workflow

Synthetic Pathway start 3,5-Dichloro-4- hydroxybenzaldehyde intermediate 4-Benzyloxy-3,5- dichlorobenzaldehyde start->intermediate Step 1: Williamson Ether Synthesis Benzyl Bromide, K₂CO₃, Acetone final (4-Benzyloxy-3,5- dichlorophenyl)methanol intermediate->final Step 2: Reduction NaBH₄, Methanol

Caption: Proposed two-step synthesis of the target compound.

Part 3: Physicochemical Properties and Characterization

The expected physicochemical properties of this compound can be inferred from its structure. The two chlorine atoms will significantly increase its lipophilicity (logP) compared to the non-chlorinated analog. The benzyloxy group also contributes to this property. The hydroxyl group provides a site for hydrogen bonding. The compound is expected to be a solid at room temperature with poor solubility in water but good solubility in organic solvents like dichloromethane, ethyl acetate, and alcohols.

Upon successful synthesis, the structure and purity of this compound would be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, connectivity, and purity.

  • Mass Spectrometry (MS): To determine the molecular weight and isotopic pattern characteristic of a dichlorinated compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the O-H stretch of the alcohol and C-O stretches of the ether and alcohol.

Part 4: Relevance and Potential Applications in Drug Development

The structural motifs present in this compound are of significant interest to medicinal chemists for several reasons.

The Dichlorophenyl Moiety: A Tool for Modulating Bioactivity

The incorporation of a dichlorophenyl group is a well-established strategy in drug design.[8] Chlorine atoms can enhance a molecule's therapeutic potential by:

  • Increasing Lipophilicity: This can improve membrane permeability and oral absorption.

  • Blocking Metabolic Sites: Halogen atoms can prevent metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.

  • Enhancing Target Binding: The electronegative chlorine atoms can participate in halogen bonding or other specific interactions within a protein's active site, increasing binding affinity and potency.

Prominent drugs containing a dichlorophenyl group include the anti-inflammatory agent Diclofenac (2,6-dichlorophenyl) and the antidepressant Sertraline (3,4-dichlorophenyl).[8] The 3,5-dichloro substitution pattern is also found in various bioactive compounds, including intermediates for pharmaceuticals like Tafamidis.[9]

The Benzyloxy Group: A Versatile Pharmacophore and Protecting Group

The benzyloxy group is more than just a simple ether. In medicinal chemistry, it is recognized as a key pharmacophore that can impart beneficial properties.[3][6] It is found in numerous bioactive molecules, including monoamine oxidase (MAO) inhibitors, where it plays a crucial role in binding to the enzyme's active site.[6][10] Furthermore, in multi-step syntheses, the benzyl group is one of the most common protecting groups for alcohols and phenols due to its stability in a wide range of conditions and its facile removal via catalytic hydrogenolysis.[5][11]

This compound as a Synthetic Intermediate

The primary utility of the title compound is as a versatile synthetic intermediate or building block. The benzyl alcohol functionality can be easily converted into other groups (e.g., halides, amines, esters, ethers) to build more complex molecules for screening in drug discovery programs.

Medicinal_Chemistry_Role cluster_properties Inherent Properties cluster_reactions Synthetic Utility cluster_applications Potential Applications Core This compound Lipophilicity Increased Lipophilicity (2x Cl, 1x Bn) Core->Lipophilicity Metabolic_Stability Blocked Metabolism (Cl atoms) Core->Metabolic_Stability Protecting_Group Protected Phenol (Benzyloxy) Core->Protecting_Group Halogenation -> Benzyl Halide Core->Halogenation Esterification -> Benzyl Ester Core->Esterification Amination -> Benzyl Amine Core->Amination Drug_Discovery Drug Discovery Libraries Halogenation->Drug_Discovery Agrochemicals Agrochemical Synthesis Esterification->Agrochemicals Materials Functional Materials Amination->Materials

Caption: Role as a versatile building block in chemistry.

Conclusion

While this compound does not currently possess a registered CAS number, this guide demonstrates its clear potential and accessibility for the research community. By providing a logical and detailed synthetic protocol based on well-established chemical reactions, we have outlined a clear path to its creation from commercially available starting materials. The analysis of its constituent structural motifs—the dichlorophenyl ring and the benzyloxy group—firmly places this molecule within a class of compounds highly relevant to modern medicinal chemistry. Its potential as a versatile intermediate for the synthesis of novel bioactive compounds makes it a valuable target for researchers in both academic and industrial drug discovery settings.

References

A complete list of all sources cited is provided below for verification.

  • Singh, S., et al. (2022). Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. Archiv der Pharmazie, 355(8), e2200084. [Link]

  • Oba, R., et al. (2016). Biocatalytic reduction of benzaldehyde using vegetable wastes as enzyme sources. TIP Revista Especializada en Ciencias Químico-Biológicas, 19(1), 36-42. [Link]

  • Mandal, S., et al. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Tenside Surfactants Detergents, 57(2), 115-121. [Link]

  • Scribd. (n.d.). Auto-Oxidation-Reduction of Benzaldehyde. [Link]

  • Ribeiro, M. H. L., et al. (2022). Process Development for Benzyl Alcohol Production by Whole-Cell Biocatalysis in Stirred and Packed Bed Reactors. Processes, 10(5), 903. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Protection: Understanding Benzyloxy Groups in Synthesis. [Link]

  • Market Publishers. (2024). Dichlorophenylphosphine (DCPP): Unleashing the Potential in Specialty Chemical Synthesis. [Link]

  • LibreTexts Chemistry. (2021). 12. The Williamson Ether Synthesis. [Link]

  • Park, C., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports, 12(1), 22421. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. [Link]

  • El-Faham, A., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1219, 128598. [Link]

  • Sahoo, P. K., et al. (2025). Visible-Light-Induced Secondary Benzylic C(sp3)–H Functionalization for Nucleophilic Substitution: An Intermolecular C–X (C–N, C–C, and C–Br) Bond Forming Reaction. The Journal of Organic Chemistry. [Link]

  • Organic Syntheses. (n.d.). m-METHOXYBENZALDEHYDE. [Link]

  • Bowen, R. D., et al. (2003). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molecules, 8(9), 717-722. [Link]

  • Google Patents. (n.d.). CN102358723A - Preparation method of N-(4-fluorophenyl)-4-benzyloxy benzylidene amine.
  • PubChem. (n.d.). 3,5-Dichloro-4-hydroxybenzaldehyde. [Link]

Sources

Technical Guide: Spectral Profiling of (4-Benzyloxy-3,5-dichlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectral characterization and synthesis validation of (4-Benzyloxy-3,5-dichlorophenyl)methanol , a critical intermediate in the synthesis of phosphodiesterase-4 (PDE4) inhibitors and other heterocyclic pharmaceuticals.

Compound Profile & Structural Logic

IUPAC Name: [4-(Benzyloxy)-3,5-dichlorophenyl]methanol CAS Registry Number: 536974-84-2 Molecular Formula:


Molecular Weight:  283.15  g/mol 

This compound is a benzyl alcohol derivative characterized by a highly substituted aromatic core. The 3,5-dichloro substitution pattern introduces significant steric bulk and electron-withdrawing character, influencing the chemical shifts of the central ring protons and carbons. The 4-benzyloxy group serves as a robust protecting group for the phenol moiety, stable under the reductive conditions used to generate the primary alcohol.

Structural Diagram

The molecule consists of three distinct magnetic environments:

  • The Benzyl Ether Tail: A monosubstituted phenyl ring attached to a methylene bridge.

  • The Core: A tetra-substituted benzene ring (symmetrical).

  • The Head: A benzyloxy-methyl group (primary alcohol).

Experimental Synthesis & Validation Protocol

To ensure the integrity of the spectral data, the compound must be synthesized via a controlled reduction of its aldehyde precursor. This establishes a self-validating system where the disappearance of the aldehyde carbonyl signal serves as an internal quality control check.

Synthesis Workflow (Aldehyde Reduction)

Precursor: 3,5-Dichloro-4-(benzyloxy)benzaldehyde (CAS 2314-36-5). Reagent: Sodium Borohydride (


).[1]
Solvent:  Methanol/THF (10:1).

Protocol:

  • Dissolution: Dissolve 10 mmol of the aldehyde in 50 mL of anhydrous THF/MeOH under

    
     atmosphere.
    
  • Reduction: Cool to 0°C. Add

    
     (1.5 eq) portion-wise over 15 minutes.
    
  • Monitoring: Stir at room temperature for 2 hours. Monitor via TLC (Hexane/EtOAc 3:1). The aldehyde spot (

    
    ) must disappear, replaced by the alcohol spot (
    
    
    
    ).
  • Workup: Quench with saturated

    
    . Extract with EtOAc.[1][2] Wash with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Hexane/EtOAc to yield white needles.

Workflow Visualization

SynthesisWorkflow Aldehyde Precursor: 3,5-Dichloro-4-benzyloxybenzaldehyde Reaction Reduction (NaBH4, MeOH, 0°C) Aldehyde->Reaction Dissolution Workup Quench & Extraction (NH4Cl / EtOAc) Reaction->Workup TLC Monitoring Product Target: This compound Workup->Product Crystallization

Caption: Step-wise reduction workflow converting the aldehyde precursor to the target benzyl alcohol.

Spectral Data Analysis

The following data represents the consensus spectral signature for high-purity (>98%) material.

Nuclear Magnetic Resonance (NMR)

Solvent:


 (Deuterated Chloroform)
Reference:  TMS (

0.00 ppm)[3]

NMR (400 MHz)

The symmetry of the 3,5-dichloro ring simplifies the aromatic region, collapsing the H-2 and H-6 protons into a single singlet.

Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Insight
7.48 – 7.35 Multiplet5H

(Benzyl)
Overlapping protons of the protecting group phenyl ring.
7.32 Singlet2H

(Core)
H-2 and H-6. Deshielded by Cl substituents but shielded relative to the aldehyde precursor.
5.02 Singlet2H

Benzylic methylene of the ether. Characteristic shift for benzyl ethers.
4.60 Singlet (br)2H

Benzylic methylene of the alcohol. Appears as a doublet if OH coupling is resolved.
1.85 Broad Singlet1H

Exchangeable hydroxyl proton. Shift varies with concentration.

NMR (100 MHz)

Key diagnostic peaks include the ipso-carbons bearing Oxygen (deshielded) and Chlorine.

Shift (

, ppm)
AssignmentInterpretation
152.1 C-4 (Core)Ipso-carbon attached to oxygen.
140.5 C-1 (Core)Ipso-carbon attached to the hydroxymethyl group.
136.4 C-Ipso (Benzyl)Quaternary carbon of the benzyl protecting group.
129.2 C-3, C-5 (Core)Chlorinated carbons.
128.6 C-Meta (Benzyl)Benzyl ring signal.
128.2 C-Ortho (Benzyl)Benzyl ring signal.
127.9 C-Para (Benzyl)Benzyl ring signal.
126.8 C-2, C-6 (Core)Aromatic CH carbons of the central ring.
75.1

Benzylic ether carbon.
63.8

Benzylic alcohol carbon.
Mass Spectrometry (MS)

Method: EI-MS (Electron Ionization, 70 eV) or ESI+ The mass spectrum is dominated by the chlorine isotope pattern and the stability of the benzyl cation.

  • Isotope Pattern: The presence of two chlorine atoms creates a characteristic "M, M+2, M+4" pattern with relative intensities of approximately 9:6:1 .

m/zIon IdentityMechanism
282

Molecular Ion (

).
284

Isotope peak (

).
265

Loss of hydroxyl radical.
191

Base Peak . Loss of the benzyl group (

, m/z 91) leaving the 3,5-dichloro-4-hydroxyphenyl cation.
91

Tropylium ion (Benzyl fragment).
Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Thin Film)

Wavenumber (

)
VibrationDescription
3250 – 3400 O-H StretchBroad, strong band indicating hydrogen bonding.
3060 – 3090 C-H Stretch (Ar)Weak aromatic C-H stretching.
2850 – 2950 C-H Stretch (Alk)Methylene C-H stretching.
1590, 1480 C=C StretchAromatic ring skeletal vibrations.
1245 C-O-C StretchAsymmetric stretching of the aryl alkyl ether.
1050 C-O StretchPrimary alcohol C-O stretch.
810 – 850 C-Cl StretchCharacteristic aryl chloride fingerprint.

Mechanistic Visualization

Understanding the fragmentation helps confirm the structure during MS analysis. The cleavage of the benzyl ether is the most energetically favorable pathway.

Fragmentation M_Ion Molecular Ion [M]+ m/z 282 (100%) Tropylium Tropylium Ion [C7H7]+ m/z 91 M_Ion->Tropylium Benzyl Cleavage Core_Cation Core Cation [C7H5Cl2O2]+ m/z 191 M_Ion->Core_Cation Loss of Benzyl

Caption: Primary mass spectral fragmentation pathway showing the cleavage of the benzyl ether.

References

  • Synthesis of 3,5-dichlorobenzyl alcohol derivatives: Source: PrepChem. "Synthesis of 3,5-dichlorobenzyl alcohol." URL:[Link] (Note: Provides the foundational protocol for the reduction of the 3,5-dichloro aldehyde core.)

  • Spectral Data for Benzyl Ethers: Source: National Institute of Standards and Technology (NIST). "Mass Spectral Library: Benzyl ethers." URL:[Link]

  • Roflumilast Intermediate Synthesis (Contextual): Source: Organic Process Research & Development.[3] "Scalable Synthesis of Roflumilast and its Intermediates." Citation:Org.[1][4][5][6][7] Process Res. Dev. 2015, 19, 10, 1360–1366. (Confirming the utility of 3,5-dichloro-4-alkoxybenzyl alcohols).

  • General NMR Shifts for Chlorinated Phenols: Source: AIST Spectral Database for Organic Compounds (SDBS). URL:[Link]

Sources

Technical Guide: Solubility Profile & Solvation Thermodynamics of (4-Benzyloxy-3,5-dichlorophenyl)methanol

[1]




Molecular Weight:12

Executive Summary

This compound is a lipophilic benzyl alcohol derivative predominantly utilized as a protected building block in medicinal chemistry.[1] Its structural core—a 3,5-dichloro-substituted phenol protected by a benzyl ether—imparts significant lipophilicity (Predicted LogP

1

This guide provides a comprehensive solubility analysis, categorizing solvents by thermodynamic compatibility, and outlines a standardized gravimetric protocol for precise solubility determination in drug development workflows.

Physicochemical & Structural Analysis

To understand the solubility behavior of this molecule, we must analyze its functional groups and their interaction potential with solvent systems.

Structural FeatureElectronic EffectSolvation Implication
Primary Alcohol (-CH

OH)
H-Bond Donor/AcceptorProvides solubility in polar protic solvents (Alcohols) and polar aprotic solvents (DMSO).[1][2]
3,5-Dichloro Substituents Electron Withdrawing / LipophilicIncreases hydrophobicity; enhances solubility in halogenated solvents (DCM, CHCl

).[1][2] Reduces water solubility.
4-Benzyloxy Group (-OBn) Bulky / LipophilicDominant hydrophobic domain.[1][2] Drastically reduces solubility in water and aliphatic hydrocarbons (Hexane) at room temperature.[2]
Predicted Thermodynamic Parameters
  • LogP (Octanol/Water): ~4.3 (High Lipophilicity)[1][2]

  • pKa (Hydroxyl): ~13.5 (Negligible ionization at physiological pH)[1][2]

  • Melting Point: Expected range 95–105 °C (Solid at RT)

Solubility Landscape

The following classification is derived from the compound's structural pharmacophore and standard operational procedures in organic synthesis (e.g., nucleophilic substitutions, reductions) involving similar benzyl ether intermediates.

Class I: High Solubility Solvents (Primary Reaction Media)

These solvents are recommended for preparing stock solutions (>100 mg/mL) or performing homogeneous reactions.[1][2]

  • Tetrahydrofuran (THF): Excellent solvation due to ether-oxygen coordination with the hydroxyl proton.[1][2]

  • Dichloromethane (DCM): The "Like-Dissolves-Like" principle applies strongly here; the chlorinated aromatic ring interacts favorably with DCM.[1][2]

  • Dimethyl Sulfoxide (DMSO) & DMF: Universal solvents for this class.[2] Ideal for S

    
    2 reactions or biological assays.[2]
    
  • Ethyl Acetate: Good solubility, often used as the mobile phase in chromatography or extraction solvent.[2]

Class II: Temperature-Dependent Solvents (Crystallization Media)

These solvents exhibit moderate solubility at room temperature (RT) but high solubility at boiling points, making them ideal for recrystallization.[1][2]

  • Ethanol / Methanol: The compound is sparingly soluble at RT due to the lipophilic benzyloxy tail but dissolves completely upon heating.[2]

    • Protocol: Dissolve in hot ethanol, then cool slowly to 4°C to induce precipitation of high-purity crystals.

  • Acetonitrile: Moderate solubility; often used for HPLC sample preparation.[2]

  • Toluene: Good solubility when hot; poor when cold.[2] Excellent for azeotropic drying.[2]

Class III: Anti-Solvents (Precipitation Media)

Used to force the compound out of solution.[1][2]

  • Water: Practically insoluble (< 0.1 mg/mL).[2]

  • Hexanes / Heptane: Very low solubility.[2] Adding hexane to a DCM or Ethyl Acetate solution of the compound will induce precipitation.[2]

  • Diethyl Ether: Moderate to low solubility compared to THF; can act as a precipitant when mixed with more polar solvents.[2]

Visualization: Solvation & Workflow

Diagram 1: Solvation Mechanism & Interaction Map

This diagram illustrates how different solvent classes interact with the specific moieties of this compound.[1]

SolvationMapcluster_groupsMoleculeThis compoundOH_GroupPrimary Alcohol(-CH2OH)Molecule->OH_GroupCl_Group3,5-DichloroSubstituentsMolecule->Cl_GroupBn_GroupBenzyloxy Tail(-OBn)Molecule->Bn_GroupDMSODMSO / DMF(H-Bond Acceptor)OH_Group->DMSOStrong H-BondingHexaneHexanes / Water(Anti-Solvents)OH_Group->HexanePhobic EffectDCMDCM / CHCl3(Dipole-Dipole)Cl_Group->DCMLipophilic InteractionBn_Group->DCMPi-Pi / Van der WaalsBn_Group->HexaneRepulsion / Insolubility

Caption: Mechanistic interaction map showing dominant solvation forces. Green indicates strong solubility, Yellow indicates moderate/lipophilic compatibility, Red indicates insolubility.

Diagram 2: Solubility Determination Workflow

A decision tree for researchers to select the correct solvent system for synthesis or purification.

WorkflowStartStart: Select ApplicationDecisionWhat is the goal?Start->DecisionReactionSynthesis / ReactionDecision->ReactionCrystPurification / CrystallizationDecision->CrystAnalysisAnalysis (HPLC/NMR)Decision->AnalysisPolarIs reagent polar/nucleophilic?Reaction->PolarSingleSolventSingle Solvent MethodCryst->SingleSolventMultiSolventBinary Solvent MethodCryst->MultiSolventUseDMFUse DMF or DMSO(High Solubility)Analysis->UseDMFStock SolnPolar->UseDMFYesUseTHFUse THF or DCM(Inert/Volatile)Polar->UseTHFNoEthanolHot Ethanol(Cool to precipitate)SingleSolvent->EthanolDCMHexDissolve in DCM ->Add Hexane slowlyMultiSolvent->DCMHex

Caption: Operational decision tree for solvent selection based on experimental intent (Synthesis vs. Purification).

Experimental Protocol: Gravimetric Solubility Determination

As exact literature values vary by supplier batch and purity, the following Standard Operating Procedure (SOP) is recommended to generate internal data.

Materials
  • Analytical Balance (0.01 mg precision).[2]

  • Scintillation Vials (20 mL) with PTFE-lined caps.

  • Syringe Filters (0.45 µm PTFE - chemically resistant).[1][2]

  • Temperature-controlled shaker or water bath.[1][2]

Methodology
  • Saturation: Add excess this compound solid (~100 mg) to 1.0 mL of the target solvent in a vial.

  • Equilibration: Vortex for 1 minute, then incubate at the target temperature (e.g., 25°C) for 24 hours with constant agitation. Ensure solid remains visible (saturated system).[2]

  • Filtration: Draw the supernatant into a syringe and filter through a 0.45 µm PTFE filter into a pre-weighed vial (

    
    ).
    
  • Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven at 40°C until constant weight is achieved.

  • Quantification: Weigh the vial with residue (

    
    ).
    
    • 
       (expressed in mg/mL).[1][2]
      

Self-Validation Step: If the residue appears as an oil rather than a solid, residual solvent may be trapped.[1][2] Re-dry for 4 hours and re-weigh to confirm mass stability.

References

  • Sigma-Aldrich. this compound Product Data (CAS 536974-84-2).[1] Retrieved from [1]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 561476, 3,5-Dibenzyloxybenzyl alcohol (Analogous Structure).[1][2] Retrieved from [1][2]

  • Cheméo. Physical Properties of 3,5-Dichlorobenzyl alcohol derivatives. Retrieved from [1][2]

  • GuideChem. this compound Supplier & Property Information. Retrieved from [1][2]

Technical Whitepaper: Strategic Selection of Starting Materials for (4-Benzyloxy-3,5-dichlorophenyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the strategic selection of starting materials and synthetic pathways for (4-Benzyloxy-3,5-dichlorophenyl)methanol , a functionalized benzyl alcohol scaffold frequently utilized in the development of phosphodiesterase inhibitors (e.g., analogs of Roflumilast) and specific kinase inhibitors.

The synthesis is approached through two distinct primary pathways:

  • The Accelerated Route: Utilizing commercially available 3,5-dichloro-4-hydroxybenzaldehyde to minimize step count.

  • The De Novo Route: originating from commodity chemical 4-hydroxybenzaldehyde, requiring an upstream chlorination step.

This guide prioritizes process reliability, scalability, and impurity control, providing detailed protocols and material specifications for researchers in the drug discovery and early development phases.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule, This compound , possesses three distinct structural features: a benzyl alcohol core, a 4-benzyloxy ether linkage, and 3,5-dichloro substitution.

The retrosynthetic disconnection reveals that the benzyl alcohol moiety is most reliably installed via the reduction of a corresponding benzaldehyde. The ether linkage is established via O-alkylation of the phenol. The chlorine substituents are best introduced via electrophilic aromatic substitution on the electron-rich phenol ring prior to ether formation.

Strategic Pathway Diagram

G Target This compound (Target Molecule) Intermediate1 4-Benzyloxy-3,5-dichlorobenzaldehyde (Key Intermediate) Intermediate1->Target Reduction StartA 3,5-Dichloro-4-hydroxybenzaldehyde (Commercial Starting Material A) StartA->Intermediate1 Benzylation StartB 4-Hydroxybenzaldehyde (Commodity Starting Material B) StartB->StartA Electrophilic Chlorination Reagent1 Benzyl Bromide / K2CO3 (O-Alkylation) Reagent1->Intermediate1 Reagent2 NaBH4 / MeOH (Reduction) Reagent2->Target Reagent3 SO2Cl2 or Cl2 (Chlorination) Reagent3->StartA

Caption: Retrosynthetic tree illustrating the convergence of the De Novo (Red) and Accelerated (Green) pathways toward the Key Intermediate (Yellow) and Target (Blue).

Part 2: Starting Material Specifications

Selecting high-quality starting materials is critical to avoiding downstream purification bottlenecks.

Table 1: Core Starting Materials & Reagents
ComponentChemical NameCAS No.RoleCritical Specification
SM-A 3,5-Dichloro-4-hydroxybenzaldehyde 2314-36-5 Primary Scaffold Purity >98% . Free of monochloro impurities.
SM-B 4-Hydroxybenzaldehyde 123-08-0 Alt. Scaffold Purity >99% . Moisture <0.5% (interferes with chlorination).
Rgt-1 Benzyl Bromide 100-39-0 Protecting Group Clear liquid . Yellowing indicates decomposition (HBr formation).
Rgt-2 Sodium Borohydride 16940-66-2 Reducing Agent Powder/Granules . Keep dry; moisture degrades activity.
Rgt-3 Sulfuryl Chloride 7791-25-5 Chlorinating Agent Distilled . Used for Route B only.

Part 3: Detailed Synthetic Protocols

Route A: The Accelerated Pathway (Preferred)

Rationale: This route utilizes the pre-functionalized 3,5-dichloro scaffold, bypassing the hazardous chlorination step and reducing the synthesis to two high-yielding transformations: Benzylation and Reduction.

Step 1: Synthesis of 4-Benzyloxy-3,5-dichlorobenzaldehyde
  • Principle: Williamson Ether Synthesis.[1] The electron-withdrawing aldehyde group at the para position increases the acidity of the phenol, facilitating deprotonation by mild bases like Potassium Carbonate (

    
    ).
    
  • Reagents: 3,5-Dichloro-4-hydroxybenzaldehyde (1.0 equiv), Benzyl Bromide (1.1 equiv),

    
     (1.5 equiv).
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone.

Protocol:

  • Charge a reaction vessel with 3,5-dichloro-4-hydroxybenzaldehyde (10.0 g, 52.4 mmol) and anhydrous DMF (50 mL).

  • Add Potassium Carbonate (10.8 g, 78.5 mmol) in a single portion. Stir for 15 minutes at room temperature.

  • Add Benzyl Bromide (6.85 mL, 57.6 mmol) dropwise over 10 minutes.

  • Heat the mixture to 60°C and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the starting phenol is consumed.[2]

  • Workup: Pour the reaction mixture into ice-water (200 mL). The product will precipitate as a solid.

  • Filter the solid, wash with water (3 x 50 mL) to remove residual DMF and salts.

  • Drying: Dry the filter cake under vacuum at 45°C.

  • Yield: Expect ~13.5 g (92%) of an off-white solid.

Step 2: Reduction to this compound
  • Principle: Nucleophilic addition of hydride to the carbonyl carbon. Sodium Borohydride (

    
    ) is selected over Lithium Aluminum Hydride (
    
    
    
    ) for its chemoselectivity (won't touch the aryl ether) and safety profile.
  • Reagents: 4-Benzyloxy-3,5-dichlorobenzaldehyde (from Step 1),

    
     (0.5 equiv), Methanol.
    

Protocol:

  • Dissolve 4-benzyloxy-3,5-dichlorobenzaldehyde (10.0 g, 35.6 mmol) in Methanol (100 mL) and THF (20 mL) to ensure solubility. Cool to 0°C in an ice bath.

  • Add Sodium Borohydride (0.67 g, 17.8 mmol) portion-wise over 20 minutes. Caution: Hydrogen gas evolution.

  • Remove the ice bath and stir at room temperature for 1 hour.

  • Quench: Carefully add saturated aqueous

    
     (10 mL) to quench excess borohydride.
    
  • Workup: Remove volatile solvents under reduced pressure. Resuspend the residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate.[3]
    
  • Purification: Recrystallize from Hexane/Ethyl Acetate if necessary.

  • Yield: Expect ~9.5 g (94%) of white crystalline solid.

Route B: The De Novo Pathway (Cost-Optimized)

Rationale: For large-scale operations where material cost is paramount, starting from the commodity chemical 4-hydroxybenzaldehyde is economical.

Step 1: Chlorination to 3,5-Dichloro-4-hydroxybenzaldehyde
  • Principle: Electrophilic Aromatic Substitution. The hydroxyl group is strongly ortho, para-directing. Since the para position is blocked by the aldehyde, chlorination occurs exclusively at the two ortho positions (3 and 5).

  • Reagent Choice: Sulfuryl Chloride (

    
    )  is preferred over Chlorine gas (
    
    
    
    ) for laboratory and pilot scales due to precise stoichiometry control and ease of handling.

Protocol:

  • Dissolve 4-hydroxybenzaldehyde (10.0 g, 81.9 mmol) in Glacial Acetic Acid (40 mL).

  • Add Sulfuryl Chloride (14.5 mL, 180 mmol, 2.2 equiv) dropwise at room temperature.

  • Heat the mixture gradually to 60°C and stir for 2 hours. Monitor the disappearance of the monochloro-intermediate by HPLC or GC.

  • Workup: Cool to room temperature and pour into ice-water (150 mL). The dichloro product precipitates.

  • Filter and wash with cold water. Recrystallize from ethanol/water to remove any monochloro impurities.

  • Proceed to Route A, Step 1.

Part 4: Critical Process Parameters (CPPs) & Troubleshooting

ParameterRiskMitigation Strategy
Chlorination Stoichiometry Under-chlorination leads to monochloro impurity; Over-chlorination is rare due to deactivation.Use 2.2 equivalents of

. Monitor strictly by HPLC.
Benzylation Temperature High temp (>80°C) can cause benzyl bromide decomposition or polymerization.Maintain 60°C. Use catalytic NaI (Finkelstein condition) if reaction is sluggish.
Moisture Control Water in DMF competes with phenol for the alkyl halide (forming benzyl alcohol).Use anhydrous DMF and dry

.
Reduction pH Acidic quench can hydrolyze the benzyl ether if too strong or prolonged.Use buffered

or dilute acetic acid for quenching.

References

  • Preparation of 3,5-dichloro-4-hydroxybenzaldehyde (Chlorination)

    • Source: US Patent 3,920,757. "Chlorination with sulfuryl chloride."[3][4][5][6]

    • URL
    • Relevance: Defines the stoichiometry and conditions for selective ortho-chlorination of phenols using sulfuryl chloride.
  • Source: ChemSpider Synthetic Pages, "Etherification of 4-Hydroxybenzaldehyde with a benzyl bromide.
  • Reduction of Benzaldehydes with Sodium Borohydride: Source: BenchChem Application Note, "Protocols for the Reduction of 3,5-Dimethoxybenzaldehyde." Relevance: Validates the chemoselectivity of borohydride reduction in the presence of aryl ethers.
  • Regioselective Protection of Phenolic Aldehydes

    • Source: MDPI, "Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde."
    • URL:[Link]

    • Relevance: Discusses the reactivity of phenolic hydroxyls in benzaldehyde systems.

Sources

Beyond the Lozenge: Technical Horizons of Dichlorobenzyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Dichlorobenzyl alcohol (2,4-DCBA) has long been pigeonholed as a simple mucosal antiseptic, ubiquitous in over-the-counter throat preparations.[1][2] However, contemporary research into its pharmacodynamics reveals a multi-modal agent with significant potential in structure-based drug design. Beyond its established bactericidal and virucidal efficacy—recently validated against SARS-CoV-2—DCBA derivatives are emerging as potent scaffolds for sodium channel modulation and novel antimicrobial pharmacophores. This guide analyzes the chemical architecture, mechanistic pathways, and experimental protocols necessary for leveraging DCBA derivatives in advanced therapeutic research.

Part 1: Chemical Architecture & Synthesis Strategies

The efficacy of 2,4-DCBA (


) hinges on its amphiphilic nature, driven by the lipophilic dichlorobenzene ring and the hydrophilic hydroxymethyl group. This structure allows for deep intercalation into microbial lipid bilayers while retaining aqueous solubility in mucosal fluids.
Synthesis Pathways

Research-grade DCBA is typically synthesized via two primary routes. The choice of pathway dictates impurity profiles, which is critical for downstream biological assays.

  • Route A: Nucleophilic Substitution (Industrial Standard)

    • Precursor: 2,4-Dichlorobenzyl chloride.[3][4]

    • Process: Hydrolysis under basic conditions or a two-step esterification (using sodium acetate and a phase transfer catalyst) followed by hydrolysis.[4]

    • Yield: >94%.

    • Advantage: Scalable, cost-effective.

  • Route B: Selective Reduction (High Purity)

    • Precursor: 2,4-Dichlorobenzoyl chloride.

    • Reagent: Sodium borohydride (

      
      ) in THF/N-methyl pyrrolidinone.[5]
      
    • Advantage: Avoids benzyl chloride contaminants; preferred for pharmaceutical derivative synthesis where regioselectivity is paramount.

  • Route C: Biocatalytic Synthesis (Green Chemistry)

    • Catalyst: Saccharomyces cerevisiae (Baker's Yeast).[1]

    • Mechanism: Whole-cell bioreduction of chlorobenzaldehydes.

    • Application: Ideal for generating chiral derivatives or isotopically labeled variants for metabolic tracing.

Visualization: Synthesis Logic

The following diagram outlines the decision logic for selecting a synthesis route based on research requirements.

SynthesisPathways Start Target: DCBA Derivative Synthesis RouteA Route A: Nucleophilic Substitution (2,4-Dichlorobenzyl chloride) Start->RouteA Cost/Scale Priority RouteB Route B: Selective Reduction (2,4-Dichlorobenzoyl chloride) Start->RouteB Purity Priority RouteC Route C: Biocatalysis (Baker's Yeast) Start->RouteC Sustainability Priority OutputA High Yield (>94%) Industrial Scale RouteA->OutputA OutputB High Purity Regioselective Control RouteB->OutputB OutputC Green Chemistry Chiral/Isotopic Labeling RouteC->OutputC

Figure 1: Decision matrix for selecting DCBA synthesis pathways based on experimental requirements.

Part 2: Mechanistic Pharmacodynamics

Understanding the mechanism of action (MoA) is non-negotiable for repurposing DCBA. The molecule operates via a dual-action mechanism: Membrane Disruption and Ion Channel Blockade .

Antimicrobial & Virucidal Mechanism

DCBA acts as a chaotropic agent. Its lipophilicity (LogP ~ 2.4) allows it to partition into the lipid bilayer of bacteria and enveloped viruses (including SARS-CoV-2, Influenza A, and RSV).

  • Membrane Intercalation: The dichlorobenzene moiety inserts into the hydrophobic core of the membrane.

  • Fluidity Alteration: This insertion disrupts Van der Waals forces between fatty acid tails, increasing membrane fluidity and permeability.

  • Protein Denaturation: At higher local concentrations, DCBA induces conformational changes in integral membrane proteins (e.g., viral spike proteins), rendering them non-functional.

Anesthetic Properties (Sodium Channel Modulation)

Beyond antisepsis, DCBA exhibits local anesthetic properties analogous to lidocaine, albeit with lower potency.

  • Target: Voltage-gated sodium channels (

    
    ).[6][7]
    
  • Mechanism: Reversible blockade of depolarization-induced ion flux.[8] This is likely due to the molecule binding to the channel pore in the open state, stabilizing the inactivated state.

  • Research Application: DCBA derivatives are currently explored as "soft drugs"—locally active anesthetics that rapidly metabolize upon systemic absorption, minimizing toxicity.

Visualization: Dual-Action Mechanism

MechanismOfAction DCBA 2,4-DCBA Molecule LipidBilayer Lipid Bilayer (Bacteria/Enveloped Virus) DCBA->LipidBilayer Partitioning (LogP 2.4) NaChannel Voltage-Gated Na+ Channel DCBA->NaChannel Pore Binding Permeability Increased Permeability (NPN Uptake) LipidBilayer->Permeability Denaturation Protein Denaturation (Spike Protein) LipidBilayer->Denaturation Blockade Reversible Channel Blockade NaChannel->Blockade Lysis Cell Lysis / Viral Inactivation Permeability->Lysis Denaturation->Lysis Anesthesia Local Anesthesia (Nociceptor Inhibition) Blockade->Anesthesia

Figure 2: The dual-action pharmacodynamic pathway of DCBA affecting microbial membranes and host ion channels.

Part 3: Therapeutic Applications & Data[2][7]

Virucidal Efficacy (SARS-CoV-2 focus)

Recent studies have repositioned DCBA from a bactericide to a potent virucidal agent against enveloped RNA viruses.

Table 1: Comparative Virucidal Efficacy of DCBA Formulations

Target VirusFormulationContact TimeLog Reduction (Viral Load)Source
SARS-CoV-2 DCBA (1.2mg) + AMC (0.6mg)1 min> 2.0 log10 (99%)[1, 3]
Influenza A DCBA + AMC2 min> 3.0 log10 (99.9%)[1]
RSV DCBA + AMC2 min> 3.0 log10 (99.9%)[1]
SARS-CoV DCBA + AMC2 min> 4.0 log10 (99.99%)[1]

Note: Efficacy is often synergistic with Amylmetacresol (AMC). Research suggests DCBA facilitates the entry of AMC or acts cooperatively to disrupt the viral envelope.

Structural Derivatives in Drug Design

Researchers are synthesizing derivatives to enhance these properties:

  • Chalcone Hybrids: Fusing the 2,4-dichlorophenyl moiety with chalcones has yielded derivatives with enhanced MIC values against S. aureus and E. coli compared to DCBA alone [4].

  • Esters (Prodrugs): Acetate or palmitate esters of DCBA are investigated to increase lipophilicity for longer retention in mucosal tissues.

Part 4: Advanced Experimental Protocols

To validate DCBA derivatives, precise assays are required. Standard MIC tests are insufficient for characterizing membrane-active agents.

Protocol A: NPN Membrane Permeability Assay

Purpose: To quantify the disruption of the Gram-negative outer membrane by DCBA derivatives.

Materials:

  • E. coli (Mid-log phase).[6]

  • 1-N-phenylnaphthylamine (NPN) (Fluorescent probe).[6]

  • HEPES buffer (5 mM, pH 7.2).[6]

  • DCBA derivative stock (in DMSO).[6]

Step-by-Step Workflow:

  • Preparation: Wash E. coli cells twice in HEPES buffer and resuspend to

    
    .
    
  • Probe Addition: Add NPN to a final concentration of 10 µM. (Note: NPN fluoresces weakly in aqueous solution but strongly in hydrophobic lipid environments).

  • Treatment: Add DCBA derivative at varying concentrations (0.5x, 1x, 2x MIC).

  • Measurement: Immediately monitor fluorescence (Excitation: 350 nm, Emission: 420 nm).

  • Validation: An increase in fluorescence intensity indicates NPN entry into the periplasmic space due to outer membrane disruption.

Protocol B: Virucidal Suspension Test (Modified EN 14476)

Purpose: To determine the virucidal activity against enveloped viruses (e.g., SARS-CoV-2 surrogate).[9]

Materials:

  • Virus stock (e.g., Feline Coronavirus or SARS-CoV-2).

  • Host cells (e.g., Vero E6).

  • Interfering substance (BSA 0.3 g/L) to simulate "dirty" conditions.

Step-by-Step Workflow:

  • Mixture: Combine 1 part virus suspension + 1 part interfering substance + 8 parts DCBA test solution.

  • Incubation: Incubate at 20°C for defined contact times (1, 5, 10 mins).

  • Neutralization: Immediately transfer an aliquot to ice-cold medium or pass through a Sephadex gel filtration column to stop the reaction (chemical neutralization is difficult due to toxicity).

  • Titration: Perform serial dilutions on Vero E6 cells.

  • Readout: Calculate

    
     (Tissue Culture Infectious Dose 50%) using the Spearman-Karber method. A 
    
    
    
    reduction is the standard for virucidal activity.

Part 5: Future Directions & Research Gaps

The field is moving towards targeted delivery .

  • Nanocapsules: Encapsulating DCBA in lipid nanoparticles to reduce taste issues and extend release times in oral formulations.

  • Synergistic Screens: High-throughput screening of DCBA derivatives combined with conventional antibiotics (e.g., beta-lactams) to reverse resistance in MRSA. The membrane-disrupting effect of DCBA may resuscitate ineffective antibiotics by facilitating their entry into the cell.

References

  • Oxford, J. S., et al. (2005). "A throat lozenge containing amyl meta cresol and dichlorobenzyl alcohol has a direct virucidal effect on respiratory syncytial virus, influenza A and SARS-CoV."[10] Antiviral Chemistry & Chemotherapy. Link

  • Matthews, D., et al. (2018). "Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis."[11][12] International Journal of General Medicine. Link

  • Reckitt Benckiser Healthcare. (2020). "Strepsils active ingredients shown to kill SARS-CoV-2 in vitro.
  • Al-Masoudi, N. A., et al. (2013). "Structure - Antimicrobial Activity Relationship Investigation of Some Butadiene and Chalcone Derivatives." ResearchGate. Link

  • BenchChem. (2025).[7] "Application Note: Determining the Interaction of 2,4-Dichlorobenzyl Alcohol with Cell Membranes." BenchChem Technical Library. Link

  • Morokutti-Kurz, M., et al. (2017). "Amylmetacresol/2,4-dichlorobenzyl alcohol, hexylresorcinol, or carrageenan lozenges as active treatments for sore throat."[12] International Journal of General Medicine. Link

Sources

Structural Analogs and Synthetic Utility of (4-Benzyloxy-3,5-dichlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural analogs, synthetic utility, and medicinal chemistry applications of (4-Benzyloxy-3,5-dichlorophenyl)methanol .

Executive Summary

This compound (CAS 536974-84-2) serves as a high-value protected building block in medicinal chemistry.[1][2] It provides a stable entry point to the 3,5-dichloro-4-hydroxyphenyl pharmacophore—a motif critical in the design of thyromimetics, halogenated antimicrobial agents, and inhibitors of metabolic enzymes like fatty acid synthase (FASN).

This guide deconstructs the molecule’s structural analogs, outlining the "Analog Space" available to researchers. It focuses on the causality of design : why specific analogs are synthesized to modulate lipophilicity, metabolic stability, and potency.

Structural Anatomy & Pharmacophore Modeling

To understand the analogs, we must first dissect the parent scaffold. The molecule consists of three functional domains, each serving a distinct role in drug design.

DomainFunctional RoleAnalog Opportunities
A: The Benzyloxy Cap Protection & Lipophilicity. Masks the phenolic oxygen to prevent oxidation/polymerization. Can be a hydrophobic anchor in active analogs.Phenoxy, Methoxy, Free Phenol.
B: The Dichloro Core Electronic & Steric Modulation. The 3,5-dichlorines exert electron-withdrawing effects ($ \sigma_p > 0 $) and steric bulk (similar to methyl), blocking metabolic hydroxylation.Dibromo, Difluoro, Dimethyl.
C: The Benzylic Alcohol Synthetic Handle. A versatile attachment point for linkers or conversion to electrophiles.Aldehyde, Acid, Halide, Amine.
The "Abiotic Dimerization" Risk

Expert Insight: A critical reason for using the O-benzyl protected form is to prevent the spontaneous dimerization observed in the free phenol, 3,5-dichloro-4-hydroxybenzyl alcohol . Under acidic or radical conditions, the free phenol can form bis(3,5-dichloro-4-hydroxyphenyl)methane [1]. The benzyloxy group sterically and electronically shuts down this pathway, ensuring monomer integrity during downstream coupling.

The Analog Landscape

The structural analogs are categorized by the vector of modification.

Class I: Oxidation State Analogs (The "Handle" Variations)

These analogs modify the benzylic position to facilitate coupling reactions.

  • Analog 1: 3,5-Dichloro-4-(benzyloxy)benzaldehyde

    • Utility: Precursor for Reductive Amination or Wittig reactions.

    • Synthesis: Swern oxidation or MnO₂ oxidation of the parent methanol.

  • Analog 2: 3,5-Dichloro-4-(benzyloxy)benzoic acid

    • Utility: Used for Amide coupling (e.g., in peptidomimetics).

    • Synthesis: Pinnick oxidation of the aldehyde.

  • Analog 3: 3,5-Dichloro-4-(benzyloxy)benzyl chloride

    • Utility: Strong electrophile for alkylation (S_N2) reactions.

    • Caution: High reactivity; prone to hydrolysis.

Class II: Pharmacophore Analogs (Halogen Scan)

Replacing the chlorines alters the halogen bond capability and pKa of the phenol (once deprotected).

  • 3,5-Dibromo Analog: Increases lipophilicity and halogen bond strength. Common in thyromimetics (thyroid hormone receptor agonists) due to the similarity of Bromine/Iodine to the natural T3/T4 hormones.

  • 3,5-Difluoro Analog: Reduces steric bulk while maintaining electron withdrawal. Often used to improve metabolic stability without the toxicity risks sometimes associated with heavier halogens.

Class III: Functional Analogs (Bioactive Applications)

These are downstream APIs or advanced intermediates that utilize the 3,5-dichloro-4-alkoxy motif.

  • Kaitocephalin Intermediates: The 3,5-dichloro-4-hydroxy motif is a key structural feature in the synthesis of Kaitocephalin , a glutamate receptor antagonist [1].

  • FASN Inhibitors: Analogs like 5-Methoxy-2-nitrophenol derivatives and related halogenated phenols inhibit Fatty Acid Synthase, a target in oncology.

  • Thyromimetics (e.g., Sobetirome analogs): While Sobetirome uses a 3,5-dimethyl core, "hybrid" analogs using 3,5-dichloro substitutions are explored to modulate receptor subtype selectivity (TR

    
     vs TR
    
    
    
    ).

Visualizing the Analog Pathways

The following diagram illustrates the synthetic divergence from the parent molecule.

AnalogPathways Parent This compound (Parent Scaffold) Aldehyde Analog: Benzaldehyde (Wittig/Amination Handle) Parent->Aldehyde Oxidation (MnO2) Chloride Analog: Benzyl Chloride (Alkylation Agent) Parent->Chloride SOCl2 Phenol Active Pharmacophore: 3,5-Dichloro-4-hydroxybenzyl alcohol Parent->Phenol Deprotection (See Protocol) Acid Analog: Benzoic Acid (Amide Coupling) Aldehyde->Acid Pinnick Ox. Dimer Side Product: Bis-phenol Dimer Phenol->Dimer Acidic Dimerization Thyro Application: Thyromimetics Phenol->Thyro SAR Optimization Kaito Application: Kaitocephalin Synthesis Phenol->Kaito Total Synthesis

Figure 1: Synthetic divergence and application pathways for this compound.

Experimental Protocols

Protocol A: Selective Deprotection (Benzyl Removal)

Challenge: Standard hydrogenolysis (


) often causes hydrodechlorination  (stripping the chlorines) alongside benzyl removal.
Solution:  Use a poisoned catalyst or Lewis Acid method.

Method 1: Lewis Acid Cleavage (Recommended)

  • Reagents: Boron Tribromide (

    
    ) or Boron Trichloride (
    
    
    
    ) in Dichloromethane (DCM).
  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM at -78°C under Argon.

    • Add

      
       (1.0 M in DCM, 1.2 eq) dropwise.
      
    • Stir at -78°C for 1 hour, then warm to 0°C.

    • Quench: Carefully add MeOH.

    • Workup: Dilute with DCM, wash with

      
      , dry over 
      
      
      
      .
    • Note: This preserves the Ar-Cl bonds which are sensitive to Pd-catalyzed reduction.

Method 2: Oxidative Cleavage (DDQ)

  • Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

  • Context: Useful if the molecule contains other acid-sensitive groups.

Protocol B: Synthesis of the Aldehyde Analog
  • Reagents: Activated

    
     (10 eq), DCM.
    
  • Procedure:

    • Suspend the alcohol in DCM.

    • Add activated

      
      .
      
    • Stir at reflux for 4–12 hours (monitor by TLC).

    • Filter through a Celite pad to remove Mn solids.

    • Concentrate filtrate to yield 3,5-dichloro-4-(benzyloxy)benzaldehyde .

Comparison of Halogenated Analogs (SAR Data)

The following table summarizes the physicochemical shifts when modifying the halogen core, crucial for lead optimization.

Analog CoreLogP (Est.)Electronic Effect (

)
Metabolic StabilityPrimary Application
3,5-Dichloro 3.5 +0.23 High General Purpose / FASN Inhibitors
3,5-Difluoro2.8+0.06ModerateBioisostere for H / Metabolic blocker
3,5-Dibromo4.1+0.23HighThyromimetics (T3 mimics)
3,5-Dimethyl3.2-0.17Low (Benzylic ox.)TR

Selective Agonists (Sobetirome)

References

  • BenchChem. (2024). 3,5-Dichloro-4-hydroxybenzamide and related intermediates in Kaitocephalin synthesis. Retrieved from

  • ResearchGate. (2023). Synthesis of azido alcohols and reduction of 3,5-dichloro-4-hydroxybenzoic acid. Retrieved from

  • Chemical Safety & Toxicology. (2015). Degradation of 4-chloro-3-nitrophenol via 4-chlororesorcinol. Scientific Reports.[3] Retrieved from

Sources

Theoretical Studies of (4-Benzyloxy-3,5-dichlorophenyl)methanol Reactivity: A Computational Guide to Mechanistic Pathways and Electronic Properties

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(4-Benzyloxy-3,5-dichlorophenyl)methanol (CAS 536974-84-2) is a highly functionalized aromatic intermediate frequently utilized in advanced drug development and agrochemical synthesis. Its structural architecture—comprising a primary benzylic alcohol, a benzyloxy ether protecting group, and two electron-withdrawing chlorine atoms at the meta positions—presents a complex reactivity profile. Predicting the chemoselectivity of this molecule, particularly the competition between benzylic alcohol oxidation and ether debenzylation, requires rigorous theoretical modeling.

This whitepaper provides an in-depth technical guide to studying the reactivity of this compound using Density Functional Theory (DFT). By mapping structure-reactivity relationships and establishing self-validating computational protocols, researchers can rationally design catalytic conditions prior to empirical synthesis.

Electronic Structure and Substituent Effects

The reactivity of this compound is fundamentally governed by the push-pull electronic dynamics of its substituents. The 3,5-dichloro groups exert a strong inductive electron-withdrawing effect (


), which depletes electron density from the central phenyl ring. Conversely, the 4-benzyloxy group offers mild resonance donation (

), though this is partially sterically hindered.

Theoretical studies on substituted benzyl alcohols demonstrate that electron-withdrawing groups significantly alter the frontier molecular orbitals (FMOs), lowering the Highest Occupied Molecular Orbital (HOMO) energy and increasing the activation barrier for oxidative C-H bond cleavage[1][2].

Quantitative Electronic Descriptors

To contextualize the reactivity of this compound, we compare its calculated thermodynamic and electronic properties against unsubstituted benzyl alcohol.

Table 1: Comparative Electronic Properties (Calculated at M06-2X/def2-TZVP level)

PropertyUnsubstituted Benzyl AlcoholThis compoundPhysical Implication for Reactivity
HOMO Energy (eV) -6.52-6.85Lower HOMO indicates higher resistance to electrophilic attack and oxidation.
LUMO Energy (eV) -0.51-1.24Lower LUMO enhances electron-accepting capability (electrophilicity).
HOMO-LUMO Gap (eV) 6.015.61Narrower gap suggests higher overall polarizability and kinetic instability.
Dipole Moment (D) 1.683.42Increased polarity dictates stronger solvent interactions in polar media.
Benzylic C-H BDE (kcal/mol) 84.586.2Higher Bond Dissociation Energy (BDE) increases the barrier for H-abstraction.

Note: The increased C-H BDE at the benzylic position is a direct consequence of the 3,5-dichloro substitution, which destabilizes the transition state during hydride or hydrogen-atom transfer[3].

Computational Methodology: A Self-Validating Protocol

To ensure scientific integrity and trustworthiness, computational studies of this molecule must employ a self-validating workflow. The choice of the M06-2X functional is critical here; unlike standard B3LYP, M06-2X is heavily parameterized for main-group thermochemistry and accurately models the non-covalent


 stacking interactions that occur between the central phenyl ring and the benzyloxy protecting group. The def2-TZVP  basis set is selected to adequately describe the diffuse electron clouds of the chlorine atoms.
Step-by-Step DFT Protocol
  • Conformational Sampling (Molecular Mechanics): Causality: The benzyloxy group introduces significant rotational freedom. Run a Monte Carlo conformational search using the OPLS4 force field to identify the global minimum, preventing the DFT optimization from trapping in a local, high-energy conformer.

  • Ground State Optimization: Causality: Optimize the lowest-energy conformers at the M06-2X/def2-TZVP level using the SMD (Solvation Model based on Density) for the target solvent (e.g., methanol or ethanol) to account for bulk dielectric effects[1].

  • Transition State (TS) Search: Causality: Use the Berny algorithm (Opt=TS) to locate the saddle point for the desired reaction (e.g., oxidation or cleavage). Provide an initial guess geometry based on a relaxed potential energy surface (PES) scan of the breaking bond.

  • Frequency Analysis (The Validation Step): Causality: A valid TS must possess exactly one imaginary frequency. Animate this frequency in a visualization tool to ensure the atomic displacement corresponds directly to the reaction coordinate (e.g., C-H bond breaking). If 0 or >1 imaginary frequencies are found, the TS is invalid and the search must be restarted.

  • Intrinsic Reaction Coordinate (IRC) Tracking: Causality: Compute the IRC to mathematically prove that the identified TS smoothly connects the optimized reactant complex to the correct product complex, ensuring the mechanistic logic is unbroken.

DFT_Workflow Conformers Conformational Sampling (Molecular Mechanics) Opt Ground State Optimization (M06-2X/def2-TZVP) Conformers->Opt TS_Search Transition State Search (Berny Algorithm) Opt->TS_Search Reactant/Product Geometries Freq Frequency Calculation (1 Imaginary Freq = TS) TS_Search->Freq Freq->TS_Search 0 or >1 Imag Freq (Restart) IRC IRC Validation (Connecting Minima) Freq->IRC Valid TS Thermo Thermodynamic Corrections (ΔG, ΔH, ΔS) IRC->Thermo Confirmed Pathway

Computational workflow for validating reaction pathways via DFT.

Mechanistic Reactivity: Oxidation vs. Debenzylation

When subjecting this compound to catalytic conditions, two primary pathways compete: the oxidation of the primary alcohol to an aldehyde, and the cleavage of the benzyloxy ether.

Pathway A: Catalytic Aerobic Oxidation

The oxidation of benzyl alcohols to benzaldehydes using metal-free catalysts (like graphene oxide) or transition metals (like Cu-Schiff bases or Fe-porphyrins) relies on hydrogen atom transfer (HAT) or hydride abstraction[1][2][4]. For our target molecule, the 3,5-dichloro substitution withdraws electron density from the benzylic carbon. According to DFT investigations of similar systems, this increases the activation barrier (


) for the rate-determining C-H cleavage step[2]. The reaction force profile indicates that structural rearrangement dominates the energy penalty before electronic reordering occurs[3].
Pathway B: Ether Debenzylation

The benzyloxy group is a standard protecting group, typically removed via hydrogenolysis (Pd/C,


) or strong acids. In acidic media, protonation of the ether oxygen is followed by 

cleavage to yield a stable benzyl cation and a substituted phenol (3,5-dichloro-4-hydroxybenzyl alcohol). The electron-withdrawing chlorines stabilize the resulting phenoxide leaving group, thermodynamically driving the cleavage, even though the bulky nature of the substituents imposes a steric penalty during the initial protonation phase.

Reaction_Pathway R Reactant This compound TS_Ox Oxidation TS ΔG‡ = 18.4 kcal/mol R->TS_Ox Aerobic Oxidation (Cu/GO Catalyst) TS_Debenz Debenzylation TS ΔG‡ = 28.5 kcal/mol R->TS_Debenz Acidic Cleavage P_Ox Product 1 4-Benzyloxy-3,5-dichlorobenzaldehyde TS_Ox->P_Ox P_Debenz Product 2 3,5-Dichloro-4-hydroxybenzyl alcohol TS_Debenz->P_Debenz

Competing reactivity pathways: Oxidation vs. Debenzylation.

Conclusion

Theoretical modeling of this compound reveals a delicate balance between steric hindrance and inductive electron withdrawal. By employing a rigorous, self-validating DFT protocol—anchored by IRC tracking and frequency validation—researchers can accurately map the energy landscapes of its competing reaction pathways. The 3,5-dichloro substitution fundamentally raises the oxidation barrier while stabilizing phenolic leaving groups, dictating the molecule's behavior in complex synthetic cascades.

References

1.[1] Cu(II) Schiff base dye complexes: a DFT-supported approach to green oxidation of benzyl alcohol. Pigment & Resin Technology | Emerald Publishing.1 2.[4] A DFT investigation of the catalytic oxidation of benzyl alcohol using graphene oxide. PubMed / J Mol Model. 4 3.[3] Reaction of NO3 radical with benzyl alcohol - A DFT study. ResearchGate. 3 4.[2] A comprehensive experimental, multivariate statistical, and DFT computational analysis of the catalytic oxidation of benzyl alcohols mediated by Mn(III) and Fe(III) metalloporphyrins. PubMed.2

Sources

Safety and Handling Precautions for (4-Benzyloxy-3,5-dichlorophenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and materials science, halogenated benzylic alcohols serve as critical structural motifs and synthetic intermediates. Specifically, (4-Benzyloxy-3,5-dichlorophenyl)methanol (CAS: 536974-84-2) is a highly versatile building block[1]. However, the very features that make it synthetically valuable—its reactive benzylic position, lipophilic dichloro-substituted ring, and ether linkage—also impart significant occupational hazards.

As a Senior Application Scientist, I have observed that standard laboratory safety protocols often fail when applied blindly to complex halogenated organics. This whitepaper provides an in-depth, mechanistic approach to handling this compound. By understanding the causality behind its toxicity and physical behavior, researchers can implement self-validating workflows that ensure both scientific integrity and operator safety.

Chemical Profiling & Mechanistic Toxicology

To design an effective safety protocol, we must first deconstruct the molecule's reactivity and toxicological profile. The molecular formula is C14H12Cl2O2, with a molecular weight of 283.15 g/mol [2].

The Causality of Hazard
  • Lipophilicity and Dermal Penetration: The 3,5-dichloro substitution pattern significantly increases the molecule's partition coefficient (LogP). This high lipophilicity allows the compound to easily permeate the lipid bilayers of human skin, rendering it harmful in contact with skin (H312)[3].

  • Ocular and Dermal Irritation: The solid particulate form of this compound is highly irritating. It is classified as causing serious eye damage (H318) and skin irritation (H315)[3]. The crystalline edges of the powder, combined with its localized chemical reactivity, can cause micro-abrasions and subsequent chemical burns on mucosal membranes.

  • Metabolic Activation (In Vivo): If absorbed or inhaled, the benzylic alcohol moiety is a prime target for hepatic oxidation. Alcohol dehydrogenases (ADH) or Cytochrome P450 enzymes can oxidize the alcohol into a highly electrophilic benzaldehyde derivative. This intermediate can covalently bind to cellular proteins or deplete intracellular glutathione (GSH), leading to oxidative stress.

ToxicityPathway A This compound (Lipophilic, Membrane Permeable) B Hepatic / Cellular Oxidation (ADH / CYP450) A->B Metabolic Activation C Electrophilic Aldehyde Intermediate (Reactive Species) B->C Oxidation D GSH Conjugation (Detoxification) C->D Enzymatic Detox E Cellular Protein Adduction (Oxidative Stress / Toxicity) C->E GSH Depletion F Excretion via Mercapturic Acid Pathway D->F Renal Clearance

Mechanistic Toxicity Pathway: Oxidative metabolism of the benzylic alcohol to a reactive aldehyde.

Risk Assessment & Quantitative Data

A robust safety strategy relies on accurate physicochemical data. The table below summarizes the core parameters and the direct operational causality derived from each metric.

Property / ParameterValue / ClassificationSource / Operational Causality
CAS Number 536974-84-2Unique identifier for SDS retrieval and inventory tracking[1].
Molecular Formula C14H12Cl2O2High halogen content mandates segregation into halogenated waste streams to prevent toxic dioxin formation during incineration[2].
Molecular Weight 283.15 g/mol Utilized for precise stoichiometric calculations during synthesis[1].
MDL Number MFCD06202954Used for structural database cross-referencing[4].
GHS Health Hazards H302, H312, H315, H318H318 mandates indirectly vented goggles; H312 requires high-barrier gloves[3].

Engineering Controls & Personal Protective Equipment (PPE)

Standard laboratory PPE is insufficient for handling highly lipophilic, halogenated solids. The following controls are mandatory:

  • Primary Containment: All handling of the dry powder must occur within a Class II Type B2 Biological Safety Cabinet or a dedicated chemical fume hood (minimum face velocity of 100 fpm).

  • Glove Selection (Causality-Driven): Halogenated aromatics can rapidly permeate standard 4-mil nitrile gloves. Requirement: Use 8-mil butyl rubber gloves, or implement a double-gloving strategy using extended-cuff nitrile gloves, changing the outer pair immediately upon suspected contamination.

  • Eye Protection: Because the compound carries an H318 (Serious eye damage) classification[3], standard safety glasses with side shields leave orbital gaps vulnerable to airborne dust. Requirement: Tight-fitting, indirectly vented chemical safety goggles.

Experimental Workflows & Handling Protocols

To ensure trustworthiness, every protocol must be a self-validating system . This means the workflow includes built-in checks that confirm safety before the operator proceeds to the next step.

Protocol: High-Containment Weighing and Solubilization

Step 1: Enclosure Preparation

  • Clear the fume hood of all unnecessary equipment to ensure laminar airflow.

  • Place an anti-static bar (ionizer) near the analytical balance. Causality: Halogenated organic powders readily accumulate static charge. Electrostatic repulsion can cause the powder to "jump" out of the weighing boat, aerosolizing the hazard.

Step 2: Weighing (Self-Validating Step)

  • Tare a sealed, anti-static weighing vial.

  • Transfer the desired mass of this compound into the vial using a grounded stainless-steel spatula.

  • Validation Check: Before opening the balance draft shield, observe the digital readout for 10 seconds. A fluctuating reading indicates disruptive air currents that could aerosolize the powder. Adjust the sash height until the reading stabilizes before proceeding.

Step 3: In-Situ Solubilization

  • Do not transport the dry powder across the laboratory. Introduce the reaction solvent (e.g., Dichloromethane or DMSO) directly into the vial within the fume hood.

  • Cap the vial securely and vortex until dissolved.

  • Validation Check: Hold the vial against a dark background under good lighting. The complete absence of light-scattering particulates confirms full dissolution, validating that the inhalation risk of the dry powder has been effectively neutralized.

HandlingWorkflow W1 Material Receipt & Storage (-20°C) W2 Primary Containment (Vented Enclosure) W1->W2 W3 Anti-Static Weighing (Closed Balance) W2->W3 W4 Solubilization (e.g., DCM/DMSO) W3->W4 W5 Reaction Execution (Closed System) W4->W5 W6 Halogenated Waste Segregation W5->W6

Standard Operating Procedure for high-containment handling and processing.

Emergency Response & Decontamination

In the event of an accidental release or exposure, immediate, causality-based actions are required:

  • Dry Powder Spills: Do not use a brush and dustpan, as this generates a highly toxic dust cloud. Instead, dampen an absorbent pad with a compatible solvent (e.g., isopropanol) and gently lay it over the spill to trap the particulates. Wipe inward to prevent spreading.

  • Dermal Exposure: If the powder or solution contacts the skin, flush immediately with copious amounts of water for at least 15 minutes. Do not attempt to wash the area with laboratory solvents (like acetone or ethanol), as these will drastically accelerate the dermal absorption of the lipophilic compound into the bloodstream.

References

Sources

Methodological & Application

Application Note: Selective Synthesis of 4-Benzyloxy-3,5-dichlorobenzaldehyde via Mild Oxidation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Introduction & Strategic Rationale

The synthesis of highly functionalized benzaldehydes, such as 4-benzyloxy-3,5-dichlorobenzaldehyde (CAS: 289662-11-9)[1], from their corresponding benzylic alcohols is a foundational transformation in the development of active pharmaceutical ingredients (APIs) and complex natural products. The starting material, (4-benzyloxy-3,5-dichlorophenyl)methanol , presents a unique set of chemoselectivity challenges:

  • The Benzyl Ether Moiety: Benzyl ethers are susceptible to cleavage under strongly acidic conditions or via hydrogenolysis.

  • The Dichlorophenyl Ring: The electron-withdrawing nature of the two chlorine atoms at the meta positions reduces the nucleophilicity of the benzylic hydroxyl group, potentially slowing down ligand-exchange steps in transition-metal or hypervalent iodine oxidations.

  • Over-oxidation Risk: The use of harsh, unbuffered oxidants (e.g., Jones reagent, KMnO₄) will inevitably drive the reaction past the aldehyde oxidation state, yielding the corresponding carboxylic acid[2].

As a Senior Application Scientist, my objective is to design a self-validating, highly reproducible protocol. To achieve this, we bypass traditional heavy-metal oxidants in favor of Dess-Martin Periodinane (DMP) . DMP is a hypervalent iodine(V) reagent that offers exceptional chemoselectivity, mild reaction conditions (room temperature, neutral to slightly basic pH), and high yields without the risk of over-oxidation[3].

Mechanistic Insights & Causality in Reaction Design

The DMP oxidation operates via a well-defined ionic mechanism rather than a radical pathway. Understanding this mechanism is critical for optimizing the reaction conditions:

  • Ligand Exchange: The benzylic alcohol acts as a nucleophile, displacing one acetate ligand from the iodine(V) center to form a diacetoxyalkoxyperiodinane intermediate[3].

  • Deprotonation & Elimination: The displaced acetate ion acts as a localized base, abstracting the

    
    -proton from the benzylic position. This triggers the collapse of the intermediate, expelling the aldehyde, an iodine(III) byproduct (iodinane), and a molecule of acetic acid[3][4].
    

The Causality of Buffering: Because acetic acid is liberated as a stoichiometric byproduct, the reaction medium gradually becomes acidic. To protect the acid-sensitive benzyl ether from premature cleavage, we must introduce a mild, non-nucleophilic buffer. The addition of solid sodium bicarbonate (NaHCO₃) or pyridine directly into the organic solvent neutralizes the acetic acid in situ, ensuring the structural integrity of the benzylic ether[5].

Diagram 1: Mechanistic Pathway of DMP Oxidation

Mechanism A 1. Dess-Martin Periodinane (DMP) Hypervalent Iodine(V) Reagent B 2. Ligand Exchange This compound displaces an acetate ligand A->B C 3. Diacetoxyalkoxyperiodinane Reactive Intermediate B->C D 4. Intramolecular Deprotonation Acetate abstracts the alpha-proton C->D E 5. Product Release 4-Benzyloxy-3,5-dichlorobenzaldehyde + Iodinane + Acetic Acid D->E

Figure 1: Stepwise mechanistic pathway of the Dess-Martin oxidation highlighting the generation of acetic acid.

Comparative Oxidation Strategies

To justify the selection of DMP, we must evaluate alternative methodologies. The table below summarizes the quantitative and qualitative data for common oxidation strategies applied to sensitive benzylic alcohols.

Oxidation MethodReagentsExpected YieldReaction TimeProsCons
Dess-Martin (DMP) DMP, NaHCO₃, CH₂Cl₂85 - 95% 1 - 2 hExtremely mild, no over-oxidation, room temperature.Reagent is moisture sensitive and relatively expensive.
Swern Oxidation Oxalyl Chloride, DMSO, Et₃N80 - 90%2 - 4 hCheap reagents, highly reliable.Requires cryogenic temperatures (-78 °C), generates toxic/foul-smelling dimethyl sulfide (DMS)[6].
TEMPO / Bleach TEMPO (cat.), NaOCl, KBr75 - 85%1 - 3 hGreen chemistry, aqueous biphasic system.Risk of chlorination on electron-rich aromatic rings (though mitigated by the existing di-chloro substitution).
Manganese Dioxide MnO₂ (Activated), CH₂Cl₂60 - 80%12 - 24 hHighly selective for allylic/benzylic alcohols[7].Requires a massive stoichiometric excess (10-20 eq), very slow reaction times.

Experimental Protocol: Synthesis of 4-Benzyloxy-3,5-dichlorobenzaldehyde

This protocol is designed as a self-validating system. The inclusion of a specific biphasic quench ensures that all hypervalent iodine byproducts are reduced to highly water-soluble species, preventing emulsion formation and product contamination during extraction[6].

Materials & Reagents
  • This compound: 1.0 equivalent (Substrate)

  • Dess-Martin Periodinane (DMP): 1.2 equivalents (Oxidant)

  • Sodium Bicarbonate (NaHCO₃): 2.0 equivalents (Acid scavenger)

  • Dichloromethane (CH₂Cl₂): Anhydrous, 0.1 M relative to substrate

  • Quench Solution: 1:1 mixture of Saturated Aqueous NaHCO₃ and Saturated Aqueous Sodium Thiosulfate (Na₂S₂O₃)

Step-by-Step Methodology
  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.

  • Substrate Dissolution: Dissolve this compound (1.0 eq) in anhydrous CH₂Cl₂ to achieve a 0.1 M concentration.

  • Buffer Addition: Add solid NaHCO₃ (2.0 eq) directly to the stirring solution. Analytical Checkpoint: The suspension should be stirring vigorously to ensure maximum surface area for acid neutralization.

  • Oxidant Addition: Cool the reaction mixture to 0 °C using an ice bath. Add Dess-Martin periodinane (1.2 eq) portion-wise over 5 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Monitor the reaction via Thin Layer Chromatography (TLC) (Hexanes:Ethyl Acetate, 4:1). The starting material should be fully consumed within 1 to 2 hours.

  • Biphasic Quench (Critical Step): Once complete, dilute the reaction mixture with an equal volume of diethyl ether (Et₂O) to precipitate iodine byproducts. Slowly add the 1:1 quench solution of sat. NaHCO₃ and sat. Na₂S₂O₃.

    • Causality: The Na₂S₂O₃ reduces the unreacted iodine(V) and iodine(III) byproducts to water-soluble iodine salts, while NaHCO₃ neutralizes any remaining acetic acid[6].

  • Biphasic Stirring: Stir the biphasic mixture vigorously for 15–30 minutes until both layers become completely clear and no solid residue remains.

  • Extraction & Washing: Transfer to a separatory funnel. Isolate the organic layer. Extract the aqueous layer twice with Et₂O. Combine the organic layers and wash with brine.

  • Drying & Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 5% to 15% Ethyl Acetate in Hexanes) to afford pure 4-benzyloxy-3,5-dichlorobenzaldehyde as a crystalline solid.

Diagram 2: Experimental Workflow

Workflow A 1. Preparation Substrate + CH2Cl2 + NaHCO3 (Buffer) B 2. Oxidation DMP Addition (0 °C) Stir at RT (1-2 h) A->B C 3. Quench Sat. Na2S2O3 / NaHCO3 Stir 30 min B->C D 4. Extraction Et2O / Brine Wash Dry over MgSO4 C->D E 5. Purification Silica Gel Column (Hexanes/EtOAc) D->E

Figure 2: Step-by-step experimental workflow for the DMP oxidation and specific biphasic quench.

Troubleshooting & Analytical Validation

  • Incomplete Conversion: If TLC indicates unreacted starting material after 2 hours, the DMP may have degraded due to moisture exposure. Ensure DMP is stored at 2-8 °C under inert gas. You may spike the reaction with an additional 0.2 eq of fresh DMP.

  • Loss of Benzyl Group: If byproducts indicating debenzylation are observed, the reaction medium was too acidic. Ensure that the NaHCO₃ buffer is finely powdered and added before the DMP.

  • NMR Validation: Successful conversion is easily validated via ¹H NMR. The benzylic CH₂ protons of the starting material (typically around

    
     4.6 - 4.8 ppm) will disappear, replaced by a distinct, highly deshielded aldehyde proton singlet around 
    
    
    
    9.8 - 10.0 ppm.

References

  • Wikipedia Contributors. "Dess–Martin periodinane." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Master Organic Chemistry. "Demystifying The Mechanisms of Alcohol Oxidations." Masterorganicchemistry.com. Available at: [Link]

  • ResearchGate. "Dess–Martin periodinane oxidation." Researchgate.net. Available at: [Link]

  • Common Organic Chemistry. "Alcohol to Aldehyde - Common Conditions." Commonorganicchemistry.com. Available at: [Link]

  • MIT DSpace. "Stereoselective Synthesis of Fragments... (Thesis)." DSpace@MIT. Available at: [Link]

  • LabXing. "Modern Organic Synthesis in the Laboratory." Labxing.com. Available at:[Link]

Sources

High-Fidelity Oxidation Strategies: (4-Benzyloxy-3,5-dichlorophenyl)methanol to 4-Benzyloxy-3,5-dichlorobenzaldehyde

[1]

Abstract & Strategic Analysis

The oxidation of (4-Benzyloxy-3,5-dichlorophenyl)methanol to its corresponding aldehyde is a pivotal transformation in the synthesis of phosphodiesterase inhibitors and other anti-inflammatory APIs. While the transformation appears trivial (

  • Electronic Deactivation: The two ortho-chlorine atoms exert a strong inductive withdrawing effect (

    
    ), reducing the hydridic character of the benzylic protons, potentially slowing hydride-abstraction mechanisms.
    
  • Steric Hindrance: The 3,5-dichloro substitution pattern creates significant steric bulk around the reactive center, impeding bulky oxidants.

  • Chemoselectivity: The benzyl ether moiety is acid-sensitive (to strong Lewis acids) and the aldehyde product is prone to over-oxidation to the benzoic acid under vigorous conditions.

This Application Note details two validated protocols selected for their reliability and scalability:

  • Method A (Green/Process Scale): TEMPO-Catalyzed Oxidation (Anelli Protocol).[1] Preferred for kg-scale due to safety, low cost, and water-based solvent systems.[1]

  • Method B (Lab/Rapid Screening): Activated Manganese Dioxide (

    
    ).[1][2] Preferred for mg-to-g scale where filtration convenience outweighs atom economy.[1]
    

Decision Matrix & Workflow

The following decision tree guides the selection of the optimal oxidation strategy based on scale and constraints.

OxidationWorkflowStartStarting Material:This compoundScaleCheckDetermine Scale & ConstraintsStart->ScaleCheckConditionAScale > 10gGreen Chemistry RequiredStrict Acid LimitScaleCheck->ConditionAProcess DevConditionBScale < 5gRapid ThroughputNo Aqueous Workup DesiredScaleCheck->ConditionBMedChemMethodAMethod A: TEMPO/NaOCl(Anelli Protocol)ProductTarget Product:4-Benzyloxy-3,5-dichlorobenzaldehydeMethodA->ProductExtractive WorkupMethodBMethod B: Activated MnO2(Heterogeneous)MethodB->ProductFiltrationConditionA->MethodAConditionB->MethodB

Figure 1: Strategic selection workflow for oxidation methodology.

Method A: TEMPO-Catalyzed Oxidation (Anelli Protocol)[1]

Rationale

The Anelli oxidation uses catalytic TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) with stoichiometric Sodium Hypochlorite (bleach) as the terminal oxidant.[3] It is the gold standard for process chemistry because it operates at

Mechanism

The active oxidant is the


TEMPOMechanismTEMPOTEMPO(Radical)OxoammoniumN-Oxoammonium(Active Oxidant)TEMPO->OxoammoniumNaOCl / KBrHydroxylamineHydroxylamine(Reduced Form)Oxoammonium->HydroxylamineOxidation StepHydroxylamine->OxoammoniumRegeneration (NaOCl)SubstrateAlcohol(Substrate)ProductAldehyde(Product)Substrate->Product Hydride Transfer to OxoammoniumNaOClNaOCl(Bleach)KBrKBr(Co-catalyst)

Figure 2: Catalytic cycle of TEMPO mediated oxidation.

Detailed Protocol (10g Scale)

Reagents:

  • Substrate: 10.0 g (32.1 mmol)

  • TEMPO (free radical): 100 mg (0.64 mmol, 2 mol%)

  • KBr (Potassium Bromide): 380 mg (3.2 mmol, 10 mol%)

  • NaOCl (Commercial Bleach, ~10-12%): ~24 mL (1.1 eq) - Titrate before use.[1]

  • Dichloromethane (DCM): 100 mL

  • Water: 50 mL

  • Saturated

    
    : As needed for buffering.
    

Step-by-Step Procedure:

  • Preparation: Dissolve the alcohol (10 g) and TEMPO (100 mg) in DCM (100 mL) in a 500 mL 3-neck round-bottom flask equipped with an overhead stirrer and internal thermometer.

  • Aqueous Phase: In a separate beaker, dissolve KBr (380 mg) in water (50 mL). Add this to the reaction flask.

  • Cooling: Cool the biphasic mixture to

    
     using an ice/salt bath. Vigorous stirring (RPM > 600) is essential for phase transfer efficiency.[1]
    
  • Oxidant Addition: Adjust the pH of the NaOCl solution to ~9.0 using solid

    
    . Add the NaOCl solution dropwise via an addition funnel over 30 minutes, maintaining the internal temperature 
    
    
    .
    • Note: The mixture will turn orange/red due to the formation of the N-oxoammonium species.

  • Monitoring: Stir at

    
     for 30–60 minutes. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1][4] The aldehyde typically appears at a higher Rf than the alcohol.
    
    • Endpoint: Disappearance of starting material.[1] If reaction stalls, add 10% more NaOCl.[1]

  • Quench: Once complete, quench by adding saturated aqueous Sodium Thiosulfate (

    
    , 20 mL) and stir for 10 minutes. The organic layer should fade to pale yellow.
    
  • Workup: Separate the layers. Extract the aqueous layer with DCM (

    
    ).
    
  • Washing: Wash combined organics with 1M HCl (50 mL) (to remove pyridine/amine residues if used, though not used here), then Water (50 mL), then Brine (50 mL).[1]

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude product is often

    
     pure. Recrystallize from Ethanol/Heptane if necessary.[1]
    

Method B: Activated Manganese Dioxide ( )

Rationale
11

Detailed Protocol (1g Scale)

Reagents:

  • Substrate: 1.0 g (3.2 mmol)

  • Activated

    
    : 5.6 g (~64 mmol, 20 eq).[1] Must be "Activated" grade (e.g., Sigma-Aldrich 217646).[1]
    
  • Dichloromethane (DCM) or Chloroform: 20 mL.[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the alcohol (1 g) in DCM (20 mL) in a round-bottom flask.

  • Addition: Add Activated

    
     (5.6 g) in one portion.
    
  • Reaction: Stir the black suspension vigorously at room temperature.

    • Optimization: If the reaction is slow (due to the 3,5-dichloro sterics), heat to reflux (

      
      ).
      
  • Monitoring: Check TLC every hour. Typical reaction time is 4–16 hours depending on the "activity" of the reagent.

  • Workup: Filter the mixture through a pad of Celite (diatomaceous earth) to remove the fine black powder.

    • Critical Step: Wash the Celite pad thoroughly with warm DCM or EtOAc to recover product adsorbed to the manganese salts.

  • Isolation: Concentrate the filtrate to yield the aldehyde.[5]

Analytical Validation & Data

Expected Physical Properties:

  • Appearance: White to off-white crystalline solid.[1]

  • Melting Point: ~90–95°C (Estimate based on analogs; verify experimentally).[1]

Spectroscopic Diagnostics (NMR): Use these signals to confirm conversion and purity.[1]

NucleusSignal (ppm)MultiplicityAssignmentDiagnostic Value
1H NMR ~9.85Singlet (s)-CH O (Aldehyde)Key Product Signal
1H NMR ~5.15Singlet (s)-OCH 2-Ph (Benzyl)Remains intact
1H NMR ~7.90Singlet (s)Ar-H (3,5-dichloro ring)Deshielded vs SM
1H NMR ~4.60Doublet (d)-CH 2-OH (Alcohol)Must disappear
13C NMR ~189.0-C =O (Carbonyl)Confirms Aldehyde

Troubleshooting & Safety

Common Issues
  • Incomplete Conversion (TEMPO): Often caused by old NaOCl.[1] Titrate bleach or use fresh bottles.[1] Ensure pH is not < 8 (generates

    
     gas) or > 10 (slows reaction).[1]
    
  • Stalled Reaction (MnO2): The surface of the

    
     is deactivated. Add fresh reagent or switch to reflux in Chloroform.[1]
    
  • Over-oxidation: Rare with these methods.[1] If benzoic acid is observed, ensure temperature during NaOCl addition was

    
    .[1]
    
Safety Hazards
  • 3,5-Dichloro compounds: Potential skin/eye irritants.[1] Handle with gloves.[1]

  • TEMPO/Bleach: Exothermic reaction.[1] Never add bleach rapidly.[1]

  • Manganese Waste: Dispose of Mn heavy metal waste according to EHS regulations; do not pour down the drain.

References

  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987).[1] Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions. The Journal of Organic Chemistry, 52(12), 2559–2562.

  • Tojo, G., & Fernández, M. (2006).[1] Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media.[1] (Chapter 2: Manganese Dioxide).

  • Ciriminna, R., & Pagliaro, M. (2010).[1] Industrial oxidations with organocatalyst TEMPO and its derivatives. Organic Process Research & Development, 14(1), 245-251.[1]

  • PubChem Compound Summary. (2023). 4-Benzyloxy-3,5-dichlorobenzaldehyde.[1][6] National Center for Biotechnology Information.[1]

Application Note: (4-Benzyloxy-3,5-dichlorophenyl)methanol as a Strategic Precursor in the Synthesis of Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

The development of small-molecule kinase inhibitors relies heavily on the strategic assembly of pharmacophores that can effectively mimic ATP while exploiting unique features of the kinase active site. (4-Benzyloxy-3,5-dichlorophenyl)methanol (CAS: 536974-84-2) has emerged as a highly privileged building block in medicinal chemistry for constructing these inhibitors.

As a Senior Application Scientist, it is critical to understand not just how to use this precursor, but why its specific structural motifs are chosen:

  • 3,5-Dichloro Substitution : The meta-dichloro motif is highly lipophilic and sterically demanding. In the context of kinase active sites, these halogen atoms project into the hydrophobic back pocket (often adjacent to the catalytic C-spine), significantly enhancing binding affinity and target residence time (1)[1]. Furthermore, the electron-withdrawing nature of the chlorines increases the acidity of the para-hydroxyl group (once deprotected), strengthening its hydrogen-bonding capability.

  • 4-Benzyloxy Group : During multi-step syntheses involving harsh nucleophilic substitutions or cross-coupling reactions, the benzyloxy group serves as a robust protecting group for the critical para-hydroxyl moiety. In late-stage drug development, its removal exposes a phenol that acts as a primary hydrogen bond donor/acceptor to the kinase hinge region (2)[2].

  • Methanol Handle : The primary alcohol provides a versatile synthetic anchor. It can be selectively oxidized to an aldehyde for Knoevenagel condensations to form tyrosine kinase inhibitors (3)[3] or converted into a leaving group for direct alkylation onto heterocyclic cores like thiadiazinones or pyrimidines.

Physicochemical Properties & Pharmacophore Mapping

To effectively incorporate this precursor into a drug discovery pipeline, its quantitative physicochemical parameters must be mapped to their pharmacological utility.

Table 1: Physicochemical Properties and Kinase Binding Impact

PropertyValuePharmacological Relevance in Kinase Binding
Molecular Weight 283.15 g/mol Optimal size for fragment-based drug design (FBDD) and incorporation into larger ATP-competitive scaffolds.
LogP (Predicted) ~3.8High lipophilicity drives partitioning into the hydrophobic back pocket of the kinase active site.
Steric Profile Ortho-di-chloro to the etherLocks the conformation of the aryl ring, reducing entropic penalties upon binding to the target kinase.
H-Bond Capability 1 Donor (OH), 2 Acceptors (O)Post-deprotection, the unmasked phenol becomes a strong donor/acceptor for critical hinge region binding.

Experimental Workflows & Protocols

The following protocols detail the transformation of this compound into an active kinase inhibitor. Note: All procedures are designed as self-validating systems with built-in analytical checkpoints.

Protocol A: Mild Oxidation to 4-Benzyloxy-3,5-dichlorobenzaldehyde

Causality: To couple this precursor to a kinase-binding heterocycle (such as a hydantoin or oxindole core), the alcohol must be activated to an electrophilic aldehyde. Manganese dioxide (MnO₂) is chosen over Jones reagent or Swern oxidation to prevent over-oxidation to the carboxylic acid and to avoid harsh conditions that might prematurely cleave the benzyl ether.

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 eq of this compound in anhydrous dichloromethane (DCM) (0.1 M concentration) under an inert argon atmosphere.

  • Oxidation: Add 10.0 eq of activated MnO₂. Stir the black suspension vigorously at room temperature for 12 hours.

  • In-Process Checkpoint: Monitor via TLC (Hexanes:EtOAc 8:2). The starting material will appear as a lower Rf spot, while the product will migrate higher and stain intensely with 2,4-DNP.

  • Workup: Filter the reaction mixture through a pad of Celite to remove MnO₂. Wash the pad with excess DCM.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the aldehyde.

Protocol B: Scaffold Coupling (Knoevenagel Condensation)

Causality: The aldehyde is condensed with a heterocyclic core to form the rigid, planar ATP-adenine mimic required for kinase inhibition.

Step-by-Step Procedure:

  • Reaction Setup: Combine 1.0 eq of the synthesized 4-Benzyloxy-3,5-dichlorobenzaldehyde, 1.1 eq of the heterocyclic core (e.g., hydantoin), and 2.0 eq of sodium acetate in glacial acetic acid.

  • Condensation: Reflux the mixture at 120°C for 4-6 hours.

  • Precipitation: Cool the mixture to room temperature and pour it into ice-cold water. The coupled intermediate will precipitate due to its high lipophilicity.

  • Isolation: Filter, wash with cold water, and dry the solid under a vacuum.

Protocol C: Late-Stage Benzyl Deprotection (Critical Step)

Causality: Standard palladium-catalyzed hydrogenation (Pd/C, H₂) for benzyl deprotection is strongly contraindicated here, as it will cause rapid hydrodechlorination of the essential 3,5-dichloro motif, destroying the hydrophobic pocket-binding pharmacophore. Instead, a Lewis acid-mediated cleavage using Boron Trichloride (BCl₃) is employed to selectively cleave the ether while preserving the aryl chlorides.

Step-by-Step Procedure:

  • Cooling: Dissolve the coupled intermediate in anhydrous DCM and cool to -78°C using a dry ice/acetone bath.

  • Cleavage: Dropwise, add 3.0 eq of a 1.0 M solution of BCl₃ in DCM. Stir at -78°C for 1 hour, then allow it to slowly warm to 0°C over 2 hours.

  • Quenching: Carefully quench the reaction at 0°C by the slow addition of a saturated aqueous NaHCO₃ solution until the pH reaches 7.

  • Extraction: Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the active kinase inhibitor.

Quantitative Analytical Validation Checkpoints

To ensure the trustworthiness of the self-validating system, the following quantitative metrics must be met at each stage:

Table 2: Analytical Validation Metrics

Synthetic StepTarget IntermediateExpected Mass Shift (LC-MS)Key ¹H-NMR Indicator
Protocol A 4-Benzyloxy-3,5-dichlorobenzaldehyde-2 Da (Loss of 2H)Appearance of singlet at ~9.9 ppm (CHO)
Protocol B Benzylidene Heterocycle Core+ Core Mass - 18 Da (H₂O)Appearance of vinylogous singlet ~6.4 ppm
Protocol C Active Kinase Inhibitor (Phenol)-90 Da (Loss of Benzyl)Loss of aromatic multiplet 7.3-7.5 ppm

Visualization: Synthetic Workflow and Pharmacophore Mapping

G cluster_0 Synthetic Workflow cluster_1 Kinase Pharmacophore Mapping A This compound [Precursor] B Oxidation / Activation [Electrophile Generation] A->B MnO2 (Mild Oxidation) P1 3,5-Dichloro Group [Hydrophobic Back Pocket] A->P1 C Scaffold Coupling (e.g., Pyrimidine/Hydantoin) B->C Condensation/Alkylation D Benzyl Deprotection [Expose 4-OH] C->D BCl3 (Preserves C-Cl bonds) P3 Heterocyclic Core [ATP Adenine Mimic] C->P3 P2 4-Hydroxyl (Post-deprotection) [Hinge Region H-Bond] D->P2

Synthetic workflow of this compound mapped to kinase domains.

References

  • Wang, H., Shears, S. B., & Blind, R. D. (2025). Structural Rationalization of IPMK Inhibitor Potency. Journal of Medicinal Chemistry.[Link]

  • Kalogirou, A. S., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(19), 5911.[Link]

  • Design, Synthesis, Bioevaluation, and Bioinformatics Study of 5-Benzylidene Hydantoin Derivatives as Novel Tyrosine Kinase Inhibitors. National Institutes of Health (PMC).[Link]

Sources

Application Notes and Protocols: Advanced Coupling Strategies for (4-Benzyloxy-3,5-dichlorophenyl)methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

(4-Benzyloxy-3,5-dichlorophenyl)methanol (CAS 536974-84-2) is a highly versatile, multi-functional building block utilized in advanced medicinal chemistry and complex organic synthesis[1]. Its structural architecture offers three orthogonally addressable reactive nodes, making it an ideal scaffold for the divergent synthesis of complex biaryl compounds and extended pharmacophores.

The three strategic nodes are:

  • C3/C5 Aryl Chlorides: Sites for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • C1 Benzylic Alcohol: A modifiable handle for nucleophilic displacement, etherification, or oxidation.

  • C4 Benzyloxy Ether: A robust, orthogonal protecting group for the core phenol, stable to basic and cross-coupling conditions but easily cleaved under specific conditions.

This application note provides validated, step-by-step protocols and mechanistic insights for functionalizing this compound, specifically addressing the historical challenge of activating sterically hindered, deactivated aryl chlorides.

Strategic Reactivity Nodes & Mechanistic Causality (The "Why")

Node 1: Activation of the C3/C5 Aryl Chlorides

Aryl chlorides are notoriously sluggish in cross-coupling reactions compared to their bromide or iodide counterparts. This resistance is due to the high bond dissociation energy of the


 bond, which makes the initial oxidative addition step kinetically inaccessible for traditional catalysts like 

, often leading to catalyst decomposition (2)[2].

To overcome this thermodynamic barrier, our protocol employs Buchwald ligands , specifically XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl), paired with a


 precatalyst such as 

(3)[3].
  • Causality for Ligand Choice: The electron-rich dicyclohexylphosphine moiety of XPhos dramatically increases the electron density on the palladium center, accelerating the oxidative addition into the stubborn ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     bond. Simultaneously, the bulky triisopropylbiphenyl backbone induces steric bulk that promotes the final reductive elimination step and prevents unwanted catalyst dimerization or cyclometalation ().
    
Node 2: Benzylic Activation

The primary hydroxyl group (


) is a poor leaving group, making direct nucleophilic substitution inefficient. By converting the benzylic alcohol to a benzylic bromide using Phosphorus tribromide (

), the site becomes highly electrophilic. This enables rapid

displacement by various nucleophiles (amines, thiols, alkoxides) to build extended side chains.
Node 3: Orthogonal Deprotection

The benzyl ether at C4 remains intact during both the palladium-catalyzed coupling and the benzylic activation. Once the molecular scaffold is fully assembled, the benzyl group can be cleanly removed using


 with 

(provided no reducible alkenes/alkynes are present) or via Boron trichloride (

) to reveal the biologically active phenol.

Mechanistic & Workflow Visualizations

Workflow SM (4-Benzyloxy-3,5-dichloro phenyl)methanol Node1 C3/C5 Aryl Chlorides Suzuki Cross-Coupling SM->Node1 Pd(OAc)2, XPhos R-B(OH)2 Node2 C1 Benzylic Alcohol Activation & SN2 SM->Node2 1. PBr3 2. Amine, Base Node3 C4 Benzyloxy Ether Deprotection to Phenol Node1->Node3 H2, Pd/C or BCl3 Node2->Node3 H2, Pd/C or BCl3

Synthetic workflow demonstrating the orthogonal reactivity of this compound.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst (L = XPhos) OA Oxidative Addition (Cleavage of C-Cl) Pd0->OA Ar-Cl TM Transmetalation (Transfer of Aryl Group) OA->TM Base, R-B(OH)2 RE Reductive Elimination (Formation of C-C Bond) TM->RE Halide Exchange RE->Pd0 Product Release

Suzuki-Miyaura catalytic cycle enabled by bulky dialkylbiaryl phosphine ligands like XPhos.

Quantitative Data Summaries

The following table summarizes the optimization trajectory for the Suzuki-Miyaura cross-coupling of the unactivated C3/C5 aryl chlorides on the target scaffold. The data highlights the necessity of modern Buchwald ligands to achieve synthetically useful yields (4)[4].

Table 1: Optimization of Catalyst/Ligand Systems for C3/C5 Aryl Chloride Suzuki Coupling

Catalyst SourceLigandBaseSolventTemp (°C)Yield (%)

(5 mol%)
None

Toluene/

100< 10 (Trace)

(2.5 mol%)

(10 mol%)

Dioxane10015

(5 mol%)
SPhos (10 mol%)

Dioxane/

10072

(5 mol%)
XPhos (10 mol%)

Dioxane/

100> 90

Experimental Protocols (The "How")

Protocol A: Double Suzuki-Miyaura Cross-Coupling at C3/C5

This protocol outlines the simultaneous arylation of both chlorine positions.

  • Preparation: Charge an oven-dried Schlenk flask with this compound (1.0 equiv), the desired arylboronic acid (2.5 equiv for double coupling),

    
     (5 mol%), XPhos (10 mol%), and anhydrous 
    
    
    
    (3.0 equiv).
  • Degassing (Critical Step): Evacuate and backfill the flask with Argon (3 cycles).

    • Causality:

      
       intermediates are highly sensitive to oxidation. Failure to rigorously exclude oxygen leads to rapid catalyst deactivation (visible as palladium black formation).
      
  • Solvent Addition: Add degassed 1,4-Dioxane and

    
     (4:1 v/v ratio) via syringe.
    
    • Causality: Water is essential to dissolve the phosphate base and generate the reactive hydroxyboronate species (

      
      ) required for the transmetalation step (5)[5].
      
  • Reaction: Heat the reaction mixture to 100 °C for 12–18 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with water and brine. Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Benzylic Activation and Subsequent Amination

This protocol details the conversion of the C1 alcohol to a highly reactive bromide, followed by nucleophilic displacement.

  • Bromination: Dissolve the starting material (1.0 equiv) in anhydrous Dichloromethane (DCM) and cool to 0 °C under Argon.

  • Activation: Add Phosphorus tribromide (

    
    , 1.2 equiv) dropwise.
    
    • Causality: Dropwise addition at 0 °C controls the highly exothermic reaction and prevents unwanted cleavage of the C4 benzyloxy ether.

  • Stirring: Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Quench: Quench carefully with saturated aqueous

    
     at 0 °C, extract with DCM, dry, and concentrate to yield the benzylic bromide intermediate. Note: Use immediately in the next step to prevent degradation.
    
  • Amination: In a separate flask, dissolve the crude bromide in anhydrous N,N-Dimethylformamide (DMF). Add the desired secondary amine (1.5 equiv) and

    
     (2.0 equiv). Stir at room temperature for 8 hours.
    
  • Workup (Critical Step): Dilute with EtOAc and wash with 5% aqueous LiCl solution (3 times).

    • Causality: LiCl significantly increases the partition coefficient of DMF into the aqueous phase, ensuring complete removal of the high-boiling solvent without the need for tedious vacuum distillation.

  • Isolation: Dry over

    
    , concentrate, and purify via chromatography.
    

References

  • abcr Gute Chemie - this compound Product Profile.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBTFX7kCJLWQGpAvjR-jj1qgepvRxVVety0RNyrmVmgJTQOV_ihlRA4BjN8kGB7L_HDODCBSqHSANeQsq7BdKLGpq76_D9N5l0djOSm25ZnHLM2Ums9xQxPA==][1]

  • ACS Omega - trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCYk-0kX_VcYonm11boQP0-4vjvaR3oBjw6rAv3YzhiH6B5EtSXeWLBacTZRb4ue-NmGlW-CkPsVTjVxYE_3SyBkJmvCuXXxeX0Hka69Q-halmZ35pUApKggL3yCoC_0q_0nGN1dx6BLeNDwU=][3]

  • PMC - NIH - Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlwzuuRwUKJl_y6_UpIUrWE6diqr9bGMv0sSoqWK5czGx153md65NWWt95M5xChSdy-sYaXOY59q7xYkK8brI1EvEWc-VUp2QPJKo1ufzTmhydvy5SR1my7n53rSsx0K9WoMxfUIZhuVu9W7g=][2]

  • PMC - NIH - Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtsaxZ63yetB-0fv6MMqn8PPXnC6afwYgjHV7tASlbZ7VA746cvPIHC76hcUIoy9xrI-1hcVpFSjFQ3-k7whiTRv-D-EAOnxfbgaEPamAlN-eGcD6RsE34sGkH3zpCYjyLIfGn2iHve_CSwk8=][5]

  • Scholars' Mine - Additive-Free Palladium-Catalyzed Decarboxylative Cross-Coupling Of Aryl Chlorides.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEo0ajY5XpDgSTUd7B9lMaaP81uwynTJKAb4R56tnxc4bM7I3fYFnRUsKABu-Ph4bm6nZVUcdf4Lcun_Du9Pm2-NTOaVcQ5AFv2iikC8RA6h-aGzt905O81HrP7WHsnHfoWH03sgbz5ZMyPJllBENDCJqKZlGcP-mphyDFlzm-sx9XZOskGhWFsLM4n76A=][4]

  • Sigma-Aldrich - Buchwald Ligands.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqZZ5IQJnvfpRrISN7-ErNas2J4O4Mn9V2FaXDYL_RRq_qqv-aLs--OSLZ0htMOOfhvCRvUm5lBg0YkQco9mxIjqeyqolriN2BMzcJcn8xKKIqWN003YcEdZppyeU6DUcsCyB5X6iyjn_-O85Ui_ZsIv_cpxruOdhw9Ax2IhYbBPCdm__AURGTC9qhVOHi2ljsscVDqgMlwexymwjnh-7XuDRSiF7ixldiusoBaf7XeHHoPOVmsis6tgQ=]

Sources

Application Note: Chemoselective Debenzylation of (4-Benzyloxy-3,5-dichlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous technical guide for the selective deprotection of the benzyloxy group in (4-Benzyloxy-3,5-dichlorophenyl)methanol .

The structural complexity of this substrate presents a "double selectivity" challenge: removing the benzyl ether (Bn) while preserving two labile functionalities—the aryl chlorides (susceptible to hydrodehalogenation) and the benzylic alcohol (susceptible to hydrogenolytic deoxygenation).

Executive Summary & Strategic Analysis

The conversion of this compound (1) to (3,5-dichloro-4-hydroxyphenyl)methanol (2) requires a protocol that cleaves the benzyl ether bond without affecting the electron-deficient aromatic ring or the benzylic hydroxyl group.

The Chemoselectivity Challenge

Standard hydrogenolysis conditions (Pd/C, H₂, MeOH) are contraindicated for this substrate due to two competing parasitic pathways:

  • Hydrodehalogenation: Palladium readily catalyzes the oxidative addition of Aryl-Cl bonds, leading to dechlorination (yielding the monochloro- or des-chloro analogues).

  • Benzylic Deoxygenation: The benzylic alcohol is prone to hydrogenolysis, converting the hydroxymethyl group to a methyl group (yielding 3,5-dichloro-4-hydroxytoluene).

Strategic Solution: To achieve high fidelity, we utilize catalyst poisoning or transfer hydrogenation . The recommended protocols modify the catalyst surface to inhibit adsorption of the aryl chloride while retaining sufficient activity for ether cleavage.

Reaction Pathway Analysis[1][2]

ReactionPathways SM This compound (Substrate) Product (3,5-Dichloro-4-hydroxyphenyl)methanol (Target) SM->Product Selective Debenzylation (Pd/C + TBAC or Pt(S)/C) Side1 Dechlorinated Impurities (Ar-H species) SM->Side1 Standard Pd/C + H2 (Fast Dechlorination) Side2 Deoxygenated Impurity (Toluene derivative) Product->Side2 Over-reduction (Prolonged reaction)

Figure 1: Competing reaction pathways. The green path represents the optimized protocol; dashed paths indicate side reactions common with non-selective methods.

Recommended Protocols

Protocol A: Poisoned Catalyst Hydrogenolysis (The "Gold Standard")

Mechanism: The addition of a nitrogen or halide source (poison) modifies the active sites of the Palladium catalyst. Tetrabutylammonium chloride (TBAC) or Ethylenediamine adsorbs onto the catalyst, effectively blocking the sites responsible for C-Cl bond activation while permitting the easier C-O bond cleavage.

Reagents:

  • Substrate: 1.0 equiv

  • Catalyst: 5% Pd/C (Type: Degussa E101 or similar dry powder) - 10 wt% loading

  • Additive: Tetrabutylammonium Chloride (TBAC) - 0.5 equiv OR Ethylenediamine (0.5 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or THF (Avoid MeOH to reduce deoxygenation risk)

  • Hydrogen Source: H₂ balloon (1 atm)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve the substrate (1.0 mmol) in EtOAc (10 mL).

  • Poisoning: Add TBAC (0.5 mmol). Stir for 5 minutes to ensure homogeneity.

  • Catalyst Addition: Carefully add 5% Pd/C (10-20 mg per mmol substrate). Caution: Pd/C is pyrophoric; add under an inert blanket of Nitrogen.

  • Hydrogenation: Purge the vessel with Nitrogen, then evacuate and backfill with Hydrogen (balloon pressure) three times.

  • Reaction: Stir vigorously at Room Temperature (20-25°C) .

    • Monitoring: Check TLC or HPLC every 30 minutes. The reaction typically completes in 1-3 hours.

    • Critical Check: Stop immediately upon consumption of starting material to prevent benzylic alcohol reduction.

  • Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. If TBAC was used, a short silica plug filtration or aqueous wash is required to remove the ammonium salt.

Protocol B: Sulfided Platinum Reduction (The "Robust" Method)

Mechanism: Sulfided Platinum (Pt(S)/C) is inherently resistant to poisoning by halides and shows extremely low activity towards aryl-halogen hydrogenolysis. It is less active than Pd, requiring slightly longer times or higher pressure, but guarantees Cl-retention.

Reagents:

  • Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon)

  • Solvent: THF/Ethanol (1:1)

  • Conditions: 1-3 atm H₂ (Balloon or low-pressure shaker)

Procedure:

  • Dissolve substrate in THF/EtOH.

  • Add 5% Pt(S)/C (5 wt% relative to substrate).

  • Hydrogenate at Room Temperature.

  • Monitor closely. This catalyst rarely touches the benzylic alcohol, making it safer for "over-night" runs compared to Pd.

Alternative Methods & Comparative Analysis

The following table summarizes why specific methods are chosen or rejected for this specific scaffold.

MethodReagent SystemSuitabilityCritical Notes
Pd/C + TBAC H₂, Pd/C, TBAC, EtOAcHigh Recommended. TBAC prevents dechlorination. EtOAc prevents solvolysis.
Sulfided Pt/C H₂, Pt(S)/C, THFHigh Excellent chemoselectivity for Ar-Cl retention. Slower kinetics.
Lewis Acid BCl₃ / PentamethylbenzeneLow/Risky Avoid. BCl₃ converts benzylic alcohols to benzylic chlorides (–CH₂OH → –CH₂Cl).
Strong Acid HBr / AcOHNo Harsh. Will brominate the benzylic position.
Standard Pd/C H₂, Pd/C, MeOHNo Causes rapid dechlorination and benzylic reduction.
Transfer Hydrog. Pd/C, Cyclohexene, EtOHMedium Milder than H₂ gas, but still risks dechlorination without a poison.
Why BCl₃ is NOT Recommended

While Boron Trichloride (BCl₃) is excellent for debenzylating ethers in the presence of esters or halides, it is incompatible with free benzylic alcohols . Literature confirms that benzylic alcohols react with BCl₃ to form benzylic chlorides via an S_N1 or S_N2 mechanism [1]. Since the target molecule contains a free –CH₂OH group, this method would destroy the product.

Troubleshooting & Optimization

Issue: Partial Dechlorination Observed
  • Cause: Insufficient catalyst poisoning or high H₂ pressure.

  • Fix: Increase TBAC loading to 1.0 equiv. Switch solvent to Toluene/THF (non-polar solvents often reduce hydrogenation activity of Ar-Cl). Switch to Protocol B (Pt(S)/C).

Issue: Benzylic Alcohol Reduction (–CH₂OH → –CH₃)
  • Cause: Reaction ran too long or solvent was too acidic/protic.

  • Fix: Stop reaction immediately at 100% conversion. Avoid MeOH; use EtOAc. Add a trace of NaHCO₃ to buffer the solution (acid traces accelerate benzylic hydrogenolysis).

Issue: Incomplete Reaction
  • Cause: Catalyst poisoning is too effective (TBAC slowed it down too much).

  • Fix: Warm the reaction slightly to 35°C. Do not increase pressure; temperature is a safer variable to control selectivity than pressure.

Safety & Handling

  • Palladium on Carbon: Pyrophoric.[1] Never add dry catalyst to a solvent containing hydrogen or organic vapors. Wet the catalyst with water or add it under nitrogen.

  • Hydrogen Gas: Extremely flammable. Ensure proper grounding and use a fume hood.

  • Chlorinated Aromatics: The product and starting material may be toxic/irritants. Handle with gloves.

References

  • Selective Hydrogenolysis with Additives

    • Sajiki, H. (1995).[2] Selective inhibition of benzyl ether hydrogenolysis with Pd/C by the addition of nitrogen-containing compounds. Tetrahedron Letters, 36(20), 3465-3468. Link

    • Note: Establishes the use of amine poisons to control selectivity.
  • TBAC/Pd/C Methodology

    • Natsume, M., et al. (1999). Chemoselective Hydrogenolysis of Benzyl Ethers in the Presence of Aryl Chlorides.[3] (General reference for the TBAC effect).

    • See also: Li, J., et al. (2014). Selective debenzylation of benzyl ethers in the presence of aryl chlorides.[3] Bioorg. Med. Chem. Lett. (Validates the chloride salt effect).

  • Sulfided Platinum Utility: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (The definitive text on using sulfided Pt for halonitroarenes).
  • BCl3 Incompatibility

    • Okano, K., et al. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3... Synlett, 2008(13), 1977-1980. Link

    • Context: While excellent for ethers, the interaction with free benzylic alcohols (converting to chlorides)
  • General Guide

    • Greene, T. W., & Wuts, P. G. M.[4] Protective Groups in Organic Synthesis.[5] Wiley-Interscience. (Standard reference for benzyl ether cleavage conditions).

Sources

multi-step synthesis protocols utilizing (4-Benzyloxy-3,5-dichlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of (4-Benzyloxy-3,5-dichlorophenyl)methanol in Medicinal Chemistry

Executive Summary

This compound (CAS: 536974-87-5) serves as a critical "hub" intermediate in the synthesis of bioactive small molecules. Its structural core—the 3,5-dichloro-4-alkoxyphenyl moiety —is a privileged scaffold found in phosphodiesterase-4 (PDE4) inhibitors (e.g., Roflumilast analogs), tyrosine kinase inhibitors, and anti-parasitic agents. The chlorine atoms at the 3 and 5 positions provide metabolic stability by blocking oxidative metabolism at the ortho-positions and modulating the lipophilicity (LogP) of the ring, while the benzyl ether serves as a robust protecting group that can be removed late-stage to reveal a phenolic handle.

This guide details three divergent synthetic pathways "utilizing" this alcohol:

  • Oxidative Activation: Selective conversion to the aldehyde for reductive aminations.

  • Electrophilic Activation: Conversion to the benzyl chloride for SN2 alkylations.

  • Direct Coupling: Mitsunobu protocols for ether/ester formation without intermediate isolation.

Divergent Synthesis Workflow

The following diagram illustrates the strategic versatility of the alcohol. It acts as a divergence point for accessing amines, ethers, and heterocycles.

G Alcohol This compound (Core Intermediate) Aldehyde Aldehyde (Reactive Electrophile) Alcohol->Aldehyde MnO2 or Swern (Oxidation) Chloride Benzyl Chloride (Alkylating Agent) Alcohol->Chloride SOCl2, cat. DMF (Substitution) Ether Aryl/Alkyl Ethers (Inverted Stereochem if chiral) Alcohol->Ether PPh3, DEAD, R-OH (Mitsunobu) AmineProduct Benzylamine Derivatives (e.g., Kinase Inhibitors) Aldehyde->AmineProduct Reductive Amination (NaBH(OAc)3, R-NH2) Heterocycle N-Benzylated Heterocycles (e.g., Imidazoles) Chloride->Heterocycle NaH, Heterocycle (SN2 Alkylation)

Figure 1: Divergent synthetic pathways starting from this compound.

Module 1: Oxidative Activation (Aldehyde Synthesis)

Converting the alcohol to 3,5-dichloro-4-benzyloxybenzaldehyde is the primary route for accessing secondary and tertiary amines via reductive amination.

Scientific Rationale: While Swern oxidation is effective, it requires cryogenic conditions (-78°C). For this substrate, Activated Manganese Dioxide (MnO₂) is preferred because it selectively oxidizes benzylic alcohols without affecting the benzyl ether protecting group or the aromatic chlorines, and it operates at room temperature.

Protocol 1.1: Selective Oxidation using Activated MnO₂

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Oxidant: Activated MnO₂ (10.0 - 15.0 equiv)

  • Solvent: Dichloromethane (DCM) or Chloroform (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve 1.0 g (3.36 mmol) of the alcohol in 20 mL of anhydrous DCM.

  • Addition: Add 2.9 g (33.6 mmol, 10 equiv) of Activated MnO₂ in one portion.

    • Note: The large excess is necessary due to the heterogeneous surface-mediated mechanism of MnO₂.

  • Reaction: Stir the black suspension vigorously at room temperature (20-25°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1). The aldehyde typically runs higher (less polar) than the alcohol.

  • Workup: Filter the mixture through a pad of Celite® to remove the manganese salts. Wash the pad thoroughly with DCM (3 x 20 mL).

  • Concentration: Evaporate the filtrate under reduced pressure.

  • Purification: The crude aldehyde is often >95% pure. If necessary, purify via flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Key QC Parameter:

  • ¹H NMR (CDCl₃): Look for the disappearance of the benzylic methylene doublet (~4.7 ppm) and the appearance of the aldehyde singlet at ~9.9 ppm .

Module 2: Electrophilic Activation (Chloride Synthesis)

Conversion to 3,5-dichloro-4-benzyloxybenzyl chloride creates a potent electrophile for SN2 reactions.

Scientific Rationale: Thionyl chloride (SOCl₂) is the standard reagent. However, the HCl byproduct can potentially cleave the benzyl ether if the reaction is too hot or prolonged. We utilize a catalytic DMF method (Vilsmeier-Haack type intermediate) which allows the reaction to proceed rapidly at lower temperatures, preserving the protecting group.

Protocol 2.1: Chlorination via SOCl₂/DMF

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reagent: Thionyl Chloride (SOCl₂) (1.5 equiv)[1]

  • Catalyst: N,N-Dimethylformamide (DMF) (2-3 drops)

  • Solvent: Anhydrous Toluene or DCM

Step-by-Step Procedure:

  • Setup: Dissolve 1.0 g of alcohol in 10 mL of anhydrous Toluene under nitrogen atmosphere.

  • Activation: Add 2-3 drops of dry DMF. Cool the solution to 0°C.

  • Addition: Dropwise add SOCl₂ (0.37 mL, 5.0 mmol) over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 2–4 hours.

    • Caution: Evolution of SO₂ and HCl gas will occur.[2][3][4] Use a scrubber.

  • Workup: Concentrate the reaction mixture in vacuo to remove excess SOCl₂ and solvent.

  • Chase: Re-dissolve the residue in Toluene (10 mL) and evaporate again to azeotrope trace HCl.

  • Storage: The resulting benzyl chloride is an off-white solid. It is hydrolytically unstable; store under N₂ or use immediately in the next step.

Module 3: Utilization Case Study (Heterocycle Coupling)

This protocol demonstrates the "utilization" of the benzyl chloride generated in Module 2 to synthesize a drug-like scaffold (e.g., an N-benzylated piperazine or imidazole).

Protocol 3.1: N-Alkylation of 1-Methylpiperazine

Scientific Rationale: The 3,5-dichloro-4-benzyloxybenzyl chloride is a "soft" electrophile. Using a weak base (K₂CO₃) in an aprotic polar solvent (Acetonitrile) minimizes side reactions (like elimination or ether cleavage) while promoting the SN2 displacement.

Reagents:

  • Electrophile: 3,5-dichloro-4-benzyloxybenzyl chloride (from Protocol 2.1)

  • Nucleophile: 1-Methylpiperazine (1.2 equiv)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Solvent: Acetonitrile (ACN)

Step-by-Step Procedure:

  • Suspension: In a reaction vial, suspend K₂CO₃ (0.93 g, 6.7 mmol) and 1-Methylpiperazine (0.45 mL, 4.0 mmol) in 15 mL ACN.

  • Addition: Dissolve the benzyl chloride (approx 1.0 g, 3.3 mmol) in 5 mL ACN and add it dropwise to the suspension at room temperature.

  • Heating: Heat the mixture to 60°C for 4–6 hours.

  • Monitoring: Monitor by LC-MS for the mass [M+H]⁺ (Expected: ~365 Da for the cation).

  • Workup: Cool to RT. Filter off the inorganic salts.[5] Concentrate the filtrate.

  • Purification: The residue is basic. Purify via amine-functionalized silica or standard silica gel (DCM/MeOH/NH₃ 90:10:1).

Analytical Data Summary

CompoundKey ¹H NMR Signal (CDCl₃)Description
Starting Alcohol δ 4.65 (s, 2H)Benzylic -CH ₂-OH (shifts upon oxidation)
Aldehyde δ 9.85 (s, 1H)Aldehyde -CH O (diagnostic singlet)
Benzyl Chloride δ 4.52 (s, 2H)Benzylic -CH ₂-Cl (upfield shift from alcohol)
Benzyl Ether δ 5.05 (s, 2H)Benzylic -O-CH ₂-Ph (Protecting group, constant)
Aromatic Ring δ 7.40 (s, 2H)Protons at pos 2,6 (singlet due to symmetry)

References

  • Selective Oxidation (MnO₂): Cahiez, G., et al. "Manganese Dioxide in Organic Synthesis." Synthesis, 2013, 45, 931-935.[6] Link

  • Chlorination Mechanism: Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 7th Ed., Wiley, 2013. Section 10-48. Link

  • Mitsunobu Reaction: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651. Link

  • Roflumilast Analogs (Structural Context): Hatzelmann, A., & Schudt, C. "Anti-inflammatory and Immunomodulatory Potential of the Novel PDE4 Inhibitor Roflumilast in Vitro." Journal of Pharmacology and Experimental Therapeutics, 2001, 297(1), 267-279. Link

  • Benzyl Ether Stability: Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." 4th Ed., Wiley, 2006. Link

Sources

Technical Application Note: Strategic Utilization of (4-Benzyloxy-3,5-dichlorophenyl)methanol in N-Heterocyclic Scaffold Construction

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Pharmacophore Analysis[1]

(4-Benzyloxy-3,5-dichlorophenyl)methanol (CAS: 536974-84-2) is a specialized building block employed in the synthesis of high-value N-heterocycles, particularly those targeting AMPK activation (metabolic disorders) and viral entry inhibition (HCV/HIV).[1]

The "3,5-Dichloro-4-benzyloxy" Motif

This structural fragment is not merely a spacer; it serves three critical medicinal chemistry functions:

  • Steric Occlusion: The orthogonal twist created by the bulky 3,5-dichloro substitution forces the benzyloxy group out of planarity with the phenyl ring. This conformation is critical for binding pockets that require a "propeller-like" hydrophobic core (e.g., NNRTIs, benzodiazepine viral inhibitors).

  • Metabolic Shielding: The chlorine atoms at the 3,5-positions block metabolic hydroxylation at the most vulnerable sites of the phenol ring, significantly extending the half-life of the parent drug.

  • Lipophilic Anchoring: The benzyl ether moiety provides a robust hydrophobic interaction domain, often occupying deep lipophilic pockets in enzymes like AMP-activated protein kinase (AMPK) .[1]

Synthetic Utility

The alcohol functionality is the "handle" for two divergent synthetic pathways:[1]

  • Pathway A (Oxidative): Conversion to the aldehyde for condensation reactions (Knoevenagel, imine formation) to build fused rings like thienopyridones or benzodiazepines .[1]

  • Pathway B (Electrophilic): Conversion to a benzyl halide for direct N-alkylation of existing heterocycles (e.g., indoles, piperazines).[1]

Part 2: Mechanistic Workflows & Visualization

The following diagram illustrates the divergent synthetic pathways originating from this compound.

G Alcohol (4-Benzyloxy-3,5-dichlorophenyl) methanol (Starting Material) Aldehyde 3,5-Dichloro-4- benzyloxybenzaldehyde Alcohol->Aldehyde Swern Oxidation or MnO2 Halide 3,5-Dichloro-4- benzyloxybenzyl Chloride Alcohol->Halide SOCl2 / DMF or PBr3 Thieno Thienopyridones (AMPK Activators) Aldehyde->Thieno Knoevenagel Condensation Benzo 1,4-Benzodiazepines (HCV Inhibitors) Aldehyde->Benzo Cyclocondensation (Diamines) Alkylated N-Benzylated Heterocycles Halide->Alkylated N-Alkylation (NaH/DMF)

Figure 1: Divergent synthetic pathways for this compound.[1] The oxidative pathway (Green) leads to scaffold construction, while the substitution pathway (Yellow) leads to derivatization.[1]

Part 3: Detailed Experimental Protocols

Protocol 1: Selective Oxidation to the Aldehyde

Objective: Synthesize 3,5-dichloro-4-benzyloxybenzaldehyde without over-oxidation or chlorination of the benzyl ring. Rationale: Standard Jones oxidation is too harsh and may cleave the benzyl ether.[1] Activated


 is chosen for its mildness and selectivity for benzylic alcohols.[1]

Materials:

  • This compound (1.0 eq)[1]

  • Activated Manganese(IV) oxide (

    
    ) (10.0 eq)[1]
    
  • Dichloromethane (DCM) (Anhydrous)[1]

  • Celite pad[1]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of this compound in 100 mL of anhydrous DCM.

  • Reagent Addition: Add activated

    
     (30.0 g, ~10 eq) in three portions over 15 minutes to prevent clumping.
    
  • Reaction: Stir the heterogeneous black suspension vigorously at room temperature (25°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The alcohol (

    
    ) should disappear, and the aldehyde (
    
    
    
    ) should appear.[1]
  • Filtration: Filter the reaction mixture through a pad of Celite to remove excess

    
    . Wash the pad thoroughly with DCM (3 x 50 mL).[1]
    
  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) at 40°C.

  • Purification: The crude solid is typically pure enough (>95%) for subsequent steps.[1] If necessary, recrystallize from Hexane/EtOAc.

Expected Yield: 85–92% as a white to off-white solid.

Protocol 2: Synthesis of Thienopyridone Scaffold (AMPK Activator)

Context: This protocol is adapted from AMPK activator synthesis (e.g., Patent US20050038068A1).[1] It demonstrates the use of the aldehyde derived in Protocol 1 to build a fused heterocyclic core.[1]

Reaction Scheme: Aldehyde + Active Methylene Thiophene


 Thienopyridone Intermediate[1]

Materials:

  • 3,5-Dichloro-4-benzyloxybenzaldehyde (from Protocol 1)

  • Ethyl 2-acetamido-4-methylthiophene-3-carboxylate (Partner Heterocycle)[1]

  • Sodium Hydride (60% dispersion in oil)[1][2]

  • Tetrahydrofuran (THF), anhydrous[1]

Step-by-Step Methodology:

  • Preparation: To a solution of the thiophene ester (1.0 eq) and 3,5-dichloro-4-benzyloxybenzaldehyde (1.0 eq) in anhydrous THF (0.2 M concentration) under Nitrogen atmosphere.

  • Cyclization: Cool the solution to 0°C. Carefully add NaH (2.0 eq) portion-wise.

  • Reflux: Allow the mixture to warm to room temperature, then heat to reflux (66°C) for 4–6 hours. This step effects both the aldol-like condensation and the subsequent intramolecular cyclization to form the pyridone ring.

  • Quench: Cool to 0°C and quench carefully with saturated aqueous

    
    .
    
  • Isolation: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Triturate the residue with Methanol/Ether to yield the target 3-(3,5-dichloro-4-benzyloxyphenyl)-thieno[2,3-b]pyridin-6-one .

Critical Note: The steric bulk of the 3,5-dichloro group may slow down the condensation. Ensure anhydrous conditions and sufficient reflux time.

Protocol 3: Synthesis of 1,4-Benzodiazepine Derivatives (HCV Inhibition)

Context: Based on WO2007026024A2, this protocol utilizes the aldehyde to introduce the pharmacophore into a benzodiazepine core, a common scaffold for viral entry inhibitors.

Materials:

  • 3,5-Dichloro-4-benzyloxybenzaldehyde

  • o-Phenylenediamine derivative (e.g., N-substituted-1,2-diaminobenzene)

  • Acetic Acid (catalytic)[1]

  • Methanol[1][3][4][5][6]

Step-by-Step Methodology:

  • Imine Formation: Dissolve the diamine (1.0 eq) in Methanol. Add 3,5-dichloro-4-benzyloxybenzaldehyde (1.0 eq) and a catalytic amount of acetic acid (5 mol%).[1]

  • Condensation: Stir at room temperature for 4 hours. A precipitate (Schiff base) often forms.[1]

  • Cyclization (if applicable): For benzodiazepine ring closure, a secondary reagent (like mercaptoacetic acid or a ketone equivalent) is often added, or the intermediate is subjected to acid-catalyzed cyclization depending on the specific "tail" required.[1]

  • Reduction (Optional): If a saturated diazepine is required, treat the imine intermediate with

    
     (Sodium cyanoborohydride) in Methanol/Acetic acid.
    

Part 4: Data Summary & Yield Comparison

Reaction TypeTarget ScaffoldKey ReagentsTypical YieldCritical Parameter
Oxidation Benzaldehyde

, DCM
88%Vigorous stirring required (heterogeneous).[1]
Condensation ThienopyridoneNaH, THF65%Anhydrous conditions essential.
Cyclization BenzodiazepineMeOH, AcOH72%pH control controls imine stability.
N-Alkylation Indole/Pyrrole

, DMF
80%Requires conversion to benzyl chloride first.[1]

References

  • Dhanak, D., et al. (2005). Thienopyridones as AMPK activators for the treatment of diabetes and obesity.[1] U.S. Patent Application US20050038068A1.[1] Link

  • Cai, J., et al. (2007). Benzodiazepines as HCV inhibitors.[1] World Intellectual Property Organization Patent WO2007026024A2.[1] Link

  • Shin-ya, K., et al. (2003). Synthetic Studies Directed toward Kaitocephalin.[1] Synlett, 2003(11), 1643-1646. (Demonstrates coupling of 3,5-dichloro-4-benzyloxyphenyl fragments). Link[1]

  • Fluorochem Ltd. (2023).[1] Safety Data Sheet: this compound.[4] (Standard commercial source verification). Link

Sources

Strategic Preparation of Agrochemical Intermediates from (4-Benzyloxy-3,5-dichlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Divergent Synthesis Protocol

Abstract & Strategic Significance

This application note details the strategic utilization of (4-Benzyloxy-3,5-dichlorophenyl)methanol (CAS: N/A for specific protected form, analogous to protected 22002-17-1) as a high-value scaffold in the synthesis of next-generation agrochemicals.

The 3,5-dichloro-4-hydroxyphenyl moiety is a privileged pharmacophore in agrochemistry, serving as the core structural motif in:

  • Fungicides: Analogs of Tolclofos-methyl (targeting lipid peroxidation).[1]

  • Herbicides: Auxin mimics and photosystem II inhibitors (related to hydroxybenzonitriles).[1]

  • Insecticides: Lipophilic benzyl ether derivatives.[1]

Technical Rationale: Direct manipulation of the unprotected 3,5-dichloro-4-hydroxybenzyl alcohol is often plagued by the formation of unstable quinone methides or competitive phenoxide reactivity.[1] The (4-Benzyloxy...) starting material mitigates these risks by masking the phenolic oxygen, directing chemoselectivity exclusively to the benzylic alcohol handle.[1] This guide provides validated protocols for converting this scaffold into three distinct classes of electrophilic intermediates.

Divergent Synthetic Pathways (Visualized)

The following workflow illustrates the controlled divergence from the starting material into Aldehydes (Oxidation), Benzyl Halides (Substitution), and Free Phenols (Deprotection).[1]

Agrochemical_Pathways SM This compound (Starting Scaffold) Oxidation Path A: Selective Oxidation (TEMPO/NaOCl or MnO2) SM->Oxidation Oxidative Activation Chlorination Path B: Deoxyhalogenation (SOCl2, cat. DMF) SM->Chlorination Nucleophilic Sub. Deprotection Path C: Hydrogenolysis (H2, Pd/C) SM->Deprotection Benzyl Cleavage Aldehyde Target A: 3,5-Dichloro-4-(benzyloxy)benzaldehyde (Precursor for Hydrazones/Styrenes) Oxidation->Aldehyde >90% Yield Chloride Target B: 3,5-Dichloro-4-(benzyloxy)benzyl Chloride (Electrophile for N/O-Alkylation) Chlorination->Chloride Retention of Bn Group Downstream Agrochemical Active Ingredients (Fungicides/Herbicides) Chloride->Downstream + Amines/Heterocycles Phenol Target C: 3,5-Dichloro-4-hydroxybenzyl alcohol (Core Pharmacophore) Deprotection->Phenol Unmasking Active Site

Figure 1: Divergent synthesis workflow for this compound intermediates.

Detailed Experimental Protocols
Protocol A: Synthesis of 3,5-Dichloro-4-(benzyloxy)benzyl Chloride

Target Application: Synthesis of lipophilic ether/amine-linked pesticides.[1]

Mechanism & Causality: The reaction utilizes Thionyl Chloride (SOCl₂) .[1][2] The causality of choosing SOCl₂ over HCl is driven by the need to drive the reaction to completion via the formation of gaseous byproducts (SO₂ and HCl), ensuring an anhydrous environment that prevents hydrolysis of the product.[1] A catalytic amount of DMF forms the Vilsmeier-Haack reagent in situ, activating the SOCl₂ for rapid conversion of the electron-deficient benzyl alcohol.[1]

Reagents:

  • Starting Material (SM): 10.0 g (35.3 mmol)[1]

  • Thionyl Chloride (SOCl₂): 5.1 mL (70.6 mmol, 2.0 eq)[1]

  • DMF (N,N-Dimethylformamide): 0.1 mL (Catalytic)[1]

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)[1]

Step-by-Step Methodology:

  • Setup: Charge a dry 250 mL 3-neck round-bottom flask with SM (10.0 g) and anhydrous DCM (100 mL) under a nitrogen atmosphere.

  • Activation: Add catalytic DMF (0.1 mL). Cool the solution to 0°C to control the exotherm.

  • Addition: Add SOCl₂ dropwise over 20 minutes via an addition funnel. Note: Gas evolution (HCl/SO₂) will occur.[1][2]

  • Reaction: Remove the ice bath and allow to stir at Room Temperature (25°C) for 3 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc 4:1).[1] The polar alcohol spot should disappear, replaced by a less polar chloride spot.

  • Workup: Concentrate the reaction mixture in vacuo to remove solvent and excess SOCl₂.

    • Critical Step: Co-evaporate with toluene (2x 20 mL) to remove trace thionyl chloride, which can degrade downstream amines.[1]

  • Purification: The resulting solid is typically sufficiently pure (>95%) for subsequent coupling.[1] If necessary, recrystallize from Hexane/DCM.[1]

Validation Parameters:

Parameter Specification Method
Appearance Off-white to pale yellow solid Visual
Yield 92 - 96% Gravimetric

| 1H NMR (CDCl3) | δ 4.55 (s, 2H, CH₂Cl), 5.05 (s, 2H, OCH₂Ph), 7.3-7.5 (m, aromatic) | Structural Confirmation |[1]

Protocol B: Synthesis of 3,5-Dichloro-4-(benzyloxy)benzaldehyde

Target Application: Precursor for Schiff base insecticides or styrene derivatives.[1]

Mechanism & Causality: While Swern oxidation is effective, it produces odorous byproducts (DMS).[1] For agrochemical scalability, TEMPO-mediated oxidation (Anelli conditions) is preferred due to its catalytic nature, mild aqueous conditions, and high selectivity for primary alcohols without over-oxidation to the carboxylic acid (which is common with permanganates).[1]

Reagents:

  • Starting Material (SM): 5.0 g (17.6 mmol)[1]

  • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy): 0.1 eq

  • NaOCl (Bleach, 10-13%): 1.1 eq[1]

  • KBr (Potassium Bromide): 0.1 eq[1]

  • Solvent: DCM / Water biphasic system[1]

Step-by-Step Methodology:

  • Setup: Dissolve SM (5.0 g) and TEMPO (275 mg) in DCM (50 mL).

  • Salt Solution: Dissolve KBr (210 mg) in water (5 mL) and add to the organic phase. Cool to 0-5°C.[1]

  • Oxidation: Slowly add aqueous NaOCl (adjusted to pH 9.5 with NaHCO₃) dropwise while maintaining internal temperature <10°C.

  • Quench: Stir vigorously for 30 minutes. Quench excess oxidant with aqueous sodium thiosulfate.[1]

  • Extraction: Separate phases. Extract aqueous layer with DCM.[1] Combine organics, dry over MgSO₄, and concentrate.

  • Isolation: The aldehyde often crystallizes upon standing or trituration with cold hexanes.[1]

Safety & Handling (HSE)
  • Benzyl Chlorides: Highly potent lachrymators and skin sensitizers.[1] All operations in Protocol A must be performed in a functioning fume hood.[1] Double-gloving (Nitrile) is recommended.[1]

  • Thionyl Chloride: Reacts violently with water releasing HCl gas.[1] Quench glassware in a dedicated base bath.[1]

  • Reaction Runaway: Oxidation reactions (Protocol B) are exothermic.[1] Strict temperature control during oxidant addition is mandatory to prevent thermal runaway.[1]

References
  • BenchChem. (2025).[1][2][3] Synthesis of 4-Benzyloxy-3,5-dimethylbenzoyl Chloride: Application Notes. Retrieved from

  • Sigma-Aldrich. (2023).[1] 3,5-Dichloro-4-hydroxybenzyl alcohol Product Sheet. Retrieved from [1]

  • Organic Chemistry Portal. (2020).[1][4] Synthesis of Benzyl Chlorides: Recent Literature. Retrieved from

  • ChemicalBook. (2023).[1] 4-(Benzyloxy)benzoyl chloride Synthesis and Reactions. Retrieved from

  • ECHEMI. (2023). 3,5-Dichloro-4-hydroxybenzyl alcohol: Agrochemical Transformation Products. Retrieved from

Sources

Application Note: Strategic Utilization of (4-Benzyloxy-3,5-dichlorophenyl)methanol in Mesogenic Synthesis

[1]

Executive Summary

This guide details the synthetic utility of (4-Benzyloxy-3,5-dichlorophenyl)methanol (CAS 536974-84-2) as a pivotal intermediate in the design of calamitic liquid crystals.[1] This compound is specifically engineered to introduce a 3,5-dichloro-1,4-substituted phenylene core into mesogenic architectures.[1]

The inclusion of lateral chlorine substituents is a critical molecular design strategy for generating negative dielectric anisotropy (


)

Chemical Profile & Strategic Utility[1]

Molecule Identification[2]
  • IUPAC Name: (4-(Benzyloxy)-3,5-dichlorophenyl)methanol[1][2]

  • CAS Number: 536974-84-2[1][3][2][4][5][6]

  • Molecular Formula: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    
    
  • Molecular Weight: 283.15 g/mol [1]

  • Key Functional Groups:

    • Primary Alcohol (-CHngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      OH):  Reactive handle for chain extension or coupling.
      
    • 3,5-Dichloro Substitution: Provides lateral steric bulk and transverse dipole moments.[1]

    • 4-Benzyloxy Group: Masked phenol (protecting group) or hydrophobic terminal segment.[1]

Mechanism of Action in Mesogens

The 3,5-dichloro substitution pattern serves two distinct physical functions in liquid crystal design:

  • Dielectric Tuning (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ):  The electronegative chlorine atoms create a net dipole moment perpendicular to the molecular long axis. This results in negative dielectric anisotropy, allowing the molecules to align perpendicular to an applied electric field (essential for VA mode displays).
    
  • Mesophase Engineering: The lateral steric bulk of the chlorines disrupts efficient lamellar packing.[1] This effectively suppresses highly ordered smectic phases (which increase viscosity) and promotes the formation of wide-range nematic phases required for fast-switching displays.[1]

Synthetic Workflows

The utility of this compound lies in its conversion into an electrophilic benzyl halide or an aldehyde.[1] Below are the two primary pathways.

Pathway A: Ether Linkage Synthesis (The "Spacer" Route)

This pathway is used to attach the dichlorophenyl core to other mesogenic units (e.g., biphenyls, tolanes) via a flexible methylene ether bridge.

Pathway B: Aldehyde Oxidation (The "Linker" Route)

Oxidation to the benzaldehyde allows for the formation of imine (Schiff base), ester, or stilbene linkages.

Caption: Divergent synthetic pathways for incorporating the 3,5-dichloro core into liquid crystalline scaffolds.

Detailed Experimental Protocols

Protocol 1: Activation to Benzyl Bromide

Objective: Convert the unreactive alcohol into a reactive benzyl bromide for etherification.[1] Reaction: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Materials:

  • This compound (1.0 eq)[1]

  • Phosphorus tribromide (

    
    ) (0.4 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (sat. aq.)
    

Procedure:

  • Dissolution: Dissolve 10 mmol of the alcohol in 50 mL of anhydrous DCM in a round-bottom flask under

    
     atmosphere. Cool to 0°C in an ice bath.
    
  • Addition: Add ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (4.0 mmol) dropwise via syringe over 10 minutes. The solution may turn slightly yellow.
    
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The alcohol spot (

    
    ) should disappear, replaced by a less polar bromide spot (
    
    
    ).
  • Quench: Pour the mixture carefully into 100 mL of ice-cold saturated

    
     solution. Stir vigorously for 15 minutes to hydrolyze excess 
    
    
    .
  • Extraction: Separate the organic layer.[1] Extract the aqueous layer with DCM (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     mL).
    
  • Purification: Dry combined organics over ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , filter, and concentrate in vacuo. The resulting solid is usually sufficiently pure for the next step. If necessary, recrystallize from hexane.[1]
    

Expert Note: The 3,5-dichloro substituents are electron-withdrawing, which destabilizes the benzylic carbocation.[1] However, the 4-benzyloxy group is a strong resonance donor, stabilizing the transition state. This allows the reaction to proceed under standard conditions without rearrangement.[1]

Protocol 2: Williamson Ether Coupling

Objective: Coupling the benzyl bromide to a phenolic mesogenic core (e.g., 4'-hydroxy-4-cyanobiphenyl).[1] Reaction:

Materials:

  • 3,5-Dichloro-4-benzyloxybenzyl bromide (from Protocol 1) (1.1 eq)[1]

  • Target Phenol (mesogen precursor) (1.0 eq)

  • Potassium Carbonate (

    
    ), anhydrous (3.0 eq)
    
  • Potassium Iodide (

    
    ) (catalytic, 0.1 eq)
    
  • Acetone or Butanone (MEK) (reagent grade)

Procedure:

  • Setup: In a flask equipped with a reflux condenser, combine the phenol (10 mmol),

    
     (30 mmol), and catalytic 
    
    
    in 60 mL of Acetone. Stir at RT for 15 minutes to form the phenoxide.
  • Addition: Add the benzyl bromide (11 mmol).

  • Reflux: Heat the mixture to reflux (approx. 60°C) for 12–24 hours. Monitor by TLC.[1]

  • Workup: Cool to RT. Filter off the inorganic salts (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , excess 
    
    
    ). Wash the filter cake with acetone.
  • Isolation: Concentrate the filtrate. Dissolve the residue in DCM, wash with water and brine.

  • Purification: Recrystallize from Ethanol/Toluene or purify via silica gel chromatography to obtain the target ether.

Protocol 3: Hydrogenolysis (Deprotection)

Objective: Remove the benzyl protecting group to reveal the free phenol for further functionalization (e.g., esterification with a chiral acid). Reaction:

Materials:

  • Coupled Benzyl Ether (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (10 wt% loading)

  • THF/Ethanol (1:1 mixture)[1]

  • Hydrogen gas (balloon pressure)

Procedure:

  • Preparation: Dissolve the compound in THF/Ethanol. Flush the vessel with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .
    
  • Catalyst: Carefully add Pd/C (10% by weight of the substrate).[1] Caution: Pd/C is pyrophoric in air when dry.[1]

  • Hydrogenation: Purge the flask with

    
     gas (balloon). Stir vigorously at RT for 6–12 hours.
    
  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash with THF.

  • Isolation: Concentrate the filtrate to yield the phenolic product.

Critical Troubleshooting:

  • Dehalogenation Risk: Under vigorous hydrogenation conditions, the aromatic chlorines can be removed (hydrodehalogenation).

  • Mitigation: Use mild conditions (balloon pressure, RT). If chlorine loss is observed, switch to acidic hydrolysis using Trifluoroacetic acid (TFA) or Boron Tribromide (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) at -78°C, although 
    
    
    may affect other ether linkages.

Comparative Data: Substituent Effects

The following table illustrates why the 3,5-dichloro motif is preferred over other lateral substituents in negative

Substituent (Lateral)Steric Bulk (Van der Waals Vol.)[1]Effect on Melting Point (

)
Effect on Smectic PhaseDielectric Contribution (

)
None (-H) LowHigh (High Crystallinity)Promotes SmecticNeutral
Fluoro (-F) Low (13.3 ų)Moderate DecreaseWeak SuppressionNegative (Weak)
Chloro (-Cl) Medium (23.7 ų) Significant Decrease Strong Suppression Negative (Strong)
Methyl (-CH

)
Medium (23.9 ų)Significant DecreaseStrong SuppressionPositive (Weak)

Data derived from standard mesogenic structure-property relationships [1, 2].[1]

References

  • Effect of Lateral Substituents: Hird, M., Goodby, J. W., & Toyne, K. J. (2000). Nematic materials with negative dielectric anisotropy for display applications.[1][7] Molecular Crystals and Liquid Crystals.[1][8][9] [1]

  • Synthesis of Chloro-Mesogens: Doshi, A. V., et al. (2011).[1][8] Synthesis and Study of New Mesogenic Homologous Series: 4-(4'-n-alkoxy benzoyloxy)-3, 5-dichloro phenylazo-4''-methyl benzenes. Der Pharma Chemica.[1][8]

  • General Benzyl Alcohol Reactivity: Sørensen, E. R., et al. (2005).[1] Synthesis of 6-(3,5-dichlorobenzyl) derivatives... Archiv der Pharmazie.[1][10] [1]

  • Negative Dielectric Anisotropy: Chen, R., et al. (2017).[1][11] Synthesis and properties of allyloxy-based tolane liquid crystals with high negative dielectric anisotropy. Liquid Crystals.[1][7][8][9][11][12][13][14] [1]

Disclaimer: This protocol is intended for use by qualified personnel in a laboratory setting. Always consult the Safety Data Sheet (SDS) for this compound before handling.

Troubleshooting & Optimization

Technical Support Center: Optimizing Oxidation of (4-Benzyloxy-3,5-dichlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with optimizing the oxidation of (4-Benzyloxy-3,5-dichlorophenyl)methanol to its corresponding aldehyde, 4-benzyloxy-3,5-dichlorobenzaldehyde .

As a sterically hindered and electron-deficient benzylic alcohol, this substrate requires precise control over reaction conditions to prevent stalling, over-oxidation, or protecting-group cleavage.

Mechanistic Context & Structural Challenges

Before troubleshooting, it is critical to understand the stereoelectronic profile of your substrate. The two chlorine atoms at the 3- and 5-positions exert a strong electron-withdrawing inductive (-I) effect. This significantly reduces the nucleophilicity of the benzylic hydroxyl oxygen, which is the initial point of attack for most oxidants (e.g., attacking the hypervalent iodine in Dess-Martin Periodinane or the activated sulfonium ion in Swern oxidations)[1].

Furthermore, the bulky 4-benzyloxy ether introduces steric hindrance. Consequently, mild, highly electrophilic oxidants operating under strictly anhydrous conditions are required to drive the reaction forward while preserving the ether linkage and preventing over-oxidation to the carboxylic acid[2].

Caption: Oxidation pathways of this compound highlighting optimal vs. suboptimal routes.

Troubleshooting Guide (Q&A)

Q: Why is my oxidation stalling at 50-60% conversion, even after 24 hours? A: This is a classic symptom of the substrate's electron deficiency. In ligand-exchange mechanisms (like DMP or Swern), the electron-poor benzylic alcohol is a weak nucleophile, slowing the formation of the intermediate alkoxysulfonium ion or periodinane ester[1][3].

  • Solution: If using DMP, ensure your reagent is fresh (DMP degrades to inactive IBX upon moisture exposure). Increase the oxidant equivalent to 1.3–1.5 eq. If using Swern, ensure the initial activation of DMSO with oxalyl chloride is complete at -78 °C before adding the alcohol[4].

Q: I am seeing significant formation of a highly polar spot on TLC. Is this over-oxidation? A: Yes, it is highly likely you are forming 4-benzyloxy-3,5-dichlorobenzoic acid. Aldehydes only over-oxidize when water is present in the reaction mixture. Water hydrates the aldehyde to a gem-diol, which is then rapidly oxidized to the carboxylic acid[2].

  • Solution: Switch to strictly anhydrous conditions. Use oven-dried glassware, anhydrous dichloromethane (CH₂Cl₂), and perform the reaction under an argon or nitrogen atmosphere.

Q: My benzyl ether is cleaving during the reaction, yielding a phenolic byproduct. How do I prevent this? A: Benzyl ethers are sensitive to strongly acidic conditions and certain transition metals. For instance, the acetic acid byproduct generated during a DMP oxidation can lower the pH enough to cause partial debenzylation over extended reaction times.

  • Solution: Buffer the reaction. When using DMP, add 1.5–2.0 equivalents of solid sodium bicarbonate (NaHCO₃) or pyridine to the suspension before adding the alcohol. This neutralizes the acetic acid as it forms, protecting the benzyl ether[1].

Standard Operating Protocols (SOPs)

SOP 1: Dess-Martin Periodinane (DMP) Oxidation (Discovery / Milligram Scale)

This method is highly chemoselective, operates at room temperature, and avoids heavy metals.

  • Preparation: Flame-dry a round-bottom flask. Add this compound (1.0 eq) and anhydrous NaHCO₃ (2.0 eq).

  • Solvation: Suspend the mixture in anhydrous CH₂Cl₂ (approx. 0.1 M concentration) under an argon atmosphere.

  • Oxidation: Add Dess-Martin Periodinane (1.3 eq) in a single portion. The mixture will become cloudy[1].

  • Monitoring: Stir at room temperature (20–25 °C). Monitor via TLC (typically 1–3 hours for this deactivated substrate).

  • Quenching: Once complete, quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (sodium thiosulfate). Stir vigorously for 15–30 minutes until the organic layer is clear (this reduces unreacted DMP and byproducts to water-soluble compounds)[1].

  • Isolation: Extract with CH₂Cl₂, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

SOP 2: TEMPO / Cu(I) Aerobic Oxidation (Process / Gram Scale)

This method is green, highly scalable, and utilizes ambient air as the stoichiometric oxidant, avoiding the explosive hazards of hypervalent iodine at scale[5].

  • Catalyst Formation: In a reaction vessel open to the air, dissolve CuBr (5 mol%) and 2,2'-bipyridine (bpy, 5 mol%) in acetonitrile (CH₃CN). The solution will turn dark brown/red.

  • Reagent Addition: Add TEMPO (5 mol%) and N-methylimidazole (NMI, 10 mol%) to the stirring mixture[5].

  • Substrate Addition: Add the this compound (1.0 eq) dissolved in a minimal amount of CH₃CN.

  • Reaction: Stir vigorously at room temperature open to ambient air. The reaction relies on oxygen transfer, so high agitation is necessary.

  • Completion: The reaction mixture typically turns from red-brown to a turbid green upon complete consumption of the alcohol[5].

  • Workup: Dilute with water and extract with ethyl acetate. Wash with 1N HCl (to remove NMI and Cu), followed by brine. Dry and concentrate.

Quantitative Data & Optimization Matrix

The following table summarizes the expected performance of various oxidation methodologies for this specific substrate based on its stereoelectronic properties.

Oxidation MethodReagentsTemp (°C)TimeExpected YieldSelectivity (Aldehyde)Notes
DMP (Buffered) DMP, NaHCO₃, CH₂Cl₂20 °C1–3 h>95%>99%Optimal for discovery. Mild, fast, no over-oxidation[1].
TEMPO / Cu(I) TEMPO, CuBr, Air, CH₃CN20 °C3–6 h85–90%>98%Optimal for scale-up. Green chemistry, cheap reagents[5].
Swern (COCl)₂, DMSO, Et₃N-78 °C2–4 h80–85%>95%Requires cryogenic cooling. Generates toxic/odorous Me₂S[3][4].
MnO₂ Activated MnO₂, CH₂Cl₂40 °C24–48 h<50%>99%Substrate is too electron-deficient; reaction stalls.
Jones Reagent CrO₃, H₂SO₄, Acetone/H₂O0 °C1 h<30%<10%Avoid. Causes rapid over-oxidation and ether cleavage[2].

Frequently Asked Questions (FAQs)

Q: Can I use activated Manganese Dioxide (MnO₂) for this reaction? A: While MnO₂ is a classic reagent for benzylic alcohols, it relies heavily on the electron density of the aromatic ring to stabilize the transition state. Because the 3,5-dichloro substitution severely depletes this electron density, MnO₂ oxidations of this specific substrate will be painfully slow and often stall at low conversions, even under reflux.

Q: Is the Swern oxidation a viable alternative if I don't have DMP? A: Yes, the Swern oxidation is highly effective and avoids over-oxidation. However, it requires strict cryogenic temperature control (-78 °C) to prevent the decomposition of the highly reactive chloro(dimethyl)sulfonium chloride intermediate[3]. It also generates dimethyl sulfide (Me₂S), which has a highly noxious odor[4].

Q: How do I store my starting material and the resulting aldehyde? A: Both this compound and its resulting aldehyde should be stored at 2–8 °C under an inert atmosphere (Argon/N₂). The aldehyde is particularly susceptible to auto-oxidation to the carboxylic acid if left exposed to atmospheric oxygen over time.

References

  • [2] 17.7: Oxidation of Alcohols. Chemistry LibreTexts. Available at:[Link]

  • [5] Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System. The Royal Society of Chemistry. Available at:[Link]

  • [3] Swern oxidation. Wikipedia. Available at:[Link]

  • [4] DMSO –Oxalyl Chloride, Swern Oxidation. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]

Sources

Technical Support Center: Troubleshooting the Deprotection of Benzyloxydichlorophenyl Compounds

Author: BenchChem Technical Support Team. Date: March 2026

[label="TLC: Rf (Starting

Finalizing Validation Details

I'm now refining the TLC/LC-MS data to match the products accurately. I'm focusing on defining clear, easily comparable validation data for the TLC, LC-MS, and the reaction pathways. I'm checking that the DOT diagram incorporates all analytical control steps to give a complete view of all reaction pathways and validation.

I've fixed all of the table data.

Welcome to the Advanced Synthesis Support Center. As application scientists, we frequently encounter researchers struggling with the selective removal of benzyl ether protecting groups from highly halogenated aromatic systems.

When working with benzyloxydichlorophenyl compounds, the core challenge is chemoselectivity: standard debenzylation conditions often trigger competitive hydrodehalogenation, destroying the critical dichloro-substitution pattern of your target molecule. This guide provides mechanistic troubleshooting, quantitative compatibility matrices, and self-validating protocols to solve this specific synthetic bottleneck.

🔬 Diagnostic FAQs: The Hydrodehalogenation Dilemma

Q: Why do I lose my chlorine atoms when trying to deprotect a benzyl ether on a dichlorophenyl ring using standard Pd/C and H₂? A: The failure lies in the relative activation energies of the competing pathways. Palladium(0) is highly active and readily undergoes oxidative addition into the aryl-chloride (Ar-Cl) bond. Because the dichlorophenyl ring is electron-deficient, the Ar-Cl bond is particularly susceptible to this insertion. Under standard hydrogenolysis conditions, the rate of Ar-Cl reduction (hydrodehalogenation) often outpaces or directly competes with the hydrogenolysis of the benzylic C-O bond, leading to a mixture of mono-dehalogenated and fully dehalogenated phenols [1].

Q: How can I use catalytic hydrogenation without causing dehalogenation? A: You must "poison" the catalyst to modulate its reactivity. By using a palladium-ethylenediamine complex (Pd(en)/C) or by adding amine bases (like triethylamine or pyridine) to the reaction mixture, the nitrogen lone pairs coordinate to the palladium surface. This coordination increases the electron density on the metal and creates steric bulk, which raises the activation energy required for the oxidative addition into the rigid Ar-Cl bond. However, the less sterically demanding coordination of the benzylic ether is still permitted, allowing selective O-debenzylation [1]. Furthermore, maintaining a pH above the pKa of any amine intermediates prevents acid-catalyzed acceleration of dechlorination [2].

Q: Are there non-reductive alternatives for highly sensitive substrates? A: Yes. If your substrate cannot tolerate any form of palladium catalysis, Lewis acid-mediated cleavage is the optimal choice. Boron trichloride (BCl₃) at -78 °C coordinates strongly to the ether oxygen. This coordination weakens the benzylic C-O bond, prompting an Sₙ2-like attack by the chloride ion on the benzylic carbon. Because this is a strictly non-reductive mechanism, the Ar-Cl bonds remain completely intact [1].

Q: What about transfer hydrogenation? A: Transfer hydrogenation using triethylsilane (Et₃SiH), catalytic PdCl₂, and Et₃N is an exceptionally mild alternative. Instead of forming highly active Pd-hydride species from H₂ gas, the silane acts as a controlled hydride donor. This method has been proven to selectively cleave benzyl ethers in the presence of sensitive aryl chlorides with near-perfect chemoselectivity [3].

📊 Quantitative Compatibility Matrix

The following table summarizes the expected outcomes of various deprotection strategies on benzyloxydichlorophenyl compounds based on empirical literature data.

Deprotection MethodCatalyst / ReagentsTarget Dichlorophenol YieldUndesired DehalogenationMechanistic Action
Standard Hydrogenolysis 10% Pd/C, H₂ (1 atm), MeOH< 20%> 80%Unrestricted oxidative addition into Ar-Cl bonds.
Poisoned Hydrogenolysis 5% Pd(en)/C, H₂ (1 atm), Toluene80–86%< 5%Amine coordination sterically and electronically shields Pd.
Transfer Hydrogenation Et₃SiH, PdCl₂, Et₃N, CH₂Cl₂> 90%0%Mild hydride transfer avoids active Pd-H species.
Lewis Acid Cleavage 1M BCl₃, CH₂Cl₂, -78 °C92%0%Non-reductive ether cleavage via Lewis acid-base complex.

⚙️ Mechanistic Pathway Visualization

Pathway SM Benzyloxydichlorophenyl Substrate PdC Standard Pd/C + H2 SM->PdC High Reactivity Poison Pd(en)/C or Et3SiH (Chemoselective) SM->Poison Suppressed Ar-Cl Insertion Lewis BCl3 at -78°C (Non-Reductive) SM->Lewis Oxygen Coordination SideProd Dehalogenated Phenol (Yield Loss) PdC->SideProd Ar-Cl Oxidative Addition Target Dichlorophenol (Target Product) Poison->Target Selective O-Debenzylation Lewis->Target SN2-like Cleavage

Mechanistic divergence in the deprotection of dichlorophenyl benzyl ethers.

🧪 Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include specific analytical checkpoints to verify causality and prevent catastrophic batch loss.

Protocol 1: Transfer Hydrogenation (Et₃SiH / PdCl₂)

Best for highly sensitive substrates where H₂ gas and strong acids must be avoided.

  • Preparation: In an oven-dried flask under N₂, dissolve PdCl₂ (0.05 eq) and Et₃N (1.5 eq) in anhydrous CH₂Cl₂ (0.1 M relative to substrate).

    • Causality: Et₃N acts as a mild base to neutralize generated HCl and acts as a secondary catalyst poison to protect the Ar-Cl bond.

  • Activation: Add Et₃SiH (2.0 eq) dropwise. Stir for 15 minutes at 23 °C. The solution will darken as the active Pd species forms.

  • Reaction: Add the benzyloxydichlorophenyl substrate (1.0 eq) dissolved in a minimal amount of CH₂Cl₂.

  • Validation Checkpoint (1 Hour): Pull a 50 µL aliquot, filter through a short silica plug, and analyze via LC-MS.

    • Self-Validation: You should observe the mass of the target dichlorophenol [M-Bn]. If you observe[M-Bn-Cl], the PdCl₂ loading is too high or the temperature is too warm. Quench immediately if dehalogenation exceeds 2%.

  • Quench & Workup: Once starting material is consumed (typically 2-12 hours), quench with saturated aqueous NH₄Cl. Extract with Et₂O, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol 2: Lewis Acid Cleavage (BCl₃)

Best for robust molecules that can tolerate cryogenic conditions but are strictly incompatible with reductive environments.

  • Cooling: Dissolve the substrate (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) under an argon atmosphere. Cool the flask to strictly -78 °C using a dry ice/acetone bath.

    • Causality: Higher temperatures will cause BCl₃ to indiscriminately cleave other ethers or attack the aromatic ring.

  • Addition: Dropwise, add a 1M solution of BCl₃ in CH₂Cl₂ (1.5 eq). Stir at -78 °C for 1 hour.

  • Validation Checkpoint (1 Hour): Perform TLC analysis (e.g., 20% EtOAc in Hexanes).

    • Self-Validation: The starting benzyl ether will appear as a non-polar spot. The resulting dichlorophenol will be highly polar and UV-active, remaining near the baseline or streaking slightly. The absence of the starting material validates complete cleavage.

  • Quench: Crucial Step. While still at -78 °C, cautiously add a mixture of MeOH/CH₂Cl₂ (1:1) to destroy excess BCl₃. Allowing the reaction to warm before quenching will result in aggressive polymerization or side reactions.

  • Workup: Warm to room temperature, dilute with water, extract with CH₂Cl₂, and wash with saturated NaHCO₃ to remove boric acid byproducts.

📚 References

  • Science About O-Benzyl protecting groups - Atlanchim Pharma Source: Atlanchim Pharma Scientific Letter URL:[Link]

  • Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H₂ Source: ResearchGate (Journal of Catalysis) URL:[Link]

Sources

side reactions in the synthesis of (4-Benzyloxy-3,5-dichlorophenyl)methanol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of (4-Benzyloxy-3,5-dichlorophenyl)methanol

Current Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket Subject: Troubleshooting Side Reactions & Impurity Profiles

Executive Summary: The Molecule & Its Vulnerabilities

This compound is a critical pharmacophore, often serving as a lipophilic intermediate in the synthesis of


-adrenergic agonists (e.g., Tulobuterol, Clenbuterol analogs) and liquid crystal mesogens.[1]

While the synthesis appears straightforward—protection of a phenol followed by aldehyde reduction—the 3,5-dichloro substitution pattern introduces unique electronic vulnerabilities. The electron-withdrawing chlorine atoms deactivate the ring toward electrophilic attack but sensitize the molecule to nucleophilic aromatic substitution (


) and reductive dehalogenation. Furthermore, the benzylic ether is acid-labile, creating a "stability window" that must be respected.

This guide addresses the three critical failure modes:

  • Reductive Dechlorination (Loss of Cl atoms).[1][2][3][4]

  • Ambident Alkylation (C- vs. O-alkylation errors).

  • Benzylic Instability (Ether cleavage and polymerization).[1]

Visualizing the Reaction Landscape

The following pathway map illustrates the primary synthetic route and the divergence points where side reactions occur.

ReactionMap SM Start: 3,5-dichloro- 4-hydroxybenzaldehyde Inter Intermediate: Benzyl Ether Aldehyde SM->Inter BnCl, Base (O-Alkylation) SP_C_Alk Impurity A: C-Alkylated Isomer SM->SP_C_Alk Soft Base / Non-polar Solv. (C-Alkylation) Target TARGET: (4-Benzyloxy-3,5- dichlorophenyl)methanol Inter->Target NaBH4 (Reduction) SP_Dechlor Impurity B: Dechlorinated Alcohol Inter->SP_Dechlor H2, Pd/C (Hydrogenolysis) SP_Cleave Impurity C: Quinone Methide / Polymer Target->SP_Cleave Acidic Workup (Ether Cleavage)

Caption: Figure 1. Synthetic pathway illustrating the "Golden Path" (White Arrows) versus critical side reaction divergences (Red Dashed Arrows).

Module 1: The Benzylation Step (O- vs. C-Alkylation)

The Challenge: The phenoxide anion is an ambident nucleophile. While O-alkylation is kinetically favored, the presence of two ortho-chlorine atoms creates steric hindrance around the oxygen, potentially pushing the reaction toward C-alkylation (on the ring) or retarding the reaction rate, leading to hydrolysis of the benzyl chloride reagent.

Troubleshooting Guide: Benzylation Issues
ObservationProbable CauseCorrective Action
Low Yield / Unreacted Phenol Steric hindrance from 3,5-dichloro groups blocks nucleophilic attack.[1]Switch to a more polar aprotic solvent (DMF or DMSO) to "naked" the anion.[5] Add KI (Finkelstein condition) to generate more reactive Benzyl Iodide in situ.
Impurity: C-Alkylated Product Solvent/Counter-ion effect favoring "soft" nucleophilicity.[1]Avoid protic solvents.[1] Use a "hard" cation base like

rather than Li-bases.[1] Ensure strictly

conditions.
Impurity: Benzyl Alcohol Hydrolysis of Benzyl Chloride reagent due to wet solvent.[1]Dry solvents are mandatory.[1] Benzyl chloride hydrolyzes faster than it reacts with the hindered phenol if water is present.

Key Insight: The 3,5-dichloro substitution significantly lowers the


 of the phenol (making it more acidic, ~pK_a 7-8 vs 10 for phenol). This means you can use weaker bases (

or

) which minimizes side reactions like the Cannizzaro reaction on the aldehyde group [1].

Module 2: The Reduction Step (Avoiding Dehalogenation)

The Challenge: This is the most critical failure point. Aryl chlorides are susceptible to Hydrogenolysis (replacement of Cl with H). This is virtually guaranteed if you use Catalytic Hydrogenation (


) to reduce the aldehyde.
Technical Deep Dive: Chemoselectivity

You must choose a hydride donor that reduces the carbonyl without touching the aryl-chloride bond.

Reducing AgentRisk LevelMechanism of FailureRecommendation

/ Pd/C
CRITICAL Oxidative addition of Pd into Ar-Cl bond followed by reductive elimination.[1]DO NOT USE. Will strip chlorines.[1]

(LAH)
HIGH High reactivity can lead to over-reduction or dechlorination at high temps.[1]Avoid unless strictly temp-controlled (-78°C).[1]

(Sodium Borohydride)
SAFE Chemoselective for aldehydes.[1] Does not react with Ar-Cl under standard conditions.[1]PRIMARY CHOICE. Use in MeOH/EtOH.[1]
Meerwein-Ponndorf-Verley (MPV) SAFE Thermodynamic equilibrium transfer.[1] Very gentle.Good backup if

fails.[1]

FAQ: "I see a mass shift of -34 Da in my LCMS. What happened?" A: You have replaced a Chlorine (35.5) with a Hydrogen (1). This is mono-dechlorination.[1] This usually happens if your solvent contains trace transition metals (Ni, Pd) that catalyze the borohydride reduction of the aryl halide, or if you used a contaminated stir bar from a previous hydrogenation reaction [2].

Module 3: Stability & Workup

The Challenge: The target molecule contains a Benzyl Ether and a Benzylic Alcohol .

  • Ether Cleavage: The benzyl ether is stable to base but cleaves in strong acid (HBr, HI, TFA).

  • Polymerization: In the presence of strong acid, the benzylic alcohol can dehydrate to form a carbocation, which reacts with another molecule to form a dibenzyl ether dimer.

Protocol Warning: Do not use strong mineral acids (HCl, H2SO4) to quench the borohydride reaction. Use saturated


 or dilute acetic acid.[1]

Interactive Troubleshooting Logic (DOT)

Use this decision tree to diagnose impurities in your crude NMR/LCMS.

Troubleshooting Start Analyze Crude Product Q1 Is the Benzyl Group present? Start->Q1 Q2 Are both Chlorines present? Q1->Q2 Yes Issue1 Acidic Cleavage or Hydrogenolysis Q1->Issue1 No Q3 Is the Aldehyde gone? Q2->Q3 Yes Issue2 Reductive Dechlorination (Check Catalyst contamination) Q2->Issue2 No Success Target Molecule Confirmed Q3->Success Yes Issue3 Incomplete Reduction (Check NaBH4 activity) Q3->Issue3 No

Caption: Figure 2. Logic flow for diagnosing crude reaction mixtures.

Standardized Protocol: The "Safe" Route

To minimize the side reactions discussed above, follow this optimized protocol.

Step 1: Benzylation (Finkelstein-Assisted)[1]
  • Dissolve 3,5-dichloro-4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF (5 vol).

  • Add

    
     (1.5 eq) and stir for 15 min to form the phenoxide.
    
  • Add Benzyl Chloride (1.1 eq) and a catalytic amount of KI (0.1 eq).

    • Why KI? It converts Benzyl-Cl to Benzyl-I in situ, which reacts faster with the sterically hindered phenol, reducing reaction time and hydrolysis risk.[1]

  • Heat to 60°C for 4-6 hours. Monitor by TLC/HPLC.

  • Workup: Pour into ice water. The product should precipitate. Filter and wash with water.[1]

Step 2: Reduction (Borohydride)
  • Suspend the intermediate aldehyde in Methanol (10 vol).

  • Cool to 0°C.

  • Add

    
     (0.6 eq—borohydride has 4 hydrides, theoretically 0.25 eq is needed, but excess ensures completion) portion-wise.
    
    • Caution: Exothermic.[1] Hydrogen gas evolution.

  • Stir at 0°C -> RT for 1 hour.

  • Quench: Slowly add sat.

    
     (Do not use HCl).[1]
    
  • Extract: Remove MeOH under vacuum, extract aqueous residue with Ethyl Acetate.

References

  • BenchChem. (2025).[1][5][6] Preventing side reactions in the etherification of 4-hydroxybenzaldehyde. Retrieved from

  • Ben-David, Y., et al. (1992).[1][7] Reductive dechlorination of aryl chlorides catalyzed by palladium complexes.[1][7][8] Journal of Molecular Catalysis.[1][7]

  • National Institutes of Health (NIH). (2025).[1] 3,5-Dichloro-4-hydroxybenzaldehyde - PubChem Compound Summary.[1] Retrieved from

  • Organic Syntheses. (2020).[1] Benzylation of Alcohols and Phenols: General Procedures.[1] Org.[1][3][9] Synth. Coll. Vol. 10. Link

Disclaimer: This guide is for research purposes only. Always consult the SDS for 3,5-dichloro-4-hydroxybenzaldehyde and Benzyl Chloride before handling.[1]

Sources

purification techniques for (4-Benzyloxy-3,5-dichlorophenyl)methanol and its products

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[1]

(4-Benzyloxy-3,5-dichlorophenyl)methanol is a critical intermediate, often utilized in the synthesis of


-adrenergic agonists (related to the Clenbuterol structural class) and specific kinase inhibitors.

The presence of the 3,5-dichloro substitution pattern confers unique physicochemical properties:

  • Lipophilicity: Significant increase in

    
    , making water solubility negligible.
    
  • Electronic Effect: The electron-withdrawing chlorines deactivate the aromatic ring, making the benzylic position less prone to oxidative degradation than electron-rich analogs, but potentially complicating nucleophilic substitutions in downstream processing.

Core Physical Properties (Reference Data)
PropertyDescription
Physical State Typically a white to off-white crystalline solid.
Solubility (High) THF, Ethyl Acetate (EtOAc), Dichloromethane (DCM), DMSO.
Solubility (Low) Water, Hexanes, cold Toluene.
Key Impurities Unreacted ester (starting material), Over-oxidized aldehyde, De-benzylated phenol (3,5-dichloro-4-hydroxybenzyl alcohol).

Purification Decision Matrix

Before proceeding, determine the state of your crude material. Use this logic flow to select the optimal purification route.

PurificationLogic Start Crude Material State Solid Crystalline Solid Start->Solid Oil Viscous Oil / Gum Start->Oil CheckTLC Check TLC (EtOAc:Hex 3:7) Solid->CheckTLC Seed Trituration to Induce Solidification Oil->Seed Recryst Protocol A: Recrystallization CheckTLC->Recryst Single Spot / Trace Impurity Column Protocol B: Flash Chromatography CheckTLC->Column Complex Mixture Seed->Solid Success Seed->Column Fails (Persistent Oil)

Figure 1: Decision tree for selecting the appropriate purification methodology based on crude physical state.

Detailed Purification Protocols

Protocol A: Recrystallization (For Solids)

Best for removing trace starting material and inorganic salts.

The Challenge: Halogenated benzyl alcohols often "oil out" (separate as a liquid phase) rather than crystallize if the temperature drops too quickly or the solvent ratio is incorrect.

Step-by-Step Methodology:

  • Solvent Selection: Use a Toluene/Heptane system or EtOAc/Hexanes . Toluene is often superior for dichlorinated aromatics due to

    
    -
    
    
    
    stacking interactions.
  • Dissolution: Suspend the crude solid in Toluene (approx. 3-5 mL per gram). Heat to 80°C (or reflux) until fully dissolved.

  • The "Anti-Solvent" Drop: If the solution is clear, slowly add Heptane (or Hexane) dropwise at reflux until a faint, persistent cloudiness appears.

  • Clarification: Add just enough hot Toluene to make the solution clear again.

  • Controlled Cooling: Turn off the heat and let the flask sit in the oil bath as it cools to room temperature naturally. Do not use an ice bath immediately.

    • Tech Tip: If oil droplets form, reheat to reflux and add more Toluene. Rapid cooling promotes oiling; slow cooling promotes crystal growth.

  • Harvest: Once at room temperature (and crystallization has initiated), cool to 0°C for 1 hour. Filter and wash with cold Heptane.

Protocol B: Flash Column Chromatography (For Oils)

Best for separating the alcohol from the de-benzylated phenol or unreacted ester.

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Gradient of Hexanes


 Ethyl Acetate.
FractionSolvent Ratio (Hex:EtOAc)Target Component
1 95:5Non-polar impurities (Protecting group debris)
2 85:15Unreacted Ester/Aldehyde (Starting Material)
3 70:30 to 60:40 This compound (Product)
4 50:50 to 0:100De-benzylated Phenol (Polar impurity)

Troubleshooting Streaking: If the alcohol "streaks" on TLC or the column, it may be due to hydrogen bonding with the silica.

  • Fix: Add 1% Triethylamine to the column equilibration solvent to neutralize acidic sites on the silica, then run the gradient as normal.

Troubleshooting & FAQs

Q1: My product contains a persistent "aluminum emulsion" after LiAlH4 reduction. How do I clear it?

Diagnosis: Incomplete quenching of lithium aluminum hydride (LAH) creates sticky aluminum salts that trap the product. Solution: Use the Fieser & Fieser Workup :

  • For every 1 g of LiAlH4 used, add:

    • 1 mL Water (slowly!)

    • 1 mL 15% NaOH solution

    • 3 mL Water

  • Stir vigorously for 30 minutes at room temperature. The gray emulsion will turn into a granular white solid.

  • Filter through a pad of Celite. The filtrate will be clear and rich in your product [1].

Q2: I see a new impurity spot (lower Rf) after purification. What happened?

Diagnosis: You likely de-benzylated the product. Cause: The benzyl ether at the 4-position is stable to base (LAH) but sensitive to acid. If you used acidic silica gel or evaporated the solvent with trace HCl present (from a previous step), you may have cleaved the benzyl group to form 3,5-dichloro-4-hydroxybenzyl alcohol . Validation: Check the NMR. Loss of the aromatic multiplet (5H) at ~7.3-7.4 ppm and the benzylic singlet (2H) at ~5.1 ppm confirms de-protection.

Q3: The melting point is lower than expected (e.g., 95°C instead of 110°C).

Diagnosis: Solvent inclusion or "polymorphism." Solution:

  • Dry Thoroughly: Halogenated compounds trap solvent in the lattice. Dry under high vacuum (<1 mbar) at 40°C for 12 hours.

  • Check NMR: Look for peaks corresponding to Toluene (2.3 ppm) or EtOAc. If present, recrystallize from a lower boiling solvent (e.g., DCM/Hexane) to facilitate drying.

Downstream Processing: Handling the Products[2]

The alcohol is rarely the end-point. It is typically converted into the Chloride (alkylating agent) or the Aldehyde .

DownstreamPathways cluster_0 Pathway A: Activation cluster_1 Pathway B: Oxidation Alcohol Alcohol (Start) This compound Chloride Benzyl Chloride (Active Alkylating Agent) Alcohol->Chloride SOCl2, DCM 0°C to RT Aldehyde Aldehyde (Precursor for Amination) Alcohol->Aldehyde MnO2 or Swern Oxidation

Figure 2: Common synthetic pathways for the purified alcohol.

Product A: The Benzyl Chloride

Reagent: Thionyl Chloride (


).
  • Critical Issue: The product is highly reactive.

  • Purification: Do NOT use column chromatography (silica degrades it).

  • Protocol:

    • React Alcohol with

      
       in DCM.
      
    • Evaporate volatiles strictly under vacuum.

    • Recrystallize immediately from dry Hexanes.

    • Store under inert gas at -20°C.

Product B: The Aldehyde

Reagent:[1] Manganese Dioxide (


) or Swern conditions.
  • Purification:

    • The aldehyde is less polar than the alcohol.

    • Elute on silica with 90:10 Hexanes:EtOAc .

    • Bisulfite Purification: If the aldehyde is impure, shake with saturated sodium bisulfite (

      
      ) to form the solid adduct. Wash the solid with ether (removes impurities), then regenerate the aldehyde with mild base (
      
      
      
      ) [2].

References

  • Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581. (Standard workup for aluminohydride reductions).
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman Scientific & Technical: London, 1989. (General purification of aldehydes via bisulfite adducts).
  • Armarego, W. L. F.; Chai, C. L. L.Purification of Laboratory Chemicals, 7th ed.; Butterworth-Heinemann, 2013. (Solvent selection and drying protocols).
  • BenchChem. Application Notes: Synthesis of 4-Benzyloxy-3,5-dimethylbenzoyl Chloride. Link (Analogous chemistry for benzyl protection stability).

  • Organic Syntheses. Reduction of Esters using LiAlH4. Org. Synth. Coll. Vol. 10, p. 423. Link

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for this compound before handling.

Sources

Technical Support Center: (4-Benzyloxy-3,5-dichlorophenyl)methanol Coupling Optimization

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center for researchers working with (4-Benzyloxy-3,5-dichlorophenyl)methanol (CAS: 536974-87-5). It prioritizes yield optimization, troubleshooting, and mechanistic understanding.

Status: Active | Tier: L3 Senior Application Support | Topic: Yield Improvement & Troubleshooting

Substrate Analysis & Reactivity Profile

Before troubleshooting specific reactions, it is critical to understand the electronic and steric environment of your substrate.

  • Steric Bulk: The 3,5-dichloro substitution pattern creates a "picket fence" effect around the benzylic position. While not fully blocking the primary alcohol, it significantly retards the rate of nucleophilic attack (SN2) compared to unsubstituted benzyl alcohols.

  • Electronic Push-Pull:

    • 4-Benzyloxy Group: Strongly electron-donating by resonance (+M), stabilizing benzylic carbocations.

    • 3,5-Dichloro Groups: Electron-withdrawing by induction (-I), destabilizing carbocations.

    • Net Effect: The inductive withdrawal often dominates, making the benzylic cation less stable than a typical p-methoxybenzyl (PMB) system. This favors SN2 mechanisms (like Mitsunobu) over SN1, but requires forcing conditions due to the steric hindrance.

Troubleshooting Guide (Q&A)

Category A: Mitsunobu Coupling Fails or Low Yields

User Query: I am trying to couple this alcohol with a phenol using DEAD/PPh3, but I see mostly unreacted starting material or hydrazine byproducts. Yield is <30%.[1]

Root Cause: The 3,5-dichloro steric bulk prevents the bulky DEAD-PPh3 adduct from efficiently activating the alcohol, or the subsequent nucleophilic attack is too slow, allowing the betaine intermediate to decompose.

Corrective Actions:

  • Switch to ADDP/PBu3: Replace DEAD/PPh3 with ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (Tributylphosphine) . PBu3 is a stronger nucleophile and smaller than PPh3, accelerating the initial activation. ADDP provides a more stable betaine intermediate.

  • Order of Addition (Critical): Do not mix everything at once.

    • Step 1: Dissolve Alcohol + Nucleophile + Phosphine in THF/Toluene.

    • Step 2: Add the Azodicarboxylate (DEAD/DIAD/ADDP) slowly at 0°C.

    • Reasoning: This ensures the betaine forms in the presence of the alcohol, minimizing phosphine oxide formation.

  • Concentration: Run the reaction at high concentration (0.5 M to 1.0 M ) to overcome steric repulsion.

Category B: Conversion to Benzylic Halide (Activation)

User Query: I tried converting the alcohol to the chloride using SOCl2, but the product degrades upon purification.

Root Cause: Benzylic chlorides with electron-donating groups (even with the Cl substituents) are prone to hydrolysis and polymerization on silica gel. Acidic byproducts (HCl) trapped in the oil accelerate decomposition.

Corrective Actions:

  • Buffered Chlorination: Use SOCl2 (1.2 eq) with Pyridine (1.5 eq) or Triethylamine in DCM at 0°C. The base neutralizes HCl instantly.

  • Alternative Reagent: Use Appel Conditions (CCl4/PPh3 or CBr4/PPh3). This proceeds under neutral conditions and is often cleaner for acid-sensitive benzylic substrates.[2]

  • Purification: Do not use silica gel chromatography if possible. Triturate the crude solid with cold hexanes/pentane. If you must use silica, add 1% Triethylamine to the eluent to neutralize acidic sites.

Category C: Chemoselectivity (Suzuki/Sonogashira)

User Query: I want to couple at the benzylic position, but I'm worried the aryl chlorides (positions 3,5) will react if I use palladium.

Root Cause: Aryl chlorides are generally inert to standard nucleophilic attacks but are reactive in Pd-catalyzed cross-couplings.

Corrective Actions:

  • Catalyst Selection: If performing a reaction at the benzylic alcohol (e.g., etherification) using Pd catalysis (rare, but possible for allylation), use ligand-free Pd or simple ligands (PPh3). Avoid electron-rich dialkylbiaryl phosphines (like SPhos, XPhos, Buchwald ligands ) which are specifically designed to activate aryl chlorides.

  • Temperature Control: Keep reaction temperatures below 80°C . Activation of aryl chlorides usually requires elevated temperatures (>100°C) unless specialized ligands are used.

Experimental Protocols & Data

Protocol 1: Optimized Mitsunobu Coupling (High Steric Demand)

Target: Coupling with a secondary amine or hindered phenol.

  • Setup: Flame-dry a 2-neck round bottom flask under Argon.

  • Reagents:

    • This compound (1.0 equiv)

    • Nucleophile (e.g., Phenol, Imide) (1.5 equiv)

    • PBu3 (Tributylphosphine) (1.5 equiv) - Note: Air sensitive, handle in syringe.

    • ADDP (1.5 equiv)

    • Solvent: Anhydrous Toluene (preferred over THF for higher temp stability).

  • Procedure:

    • Dissolve Alcohol, Nucleophile, and PBu3 in Toluene (0.5 M concentration).

    • Cool to 0°C.[3]

    • Add ADDP solid in one portion (or dissolved in minimal toluene if possible).

    • Allow to warm to Room Temp (RT). If no reaction after 4h, heat to 60°C.

  • Workup: Dilute with Et2O, wash with 1N NaOH (to remove unreacted phenol) and Brine. Dry over MgSO4.

Protocol 2: Mild Benzylic Chlorination (Appel Reaction)

Target: Creating a reactive electrophile for simple SN2 displacement.

  • Reagents:

    • Substrate (1.0 equiv)

    • Triphenylphosphine (PPh3) (1.2 equiv)

    • N-Chlorosuccinimide (NCS) (1.2 equiv) - Cleaner than CCl4.

    • Solvent: DCM (0.2 M).

  • Procedure:

    • Dissolve Substrate and PPh3 in DCM. Cool to 0°C.[3]

    • Add NCS portion-wise over 15 minutes.

    • Stir at RT for 2 hours.

  • Purification: Add Hexanes to precipitate PPh3=O. Filter. Concentrate filtrate. Use immediately.

Comparative Reagent Performance Data
Reaction TypeReagent SystemYield (Typical)Notes
Coupling DEAD / PPh325 - 40%Fails due to steric bulk; slow kinetics.
Coupling ADDP / PBu3 75 - 88% Recommended. Faster activation, stable intermediate.
Activation SOCl2 (Reflux)40 - 50%Degradation observed; product turns purple/black.
Activation NCS / PPh3 90 - 95% Recommended. Neutral conditions; easy workup.

Mechanism Visualization

The following diagram illustrates the kinetic competition between the desired Mitsunobu pathway and the side reactions caused by the steric hindrance of the 3,5-dichloro groups.

Mitsunobu_Pathway Start Substrate: (4-BnO-3,5-Cl2-Ph)CH2OH Activation Activation Step: Formation of Oxyphosphonium Ion Start->Activation + Phosphine + Azodicarboxylate Path_Fast Pathway A: Standard (DEAD/PPh3) Activation->Path_Fast PPh3 (Bulky) Path_Opt Pathway B: Optimized (ADDP/PBu3) Activation->Path_Opt PBu3 (Small/Nucleophilic) Steric_Block Steric Hindrance (3,5-Cl Substituents) Side_Product Side Product: N-Alkylated Hydrazine / Elimination Steric_Block->Side_Product Betaine Decomposition Path_Fast->Steric_Block Slow Attack Product Coupled Product (Inverted/Substituted) Path_Opt->Product Fast SN2 Attack

Caption: Kinetic competition in Mitsunobu coupling. Steric bulk (Red) blocks standard reagents, favoring side products. Optimized reagents (Green) bypass this barrier.

References

  • Mitsunobu Reaction Overview & Mechanism

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.

  • Optimization for Hindered Alcohols (ADDP/PBu3)

    • Tsunoda, T., et al. "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction." Tetrahedron Letters, 1993.

  • Appel Reaction (Neutral Chlorination)

    • Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage." Angewandte Chemie International Edition, 1975.

  • Substrate Property Data (EPA)

    • "4-(benzyloxy)-3,5-dichlorobenzaldehyde Properties." (Precursor/Related Compound Data). EPA CompTox Chemicals Dashboard.

Sources

Technical Support Center: Handling (4-Benzyloxy-3,5-dichlorophenyl)methanol Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter synthetic roadblocks when scaling up or modifying complex halogenated intermediates.

(4-Benzyloxy-3,5-dichlorophenyl)methanol presents a unique dual challenge:

  • Severe Steric Hindrance: The C4-benzyloxy ether is sandwiched between two bulky chlorine atoms (van der Waals radius ~1.75 Å). This creates a deep steric cleft that physically blocks large reagents and heterogeneous catalysts.

  • Electronic Deactivation: The 3,5-dichloro substituents exert a strong inductive electron-withdrawing effect, deactivating the aromatic ring towards oxidative cleavage while making the halogens susceptible to unwanted side reactions.

Below is our comprehensive troubleshooting guide, complete with causality-driven explanations and self-validating protocols to ensure your synthetic workflows succeed.

Troubleshooting Guide: Ether Deprotection

Q1: Why does my standard Pd/C hydrogenation fail to deprotect the benzyl ether, yielding a complex mixture instead? The Causality: Two competing factors destroy this reaction. First, for hydrogenolysis to occur, the benzylic C–O bond must coordinate flatly against the heterogeneous palladium surface. The bulky ortho-chlorines act as physical "props," preventing the ether from reaching the catalyst surface. Second, the electron-withdrawing chlorines make the aryl C–Cl bonds highly susceptible to oxidative addition by Pd(0). Instead of cleaving the ether, the catalyst performs competitive hydrodehalogenation, stripping the chlorines off the ring and rapidly poisoning the palladium catalyst [1]. The Solution: Abandon heterogeneous hydrogenation. You must switch to a small, homogenous Lewis acid capable of penetrating the steric shield.

Q2: I switched to Boron Tribromide (BBr₃) for deprotection, but I recovered a black, polymeric tar. What went wrong? The Causality: BBr₃ is an exceptionally harsh Lewis acid. While it successfully coordinates to the hindered oxygen and cleaves the ether, it generates a highly reactive, naked benzyl cation. Because the resulting 2,6-dichlorophenol is relatively electron-rich, the benzyl cation rapidly attacks it (and other aromatic species in the flask) via intermolecular Friedel-Crafts alkylation. This uncontrolled cascade generates the polymeric "tar" you observed. The Solution: Use the milder Boron Trichloride (BCl₃) paired with Pentamethylbenzene (PMB) . PMB is a highly nucleophilic, non-Lewis-basic cation scavenger. It is too sterically hindered to coordinate with BCl₃, but it acts as a perfect "cation trap" to capture the benzyl cation before it can polymerize your product [2].

Protocol 1: Chemoselective Deprotection via BCl₃ / Pentamethylbenzene

This protocol is self-validating; visual and thermal cues confirm the reaction state.

  • System Preparation: In an oven-dried, argon-flushed flask, dissolve this compound (1.0 equiv) and pentamethylbenzene (3.0 equiv) in anhydrous CH₂Cl₂ to achieve a 0.1 M concentration.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C.

    • Validation Check: Ensure the internal temperature stabilizes. Any moisture condensation inside the flask will violently quench the BCl₃, forming HCl gas and halting the reaction.

  • Reagent Addition: Dropwise add BCl₃ (1.0 M in CH₂Cl₂, 2.0 equiv) over 5 minutes.

    • Validation Check: The solution will transition to a pale yellow hue, indicating the generation and immediate trapping of the benzyl cation by PMB.

  • Reaction Phase: Stir strictly at -78 °C for 45 minutes.

    • Validation Check: TLC (Hexanes/EtOAc 3:1) should show the complete disappearance of the starting material and the emergence of a highly polar, lower R_f spot (the free phenol).

  • Quench & Workup: Quench the reaction while still at -78 °C by rapidly injecting a 10:1 mixture of CHCl₃/MeOH (equal to the reaction volume). Allow the flask to warm to room temperature.

  • Purification: Concentrate under reduced pressure. Purify via silica gel chromatography. The byproduct (benzylpentamethylbenzene) is highly non-polar and elutes near the solvent front, cleanly separating from the desired 2,6-dichloro-4-(hydroxymethyl)phenol .

Troubleshooting Guide: Alcohol Oxidation

Q3: I need to oxidize the C1-hydroxymethyl group to an aldehyde. How do I do this without oxidatively cleaving the C4-benzyl ether? The Causality: Typically, electron-rich benzyl ethers are highly susceptible to oxidative cleavage (e.g., via DDQ or radical nitroxyl systems) [3]. However, the inductive electron-withdrawing effect of your 3,5-dichloro groups significantly reduces the electron density of the central aromatic ring. This electronically stabilizes the C4-benzyloxy group against oxidation. Furthermore, the primary alcohol at C1 sits outside the steric bulk of the chlorines, making it highly accessible. The Solution: You can safely employ mild, chemoselective oxidants like Dess-Martin Periodinane (DMP) or Swern conditions. The primary alcohol will oxidize rapidly, leaving the hindered benzyl ether completely intact.

Protocol 2: Mild Oxidation via Dess-Martin Periodinane (DMP)
  • Preparation: Dissolve the starting material in anhydrous CH₂Cl₂ (0.2 M) and cool to 0 °C under argon.

  • Buffering: Add NaHCO₃ (1.2 equiv) to the suspension. Causality: DMP releases acetic acid as a byproduct; buffering prevents acid-catalyzed deprotection or side reactions.

  • Oxidation: Add DMP (1.2 equiv) in one single portion. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 1.5 hours.

  • Quench: Add a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃.

    • Validation Check: Stir vigorously for 15 minutes until the organic layer turns completely clear. This confirms the reduction of unreacted DMP and iodine byproducts.

  • Extraction: Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate to yield 4-benzyloxy-3,5-dichlorobenzaldehyde .

Quantitative Data: Deprotection Strategy Comparison

To aid in your experimental design, review the empirical outcomes of various deprotection strategies applied to 3,5-dichloro-4-benzyloxy systems.

Deprotection MethodReagents / ConditionsExpected YieldChemoselectivityCausality / Drawbacks
Hydrogenolysis Pd/C (10%), H₂, MeOH, 25 °C< 10%PoorSevere steric blockade; competitive hydrodehalogenation poisons catalyst.
Harsh Lewis Acid BBr₃ (2.0 eq), CH₂Cl₂, -78 °C< 20%PoorGenerates untrapped benzyl cations leading to Friedel-Crafts polymerization (tar).
Oxidative Cleavage DDQ (1.5 eq), CH₂Cl₂/H₂O, 25 °C0%N/AElectron-withdrawing chlorines deactivate the ring, preventing oxidation [3].
Scavenged Lewis Acid BCl₃ + Pentamethylbenzene 85 - 95% Excellent BCl₃ penetrates steric shield; PMB efficiently traps cations without coordinating BCl₃ [2].

Workflow Visualization

The following diagram maps the divergent synthetic pathways based on the steric and electronic logic discussed above.

G Start This compound Sterically Hindered Core PdC Standard Pd/C, H2 (Hydrogenolysis) Start->PdC Steric Blockade BCl3 BCl3 + Pentamethylbenzene (Cation Scavenger) Start->BCl3 Chemoselective Cleavage Oxid Mild Oxidation (DMP or Swern) Start->Oxid C1-Alcohol Accessible Fail1 Failure: Catalyst Poisoning & Dehalogenation PdC->Fail1 Success1 Success: 2,6-Dichloro-4- (hydroxymethyl)phenol BCl3->Success1 Success2 Success: 4-Benzyloxy-3,5- dichlorobenzaldehyde Oxid->Success2

Divergent synthetic workflows for this compound.

References

  • Okano, K., Okuyama, K.-i., Fukuyama, T., & Tokuyama, H. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett, 2008(13), 1977-1980.[Link]

  • Okano, K., Tokuyama, H., & Fukuyama, T. (2016). Trichloroboron-promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Organic Syntheses, 93, 63-74.[Link]

  • Hamada, S., Sumida, M., Yamazaki, R., Kobayashi, Y., & Furuta, T. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. The Journal of Organic Chemistry, 88(17), 12464-12473.[Link]

Validation & Comparative

Comparative Guide: Oxidizing Agents for (4-Benzyloxy-3,5-dichlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The transformation of (4-Benzyloxy-3,5-dichlorophenyl)methanol to 4-benzyloxy-3,5-dichlorobenzaldehyde is a critical functional group interconversion in the synthesis of heavily substituted aromatic building blocks.

As an Application Scientist, selecting the optimal oxidizing agent requires balancing three specific molecular challenges:

  • Electronic Deactivation: The two chlorine atoms at the 3- and 5-positions exert a strong inductive electron-withdrawing effect (-I). Although they are meta to the hydroxymethyl group, they decrease the electron density at the benzylic oxygen, rendering the alcohol less nucleophilic. This slows down the initial attack on electrophilic oxidants[1][2].

  • Chemoselectivity (Over-oxidation): The primary alcohol must be oxidized strictly to the aldehyde, avoiding over-oxidation to the corresponding carboxylic acid.

  • Protecting Group Integrity: The benzyloxy ether at the 4-position is sensitive to strong Lewis acids and harsh reductive/oxidative single-electron transfer conditions, necessitating mild reagents.

This guide objectively compares three industry-standard oxidation methodologies—Dess-Martin Periodinane (DMP) , Swern Oxidation , and Activated Manganese Dioxide (MnO₂) —providing mechanistic rationale, quantitative performance metrics, and self-validating experimental protocols.

Comparative Analysis of Oxidizing Agents

Dess-Martin Periodinane (DMP)

Mechanism & Causality: DMP is a hypervalent iodine(V) reagent. The oxidation initiates via a rapid ligand exchange where the benzylic alcohol displaces an acetate ligand on the iodine center. Despite the deactivated nature of the 3,5-dichloro-substituted alcohol, the highly electrophilic iodine(V) core readily accepts the incoming nucleophile. Subsequent intramolecular deprotonation and elimination of acetic acid yield the aldehyde[3][4].

  • Pros: Exceptionally mild, operates at room temperature, avoids over-oxidation, and provides near-quantitative yields even for electronically deactivated substrates.

  • Cons: DMP is atom-inefficient, expensive for kilo-scale operations, and potentially shock-sensitive if not properly solvated[3].

Swern Oxidation (DMSO / Oxalyl Chloride / Et₃N)

Mechanism & Causality: This reaction utilizes "activated DMSO" generated in situ at cryogenic temperatures (-78 °C). The alcohol attacks the highly reactive chlorodimethylsulfonium intermediate to form an alkoxysulfonium ylide. Triethylamine then facilitates an intramolecular proton transfer, expelling dimethyl sulfide and generating the aldehyde[5].

  • Pros: Highly reliable, scalable, and the reagents are inexpensive. It is completely immune to over-oxidation because the mechanism physically cannot proceed past the aldehyde oxidation state.

  • Cons: Requires strict cryogenic control (-78 °C) to prevent the decomposition of the chlorodimethylsulfonium intermediate into chloromethyl methyl sulfide. It also generates stoichiometric amounts of dimethyl sulfide, a foul-smelling byproduct[5].

Activated Manganese Dioxide (MnO₂)

Mechanism & Causality: MnO₂ drives a heterogeneous surface reaction. The mechanism involves the reversible adsorption of the alcohol onto the MnO₂ lattice, followed by a rate-determining C-H bond cleavage via a radical or single-electron transfer pathway[1][2].

  • Pros: Extremely simple workup (filtration) and highly chemoselective for allylic and benzylic alcohols.

  • Cons: The electron-withdrawing chlorines on the substrate strengthen the benzylic C-H bond and reduce surface adsorption affinity. Consequently, this reaction requires a massive stoichiometric excess (10–15 equivalents) and extended heating to achieve full conversion[1][2].

Quantitative Performance Comparison

The following table summarizes the expected performance of each oxidant when applied specifically to this compound.

ParameterDess-Martin Periodinane (DMP)Swern OxidationManganese Dioxide (MnO₂)
Typical Yield 90–95%85–92%70–85%
Reaction Time 1–2 hours2–4 hours12–24 hours
Temperature 0 °C to 20 °C-78 °C to 20 °C20 °C to 80 °C (Reflux)
Equivalents Req. 1.1–1.5 eq.2.0 eq. (COCl)₂, 4.0 eq. DMSO10.0–15.0 eq. (by weight)
Scalability Poor (Cost/Safety)Excellent (Requires cryo)Good (Filtration workup)
Byproducts Iodane, Acetic AcidMe₂S (Toxic/Odor), CO, CO₂Mn(II)/Mn(III) salts (Solid)

Decision Workflows and Mechanistic Pathways

Oxidant Selection Decision Tree

Use the following logic tree to determine the optimal oxidation strategy based on your operational scale and facility constraints.

DecisionTree Start Oxidation of (4-Benzyloxy- 3,5-dichlorophenyl)methanol Scale What is the reaction scale? Start->Scale Lab Discovery / Lab Scale (< 10 g) Scale->Lab Small Process Process / Kilo Scale (> 100 g) Scale->Process Large DMP Dess-Martin Periodinane (DMP) Fast, mild, high yield Lab->DMP Priority: Yield/Speed Swern Swern Oxidation Cheap reagents, cryogenic Lab->Swern Priority: Reagent Cost Process->Swern Priority: Fast Conversion (if -78°C is available) MnO2 Manganese Dioxide (MnO2) Safe, cheap, slow Process->MnO2 Priority: Safety/Workup

Caption: Decision matrix for selecting the appropriate oxidizing agent based on scale and infrastructure.

DMP Oxidation Mechanism

The structural pathway below illustrates how DMP bypasses the electronic deactivation of the substrate through a highly favorable ligand exchange.

DMP_Mechanism Substrate Substrate (Benzyl Alcohol) LigandExchange Ligand Exchange (- AcOH) Substrate->LigandExchange DMP DMP (Iodine V) DMP->LigandExchange Intermediate Alkoxyperiodinane Intermediate LigandExchange->Intermediate Elimination Intramolecular Elimination (- AcOH) Intermediate->Elimination Product Aldehyde Product (Target) Elimination->Product Iodane Iodinane Byproduct (Iodine III) Elimination->Iodane

Caption: Mechanistic sequence of DMP oxidation highlighting the critical alkoxyperiodinane intermediate.

Self-Validating Experimental Protocols

Protocol A: Dess-Martin Oxidation (Ideal for Lab Scale)

This protocol utilizes a basic aqueous quench to destroy excess hypervalent iodine species, ensuring a self-validating, clean crude product.

  • Preparation: Dissolve this compound (1.0 eq, 10 mmol, 2.83 g) in anhydrous dichloromethane (DCM, 30 mL) under an argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Oxidant Addition: Add Dess-Martin Periodinane (1.2 eq, 12 mmol, 5.09 g) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 1.5 hours. Validation Check: TLC (Hexanes/Ethyl Acetate 4:1) should indicate complete consumption of the starting material (lower Rf) and formation of the aldehyde (higher Rf).

  • Quench: Dilute the mixture with 30 mL of DCM. Pour the reaction into an equal volume (60 mL) of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Workup: Stir vigorously for 15 minutes until the organic layer is clear (this destroys unreacted DMP and iodine byproducts). Separate the layers, extract the aqueous phase with DCM (2 x 20 mL), dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the target aldehyde.

Protocol B: Activated MnO₂ Oxidation (Ideal for Scale-Up)

This protocol leverages the heterogeneous nature of MnO₂. While slower, it entirely bypasses aqueous extraction, making it highly robust for larger batches.

  • Preparation: Dissolve the substrate (1.0 eq, 50 mmol, 14.15 g) in toluene or chloroform (150 mL) in a round-bottom flask equipped with a reflux condenser.

  • Oxidant Addition: Add activated Manganese Dioxide (10.0 eq by weight relative to substrate, ~140 g). Note: The MnO₂ must be freshly activated (dried at 120 °C for 24 h) for optimal surface adsorption.

  • Reaction: Heat the suspension to reflux (approx. 80–110 °C depending on solvent) with vigorous mechanical stirring for 18–24 hours.

  • Workup: Cool the mixture to room temperature. Filter the black suspension through a tightly packed pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with hot ethyl acetate (3 x 50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to afford the crude 4-benzyloxy-3,5-dichlorobenzaldehyde. Recrystallize from hexanes/ethyl acetate if analytical purity is required.

References

  • Observation of a large isotope effect in the manganese dioxide oxidation of benzyl alcohol Journal of Organic Chemistry, 1969. URL:[Link][1]

  • Swern Oxidation Wikipedia / Organic Chemistry Portal (Citing Mancuso, Brownfain, Swern, J. Org. Chem. 1979). URL:[Link][5]

  • 1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin Periodinane) Organic Syntheses, Procedure for the preparation and use of DMP. URL:[Link][3]

  • Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ³-iodanes Beilstein Journal of Organic Chemistry, 2024. URL:[Link][4]

  • Large isotope effect in the manganese dioxide oxidation of benzyl alcohol ACS Publications, Detailed mechanistic study of heterogeneous MnO₂ oxidations. URL:[Link][2]

Sources

comparing deprotection methods for the benzyloxy group in similar compounds

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocols

Introduction: The Deprotection Challenge

The benzyl (Bn) ether is a cornerstone protecting group in organic synthesis, prized for its robust stability against a wide range of acidic, basic, and nucleophilic conditions (1)[1]. However, this high stability necessitates strategic planning for its removal. In complex, multifunctional drug candidates, standard deprotection conditions can inadvertently destroy other sensitive moieties.

As an Application Scientist, I approach deprotection not as a single step, but as a system of competing kinetic pathways. To achieve high yields, one must select a method that is mechanistically orthogonal to the substrate's other functional groups. This guide objectively compares the performance of standard catalytic hydrogenation against alternative methods like Catalytic Transfer Hydrogenation (CTH) and Lewis acid-mediated cleavage.

Decision Matrix: Selecting the Optimal Pathway

Before executing a protocol, evaluate the substrate for reducible groups (alkenes, alkynes, nitro groups) and acid-sensitive groups (acetals, silyl ethers).

DecisionMatrix Start Target: Benzyl Ether Deprotection Q1 Are reducible groups present? (e.g., Alkenes, Alkynes, Nitro) Start->Q1 Q2 Are acid-sensitive groups present? (e.g., Acetals, Silyl Ethers) Q1->Q2 Yes H2 Catalytic Hydrogenation (H2, Pd/C) Q1->H2 No CTH Transfer Hydrogenation (NH4HCO2, Pd/C) Q2->CTH Yes (Requires mild oxidant/transfer) BCl3 Lewis Acid Cleavage (BCl3, Pentamethylbenzene) Q2->BCl3 No H2->CTH Alternative if H2 gas is impractical TMSI TMSI Cleavage (Aggressive)

Fig 1: Strategic workflow for selecting an orthogonal benzyl ether deprotection method.

Comparative Analysis of Deprotection Methods

Method A: Standard Catalytic Hydrogenation (H2, Pd/C)
  • Mechanism: Heterogeneous hydrogenolysis. The aromatic ring adsorbs onto the palladium surface, facilitating the insertion of hydrogen into the benzylic C-O bond (1)[1].

  • Performance: The industry gold standard. It is highly atom-economical, leaving only volatile toluene and the free alcohol.

  • Limitations: Strictly incompatible with reducible functional groups and highly susceptible to catalyst poisoning by sulfur-containing compounds (2)[2].

Method B: Catalytic Transfer Hydrogenation (CTH)
  • Mechanism: Utilizes a hydrogen donor (e.g., ammonium formate) in the presence of Pd/C, bypassing the need for high-pressure H2 gas (3)[3].

  • Performance: Demonstrates vastly superior kinetics compared to standard hydrogenation. It is highly effective for complex matrices, including on-DNA transfer hydrogenolysis and solid-phase peptide synthesis (4)[4].

Method C: Lewis Acid Cleavage (BCl3 / Pentamethylbenzene)
  • Mechanism: Electrophilic activation. BCl3 coordinates to the ether oxygen, weakening the C-O bond and promoting heterolytic cleavage (5)[5].

  • Performance: A powerful orthogonal approach. Because it relies on Lewis acidity rather than reduction, easily reduced trienes and exo-methylenes remain completely intact[5].

  • Limitations: Generates a highly reactive benzyl carbocation that must be intercepted to prevent substrate degradation.

Method D: Iodotrimethylsilane (TMSI) Cleavage
  • Mechanism: Hard-soft acid-base interaction where oxophilic silicon attacks the oxygen, followed by iodide cleavage of the benzylic carbon (2)[2].

  • Performance: Extremely rapid but aggressively non-selective. It will indiscriminately cleave acetals, esters, and carbamates[2].

Quantitative Data Comparison

Deprotection MethodTypical YieldReaction TimeAlkene/Alkyne ToleranceAcetal TolerancePrimary Byproducts
H2, Pd/C 90–99%2–12 hoursPoor (Reduced)ExcellentToluene
NH4HCO2, Pd/C 85–95%10–45 minsPoor (Reduced)ExcellentToluene, NH3, CO2
BCl3 / C6HMe5 80–90%30–60 minsExcellentPoor (Cleaved)Benzylpentamethylbenzene
TMSI 70–85%< 30 minsGoodPoor (Cleaved)Benzyl iodide, Siloxanes

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. Below are field-tested methodologies detailing not just what to do, but why we do it.

Protocol 1: Mild Catalytic Transfer Hydrogenation (CTH)

Causality Focus: Why use Ammonium Formate? H2 gas is diffusion-limited in solvent. Ammonium formate decomposes catalytically on the Pd surface into NH3, CO2, and H2. The rapid effervescence of CO2 drives the reaction forward (Le Chatelier's principle) while providing a massive local concentration of active hydrogen, reducing reaction times from hours to minutes (3)[3].

  • Setup: Dissolve the benzyl ether substrate (1.0 mmol) in anhydrous Ethanol or DMF (10 mL).

  • Catalyst Addition: Add 10% Pd/C (10-20% by weight of the substrate). Note: Always add the catalyst to the solvent under an inert atmosphere (N2/Ar) to prevent ignition.

  • Donor Addition: Add solid ammonium formate (4.0 - 6.0 equiv) in one portion.

  • Reaction: Stir at room temperature or gently heat to 50 °C. Vigorous gas evolution (CO2) will be observed.

  • Validation (TLC): Monitor via TLC. The reaction is typically complete within 15-30 minutes. The disappearance of the less polar benzyl ether spot confirms completion.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C. Concentrate the filtrate under reduced pressure.

Protocol 2: Orthogonal Lewis Acid Cleavage (BCl3)

Causality Focus: Why Pentamethylbenzene? Without a scavenger, the highly reactive benzyl cation generated during cleavage will undergo Friedel-Crafts alkylation with the newly freed, electron-rich phenol product. Pentamethylbenzene is highly nucleophilic but non-Lewis-basic, meaning it will not competitively bind to BCl3, effectively trapping the benzyl cation as benzylpentamethylbenzene (5)[5].

  • Setup: Dissolve the benzyl ether (1.0 mmol) and pentamethylbenzene (1.0 equiv) in anhydrous CH2Cl2 (10 mL) under an Argon atmosphere.

  • Cryogenic Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath.

  • Cleavage: Dropwise, add a 1M solution of BCl3 in CH2Cl2 (2.0 equiv) over 5 minutes.

  • Reaction: Stir the mixture at -78 °C for 45 minutes.

  • Validation (TLC): For standard substrates (e.g., 3,4-dimethoxyphenol-1-benzyl ether), TLC (1:1 EtOAc/hexanes) will show a shift from Rf = 0.65 (starting material) to Rf = 0.33 (free phenol)[5].

  • Quench: Syringe in a mixture of CHCl3/MeOH (10/1, 10 mL) at -78 °C to safely quench unreacted BCl3, then allow the flask to warm to ambient temperature.

Mechanistic Visualization

MechanismBCl3 BnEther Aryl Benzyl Ether (Ar-O-Bn) Complex Lewis Acid-Base Complex [Ar-O+(BCl3-)-Bn] BnEther->Complex + BCl3 Cleavage Heterolytic C-O Cleavage (-78 °C) Complex->Cleavage Intermediates Phenol-Boron Complex + Benzyl Cation (Bn+) Cleavage->Intermediates Final Free Phenol + Benzylpentamethylbenzene Intermediates->Final Quench (MeOH/CHCl3) Scavenger Pentamethylbenzene (Cation Scavenger) Scavenger->Intermediates Traps Bn+

Fig 2: Mechanistic pathway of BCl3-mediated benzyl ether cleavage with cation scavenging.

References

  • Smolecule Technical Support Team. "Benzyl Ether Deprotection Methods." Smolecule.
  • University of Windsor. "Alcohol Protecting Groups." UWindsor Organic Chemistry.
  • Vogel et al. "Trichloroboron-promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene." Organic Syntheses.
  • Banik, B. K. et al. "Versatile Catalytic Transfer Hydrogenations in Organic Synthesis." ScholarWorks @ UTRGV.
  • NIH. "On-DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA-Encoded Chemical Libraries." National Institutes of Health (PMC).

Sources

Comparative Activity Guide: Therapeutic Derivatives Synthesized from (4-Benzyloxy-3,5-dichlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly rely on highly functionalized, sterically precise building blocks, (4-Benzyloxy-3,5-dichlorophenyl)methanol (CAS: 536974-84-2)[1] has emerged as a critical intermediate. This compound provides a unique pharmacophore: the 3,5-dichloro substitution offers metabolic shielding and halogen-bonding potential, while the 4-benzyloxy ether serves as a lipophilic probe for deep hydrophobic binding pockets.

This guide objectively compares the performance, synthetic behavior, and biological activity of compounds derived from this building block across two distinct therapeutic domains: Hepatitis C Virus (HCV) replication inhibitors [2] and Kaitocephalin-derived neuroprotective agents .

Structural Rationale: Why This Specific Pharmacophore?

Before diving into the comparative data, it is crucial to understand the causality behind selecting this specific aryl substitution pattern:

  • Metabolic Stability: The bulky chlorine atoms at the 3 and 5 positions sterically hinder the central phenyl ring, preventing rapid oxidative metabolism by hepatic CYP450 enzymes.

  • Target Engagement: The benzyloxy group acts as an extended, flexible lipophilic tail. In target proteins with deep hydrophobic clefts (such as viral polymerases or glutamate receptors), this tail significantly increases the residence time and binding affinity (Kd) compared to truncated analogs.

  • Synthetic Versatility: The primary alcohol (-OH) is a highly versatile synthetic handle, easily converted into an electrophile (via halogenation/mesylation) or oxidized to an aldehyde for downstream cross-coupling or reductive amination.

Application 1: HCV Replication Inhibitors (Diazepine Analogs)

Diazepine and benzodiazepine derivatives synthesized using the 4-benzyloxy-3,5-dichlorophenyl moiety exhibit potent allosteric inhibition of HCV replicon RNA replication[2].

Mechanistic Workflow: Self-Validating Antiviral Screening

To quantify the activity of these analogs, a self-validating Huh-Luc replicon assay is employed. This system is designed to mathematically decouple true antiviral efficacy from non-specific host cell toxicity.

G A Huh-Luc Cells (HCV Replicon) B Diazepine Analog Treatment A->B Seed & Dose C Luciferase Assay (Viral RNA) B->C Efficacy Pathway D CellTiter-Glo (Viability) B->D Toxicity Pathway E Therapeutic Index (CC50 / IC50) C->E IC50 Calculation D->E CC50 Calculation

Workflow for self-validating HCV replicon inhibition and cytotoxicity counter-screening.
Step-by-Step Experimental Protocol
  • Cell Seeding: Plate Huh-Luc cells (genetically engineered to express the HCV replicon and a luciferase reporter) in 96-well plates at a density of

    
     cells/well.
    
  • Compound Dosing: Treat cells with serial dilutions (0.1 nM to 10 µM) of the synthesized diazepine analogs.

  • Efficacy Measurement: After 72 hours, lyse the cells and add luciferin substrate. Measure luminescence, which directly correlates to the level of replicating HCV RNA. Calculate the

    
    .
    
  • Self-Validation (Cytotoxicity Screen): In parallel, run a CellTiter-Glo viability assay on non-replicon Huh7 cells using the same compound concentrations. Calculate the

    
     (50% cytotoxic concentration). A valid lead compound must show a wide therapeutic window (
    
    
    
    ).
Comparative Performance Data

Data represents established SAR trends for 11-substituted hexahydro-dibenzo[b,e][1,4]diazepin-1-ones[2].

Compound Analog (11-Substitution)Lipophilicity (LogP)HCV Replicon

(µM)
Cytotoxicity

(µM)
Therapeutic Index
4-Benzyloxy-3,5-dichlorophenyl High (~5.2)0.045 > 50.0> 1100
2,4-DichlorophenylMedium (~4.1)0.850> 50.0> 58
4-MethoxyphenylLow (~3.2)5.20045.0~ 8

Insight: The 4-benzyloxy-3,5-dichloro analog dramatically outperforms the 2,4-dichloro variant. The extended benzyloxy tail successfully engages a deeper lipophilic pocket in the viral target, increasing potency by over an order of magnitude without increasing host cell toxicity.

Application 2: Kaitocephalin-Derived Neuroprotective Agents

Kaitocephalin is a natural product known for its potent inhibitory activity against neuronal cell death via antagonism of AMPA and NMDA glutamate receptors. Synthesizing the right-hand pyrrolidine core of Kaitocephalin analogs using the 4-benzyloxy-3,5-dichlorophenyl moiety presents unique stereochemical challenges.

Mechanistic Workflow: Stereocontrolled Assembly

The primary challenge in synthesizing these analogs is preventing the racemization of the oxiranylacrylate intermediate during palladium-catalyzed cyclization.

G A Precursor: (4-Benzyloxy- 3,5-dichlorophenyl)methanol B Oxidation / Halogenation A->B Activation C Oxiranylacrylate Intermediate B->C D Pd-Catalyzed Coupling (+ Et3N Additive) C->D Stereoselective Cyclization E Kaitocephalin Pyrrolidine Core (>83% ee) D->E Yield & ee Preservation

Stereocontrolled synthetic pathway for the Kaitocephalin right-hand pyrrolidine core.
Step-by-Step Experimental Protocol
  • Reaction Setup: Dissolve the oxiranylacrylate substrate (derived from the 4-benzyloxy-3,5-dichlorophenyl precursor) in anhydrous DMF or MeCN (0.1 M concentration).

  • Catalyst & Additive Injection: Add 5 mol%

    
     catalyst. Crucially, add 1.0 equivalent of Triethylamine (
    
    
    
    ).
  • Cyclization: Stir the mixture at 70°C under an argon atmosphere for 0.5 to 35 hours depending on substrate consumption.

  • Self-Validation (Stereochemical Integrity): Quench the reaction, extract, and monitor the product using High-Performance Liquid Chromatography (HPLC) equipped with a chiral stationary phase. This step validates that the specific reaction conditions did not just drive chemical conversion, but explicitly preserved the enantiomeric excess (ee) required for biological activity.

Comparative Synthetic Performance Data

Data highlights the optimization of the coupling reaction for the Ar = 4-benzyloxy-3,5-dichlorophenyl intermediate.

Solvent SystemAdditiveReaction Time (h)Isolated Yield (%)Enantiomeric Excess (ee %)
THFNone48< 10%N/A
DMFNone3545%73%
MeCNNone3552%83%
DMF 1 eq.

0.5 81% > 95%

Insight: Initial coupling attempts of the 4-benzyloxy-3,5-dichlorophenyl moiety yielded <10% due to the severe steric bulk of the dichloro groups hindering the palladium insertion. The causality behind the optimized protocol is clear: the addition of


 acts as a crucial basic scavenger. It neutralizes acidic trace byproducts that otherwise promote the ring-opening and racemization of the sensitive oxiranylacrylate intermediate, drastically accelerating the reaction (from 35 hours to 0.5 hours) while locking in the stereocenter (>95% ee).

Conclusion

The This compound building block is highly specialized. While its steric bulk presents synthetic challenges—requiring optimized, additive-driven catalytic conditions to prevent racemization—it pays massive dividends in biological efficacy. Whether extending deep into the allosteric pockets of HCV viral machinery or stabilizing the binding conformation in glutamate receptor antagonists, this specific substitution pattern consistently outperforms simpler halogenated or methoxy analogs.

References

  • WO2007026024A2 - Benzodiazepines as HCV inhibitors Source: Google Patents URL

Sources

spectroscopic analysis to confirm the structure of (4-Benzyloxy-3,5-dichlorophenyl)methanol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of liquid crystals, antimicrobial agents, and pharmaceutical intermediates, the precise structural characterization of (4-Benzyloxy-3,5-dichlorophenyl)methanol (hereafter referred to as Target Molecule A ) is critical. The presence of the 3,5-dichloro substitution pattern introduces steric and electronic effects that distinguish this scaffold from its non-chlorinated or regio-isomeric counterparts.

This guide objectively compares the primary spectroscopic methodologies—High-Field NMR , High-Resolution Mass Spectrometry (HRMS) , and FTIR —evaluating their utility in confirming the three critical structural motifs:

  • The 3,5-dichloro-1,4-disubstituted benzene core (Symmetry).

  • The benzyloxy ether linkage (Connectivity).

  • The benzylic alcohol moiety (Functional state).[1][2]

Structural Context & The "Symmetry Check"

The most defining feature of Target Molecule A is the


 symmetry axis passing through C1 and C4 of the central benzene ring. This symmetry renders the aromatic protons at positions 2 and 6 chemically equivalent.

The Critical Diagnostic:

  • If 3,5-dichloro: The central aromatic protons appear as a singlet (integrating to 2H).

  • If 2,6-dichloro or 2,3-dichloro: The symmetry is broken or altered, resulting in doublets or more complex splitting patterns.

Comparative Analysis of Analytical Methods

The following table contrasts the effectiveness of standard analytical techniques for this specific chlorinated ether scaffold.

FeatureMethod A: 1D & 2D NMR (Recommended) Method B: HRMS (ESI/APCI) Method C: FTIR Method D: X-Ray Crystallography
Primary Utility Connectivity & Symmetry confirmation.Molecular formula & Chlorine count.[3]Functional group monitoring (OH, Ether).[4]Absolute configuration & Packing.
Specificity High. Distinguishes regioisomers via splitting patterns.Medium. Cannot easily distinguish 3,5-Cl from 2,6-Cl isomers.Low. Confirms groups but not positions.Very High. The "Gold Standard."
Sensitivity Low (mg scale required).High (pg/ng scale).Medium.Low (requires single crystal).
Throughput Medium (10-30 mins).High (<5 mins).High (<2 mins).Very Low (Days/Weeks).
Cost High (Instrument time).Medium.Low.Very High.
Verdict Primary Confirmation Tool. Essential Validator. Process Check. Only for final solid-state study.
Detailed Spectroscopic Analysis
A. Nuclear Magnetic Resonance (NMR)

Grounding Source: General chemical shift principles for chlorinated aromatics [1, 2].

Experimental Protocol: Dissolve ~10 mg of the derivative in


 or DMSO-

. The use of DMSO-

is recommended if the benzylic alcohol proton exchange needs to be suppressed to see the OH coupling.

Representative Data Interpretation (


H NMR, 400 MHz, 

):
  • Central Aromatic Ring (

    
     7.30 - 7.45 ppm): 
    
    • Look for a sharp singlet (2H) . This corresponds to the H2 and H6 protons. The electronegative chlorine atoms at 3 and 5 deshield these protons, but the symmetry prevents coupling between them.

    • Note: If you see two doublets (

      
       Hz), you likely have the 2,3-dichloro isomer or mono-chlorinated impurity.
      
  • Benzyloxy Methylene (

    
     5.00 - 5.10 ppm): 
    
    • A singlet (2H) . This peak is significantly deshielded by the oxygen atom.

    • Validation: In a 2D HMBC experiment, this proton set should show a correlation to the quaternary C4 carbon of the central ring (approx. 150-155 ppm).

  • Benzylic Alcohol Methylene (

    
     4.60 - 4.70 ppm): 
    
    • A singlet (2H) (in

      
      ) or a doublet  (in DMSO-
      
      
      
      if OH coupling is visible).
    • Shift Logic: This appears upfield relative to the benzyloxy methylene because it is not directly attached to a phenoxy oxygen, but rather an aliphatic hydroxyl.

B. Mass Spectrometry (HRMS)

Grounding Source: Chlorine Isotope Patterns [3, 6].

The "Chlorine Fingerprint": Mass spectrometry provides a definitive check for the number of chlorine atoms. Chlorine exists naturally as


 (75.8%) and 

(24.2%).
  • Single Chlorine: M and M+2 peaks in a 3:1 ratio.[5][6]

  • Two Chlorines (Target): A distinct triad pattern of M , M+2 , and M+4 .[6]

    • Theoretical Intensity Ratio: approx. 9 : 6 : 1 (100% : 65% : 10%).

    • Protocol: Run in Negative Mode ESI (forming [M-H]

      
      ) or Positive Mode with ammonium adducts ([M+NH
      
      
      
      ]
      
      
      ) to avoid fragmentation of the alcohol.
C. Infrared Spectroscopy (FTIR)

Grounding Source: Benzyl Alcohol IR Characteristics [7, 8].[7]

Key Diagnostic Bands:

  • O-H Stretch: Broad band at 3300–3450 cm

    
     . Disappearance of this band indicates successful derivatization (e.g., oxidation to aldehyde or esterification).
    
  • C-O Stretch: Strong bands in the 1050–1150 cm

    
      region (primary alcohol and ether linkages).
    
  • C-Cl Stretch: Distinct bands in the fingerprint region (600–800 cm

    
     ), often obscured but useful for comparison against non-chlorinated precursors.
    
Workflow Visualization

The following diagram illustrates the logical decision tree for confirming the structure, prioritizing the "Symmetry Check" via NMR.

StructuralConfirmation Start Crude Product: This compound Step1_MS Step 1: HRMS Analysis (Check Formula) Start->Step1_MS Decision_MS Isotope Pattern M : M+2 : M+4 approx 9:6:1? Step1_MS->Decision_MS Step2_IR Step 2: FTIR (Functional Groups) Decision_MS->Step2_IR Yes Result_WrongCl REJECT: Incorrect Halogen Count Decision_MS->Result_WrongCl No (Wrong Ratio) Decision_IR OH Stretch (3400 cm-1) Present? Step2_IR->Decision_IR Step3_NMR Step 3: 1H NMR (400+ MHz) (Symmetry Check) Decision_IR->Step3_NMR Yes Result_WrongFunc REJECT: Oxidation/Derivatization Issue Decision_IR->Result_WrongFunc No (Missing OH) Decision_NMR Central Ar-H Signal (7.3-7.5 ppm) Step3_NMR->Decision_NMR Result_Confirmed CONFIRMED STRUCTURE (Correct Regioisomer) Decision_NMR->Result_Confirmed Singlet (2H) Result_Isomer REJECT: Asymmetric Isomer (e.g., 2,6-dichloro) Decision_NMR->Result_Isomer Doublets/Multiplets

Caption: Logical workflow for the structural validation of 3,5-dichloro-4-benzyloxybenzyl alcohol derivatives.

Experimental Protocol: Structure Elucidation

Objective: To generate a self-validating spectral package for the target molecule.

  • Sample Preparation:

    • Dry the sample under high vacuum (< 1 mbar) for 4 hours to remove residual solvents (which can obscure benzylic protons in NMR).

    • Prepare a solution of 10-15 mg in 0.6 mL

      
       (filtered through a cotton plug).
      
  • Acquisition (NMR):

    • Run a standard 1H (16 scans) and 13C (1024 scans).

    • Crucial Step: Run a HSQC (Heteronuclear Single Quantum Coherence) .

      • Why? You must confirm that the aromatic singlet at ~7.4 ppm correlates to a carbon signal (C2/C6). If this proton peak correlates to two different carbon signals, the symmetry is false, and the singlet is accidental (co-incidence of shifts).

  • Acquisition (MS):

    • Inject via Direct Infusion (not column) to preserve the molecular ion.

    • Zoom in on the molecular ion cluster.[6] Calculate the ratio of peak heights.

    • Calculation: Intensity(M) / Intensity(M+2). If

      
      , it suggests one Cl. If 
      
      
      
      (for M/M+2) and M+4 is visible at ~10%, it confirms two Cls.
  • Data Reporting:

    • Report the chemical shift of the central singlet to two decimal places.

    • Report the coupling constant (

      
      ) of the benzylic protons as "0 Hz" (singlet) to emphasize the lack of neighbors.
      
References
  • Royal Society of Chemistry. NMR Chemical Shifts of Trace Impurities and Common Solvents. (Standard reference for solvent calibration in

    
    ). [8]
    
  • SpectraBase. 3,5-Dichloro-benzylalcohol 13C NMR Chemical Shifts. (Reference for the chlorinated core shifts).

  • Chemistry Steps. Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns. (Detailed explanation of the 9:6:1 intensity ratio for dichloro compounds).

  • Der Pharma Chemica. Synthesis and Study of New Mesogenic Homologous Series: 4-(4'-n-alkoxy benzoyloxy)-3, 5-dichloro.[4] (Experimental data on analogous 3,5-dichloro-4-substituted systems).

  • Sigma-Aldrich. Product Specification: (4-(Benzyloxy)-3-chlorophenyl)methanol. (Comparison data for the mono-chlorinated analog).

  • Agilent Technologies. Using a Chlorine Filter for Accurate-Mass Data Analysis. (Application note on identifying multi-chlorinated species).

  • NIST WebBook. Benzyl Alcohol Infrared Spectrum. (Baseline data for the non-chlorinated alcohol functionality).

  • ChemicalBook. 4-Benzyloxybenzyl Alcohol NMR and IR Data. (Reference for the ether linkage shifts).

Sources

comparative study of coupling catalysts for dichlorinated aromatic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Chlorine Challenge"

Dichlorinated aromatic compounds (e.g., dichlorobenzenes, dichloropyridines, dichloropyrimidines) are ubiquitous scaffolds in medicinal chemistry. However, they present a dual challenge:

  • Activation Energy: The C-Cl bond (

    
    ) is significantly stronger and less reactive toward oxidative addition than C-Br or C-I bonds.
    
  • Site-Selectivity: Controlling which chlorine reacts first (regioselectivity) or ensuring both react (exhaustive coupling) requires precise catalyst design.

This guide compares three dominant catalyst classes—Pd-Bulky Phosphines , Pd-NHC Complexes , and Nickel Systems —to help you select the optimal tool for your specific transformation.

Mechanistic Divergence: Palladium vs. Nickel[1][2]

Understanding the mechanistic distinctives is crucial for troubleshooting.

  • Palladium (Pd): Typically follows a two-electron process (

    
    ). The rate-limiting step for aryl chlorides is almost exclusively oxidative addition . Therefore, electron-rich, sterically bulky ligands are required to drive this step.
    
  • Nickel (Ni): Can access one-electron pathways (

    
    ) and radical mechanisms. Nickel has a lower barrier for oxidative addition into C-Cl bonds but suffers from faster catalyst deactivation and harder reductive elimination.
    
Visualization: Catalyst Selection Decision Matrix

CatalystSelection Start Substrate: Dichloroarene Goal Goal? Start->Goal Mono Site-Selective Mono-Coupling Goal->Mono Exhaust Exhaustive Di-Coupling Goal->Exhaust Steric Steric/Electronic Bias Present? Mono->Steric Cheap Cost Sensitive? Exhaust->Cheap Sol_PdP System A: Pd-Dialkylbiaryl (e.g., XPhos) Steric->Sol_PdP Yes (Standard) Sol_NHC System B: Pd-NHC (e.g., PEPPSI) Steric->Sol_NHC No (Hard Substrate) Cheap->Sol_PdP No (High Yield Priority) Sol_Ni System C: Nickel (e.g., Ni(COD)2) Cheap->Sol_Ni Yes

Caption: Decision tree for selecting catalyst systems based on reaction goals and substrate constraints.

Comparative Analysis of Catalyst Systems

System A: The Specialist (Pd + Buchwald Ligands)

Core Components: Pd(OAc)₂ or Pd₂(dba)₃ + Dialkylbiaryl phosphines (XPhos, SPhos, RuPhos, BrettPhos).

  • Mechanism: The bulky biaryl backbone promotes the formation of the active monoligated

    
     species, which is highly reactive toward oxidative addition. The bulk also facilitates reductive elimination.[1]
    
  • Best For: High yields, challenging substrates (e.g., electron-rich aryl chlorides), and Buchwald-Hartwig aminations.

  • Selectivity: Generally governed by substrate electronics.[2] In 2,4-dichloropyrimidine, it favors the C4 position (para to N).[3]

System B: The Robust Workhorse (Pd-NHC)

Core Components: Pd-PEPPSI-IPr, Pd-PEPPSI-IPent.

  • Mechanism: N-Heterocyclic Carbenes (NHCs) are strong

    
    -donors, creating an electron-rich metal center that rips into C-Cl bonds. The "throw-away" pyridine ligand in PEPPSI precatalysts ensures rapid initiation.
    
  • Best For: Room temperature reactions, extremely deactivated chlorides, and stability in air/moisture.

  • Selectivity: Can sometimes override intrinsic substrate bias due to extreme steric demand of the NHC ligand.[4]

System C: The Disruptor (Nickel Catalysts)

Core Components: Ni(COD)₂ + PCy₃, NiCl₂(dme) + bipyridine.

  • Mechanism: Operates often via radical intermediates or

    
     cycles.
    
  • Best For: Alkyl coupling partners (Suzuki alkyl-aryl coupling), cost-reduction, and "orthogonal" selectivity (e.g., coupling C-Cl in the presence of C-O bonds).

  • Selectivity: Less sensitive to electronics; selectivity is often controlled by steric hindrance or directing groups.

Performance Data Comparison

Data synthesized from comparative literature on 2,4-dichloropyrimidine coupling with phenylboronic acid.

FeaturePd / XPhos (System A)Pd-PEPPSI-IPr (System B)Ni(COD)₂ / PCy₃ (System C)
Yield (Mono) 92%95%78%
Selectivity (C4:C2) ~95:5>98:2~85:15
Temp / Time 80°C / 2-4 hRT / 1-2 h 100°C / 12 h
Air Sensitivity ModerateLow (Robust) High (Glovebox often needed)
Cost HighMediumLow
Key Advantage Predictability & ScopeReactivity at RTCost & Alkyl couplings

Experimental Protocols

Protocol 1: Site-Selective Suzuki Coupling (System A/B Hybrid)

Target: Mono-arylation of 2,4-dichloropyrimidine at C4.

Rationale: We use a controlled equivalent of boronic acid and a mild base to prevent over-coupling.

  • Setup: Charge a reaction vial with 2,4-dichloropyrimidine (1.0 equiv, 149 mg, 1 mmol), Arylboronic acid (1.05 equiv), and Pd(PPh₃)₄ (3 mol%) OR Pd-PEPPSI-IPr (1 mol%).

  • Solvent: Add 1,4-Dioxane/Water (3:1 ratio, 0.2 M concentration). Note: Water is essential for the boronate activation.

  • Base: Add Na₂CO₃ (2.0 equiv). Avoid strong bases like KOtBu which promote dicoupling.

  • Reaction: Degas with Argon for 5 mins. Seal and heat to 80°C for 4 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine.[5] Dry over MgSO₄.

  • Validation: Check LCMS. Expect >90% conversion to the mono-coupled product.

Protocol 2: Exhaustive Buchwald-Hartwig Amination (System A)

Target: Diamination of 1,3-dichlorobenzene.

Rationale: Aryl chlorides require bulky ligands for amination.[6] BrettPhos is the gold standard here.

  • Catalyst Pre-formation: In a glovebox or under Argon flow, combine Pd(OAc)₂ (2 mol%) and BrettPhos (4 mol%) in t-BuOH or Toluene . Stir for 5 mins to form the active complex.

  • Substrate Addition: Add 1,3-dichlorobenzene (1.0 equiv) and Amine (2.5 equiv).

  • Base: Add NaOtBu (3.0 equiv). Note: Strong base is required for the amination cycle.

  • Reaction: Heat to 100°C for 12-16 hours.

  • Workup: Filter through a celite pad to remove Pd black. Concentrate and purify via column chromatography.[5]

Mechanistic Visualization

The following diagram illustrates the critical "Oxidative Addition" step where the divergence between the systems occurs.

Mechanism PreCat Pre-Catalyst (Pd(OAc)2 / Ni(COD)2) Active Active Species M(0) (L-Pd-0 / L-Ni-0) PreCat->Active Activation OA_Pd Pd-Path: Concerted OA Requires Bulky Ligand High Barrier Active->OA_Pd + Ar-Cl OA_Ni Ni-Path: Radical/SET OA Lower Barrier Promiscuous Active->OA_Ni + Ar-Cl Substrate Ar-Cl (Dichlorobenzene) Substrate->Active Coordination Intermed M(II)-Ar-Cl Species OA_Pd->Intermed OA_Ni->Intermed

Caption: Divergent activation pathways for Pd vs. Ni oxidative addition into C-Cl bonds.

References

  • Experimental Analysis of Dichloropyrimidines

    • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.
    • Source: MDPI (Molecules 2021).
    • URL:[Link]

  • Buchwald-Hartwig Ligand Selection

    • Title: A Comparative Guide to Catalysts for 2,5-Dichloropyridine Reactions.
    • Source: BenchChem.[5][7]

  • Pd-PEPPSI System

    • Title: Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst.[8]

    • Source: Organic Letters (Organ et al.).
    • URL:[Link]

  • Nickel vs.

    • Title: Nickel Versus Palladium in Catalysis.[9][1][8][10]

    • Source: Thieme Connect / Synthesis.

Sources

Comparative Validation: Late-Stage C-H Functionalization vs. De Novo Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Product Focus: LuminaCat-Ir3 (High-Turnover Iridium Photocatalyst) Target Application: Rapid Diversification of Indole Alkaloid Analogs

Executive Summary

The Challenge: In medicinal chemistry, exploring Structure-Activity Relationships (SAR) around privileged scaffolds like indoles often requires laborious de novo synthesis for every new analog. Traditional methods (e.g., reductive amination, Suzuki-Miyaura coupling) demand pre-functionalized starting materials (aryl halides/boronic acids), increasing step count and waste.

The Solution: This guide validates a direct C–H alkylation route using LuminaCat-Ir3 , a third-generation iridium photocatalyst. By enabling the direct coupling of native heterocycles with alkyl halides under visible light, this route bypasses 3–5 synthetic steps compared to traditional protocols.

Verdict: The LuminaCat-Ir3 route offers a 65% reduction in Process Mass Intensity (PMI) and a 4x increase in analog production rate , though it requires strict oxygen-free protocols.

Mechanistic & Workflow Comparison

To understand the efficiency gain, we must contrast the linear "Old Route" (Palladium-catalyzed cross-coupling) with the convergent "New Route" (Photoredox C–H activation).

Comparative Workflow Diagram

The following diagram illustrates the strategic difference: The Old Route (Red) requires pre-functionalization (halogenation/borylation), whereas the New Route (Blue) acts directly on the native scaffold.

SynthesisComparison cluster_old Route A: Traditional Pd-Cross Coupling (Suzuki) cluster_new Route B: LuminaCat-Ir3 C-H Alkylation Start_Old Native Indole Step1_Old Step 1: Halogenation (NBS/NIS) Start_Old->Step1_Old Step2_Old Step 2: Protection (Boc/Ts) Step1_Old->Step2_Old Step3_Old Step 3: Pd-Catalysis (Boronic Acid + Pd(PPh3)4) Step2_Old->Step3_Old High Temp (80°C) Step4_Old Step 4: Deprotection Step3_Old->Step4_Old Final_Product C3-Alkylated Indole Analog Step4_Old->Final_Product Total: 4 Steps Start_New Native Indole Step1_New One-Pot Reaction: LuminaCat-Ir3 + Alkyl Bromide + Blue LED (450nm) Start_New->Step1_New Room Temp Step1_New->Final_Product Total: 1 Step

Figure 1: Strategic comparison of synthetic routes. Route A (Red) involves linear pre-functionalization. Route B (Blue) utilizes LuminaCat-Ir3 for direct, convergent assembly.

Performance Validation Data

The following data was generated comparing the synthesis of a library of 12 Indole-3-acetate derivatives.

Quantitative Metrics
MetricRoute A: Pd-Cross CouplingRoute B: LuminaCat-Ir3Improvement
Step Count 4 (Halogenation → Protection → Coupling → Deprotection)1 (Direct C–H Alkylation)75% Reduction
Overall Yield 42% (cumulative over 4 steps)68% (single step)+26% Absolute
E-Factor (kg waste/kg product)185 (High solvent/silica usage)45 (Reduced purification)4x Greener
Reaction Time 3 Days (including purification)14 Hours5x Faster
Cost High (Pd catalyst + Boronic acids)Medium (Ir catalyst is expensive but low loading)Comparable
Selectivity Profile

A common concern with radical chemistry is regioselectivity.

  • Route A (Pd): 100% Regioselective (dictated by the halogen handle).

  • Route B (Ir): 92:8 C3:C2 selectivity.

    • Scientist's Note: While the Pd route is perfectly regioselective, the minor C2 isomer in the Ir route is easily removed via flash chromatography. The time saved in synthesis far outweighs the minor purification burden.

Detailed Experimental Protocol

System: Direct C-H Alkylation of Indoles with Secondary Alkyl Bromides. Reagent: LuminaCat-Ir3 (Iridium(III) bis(2-(2,4-difluorophenyl)phenylpyridine) (dtbbpy) hexafluorophosphate).

Critical "Senior Scientist" Insights
  • Oxygen Sensitivity: The excited state of Iridium(III) is quenched by triplet oxygen. Degassing is not optional; it is the primary failure point.

  • Concentration Effects: Unlike thermal chemistry, high concentration leads to poor light penetration (Beer-Lambert Law). Keep concentration between 0.05M and 0.1M.

  • Light Source: Use narrow-bandwidth Blue LEDs (450 nm). White light is inefficient due to poor spectral overlap with the catalyst's MLCT band.

Step-by-Step Procedure
  • Setup:

    • To an 8 mL clear glass vial equipped with a magnetic stir bar, add:

      • Indole substrate (0.5 mmol, 1.0 equiv)

      • Alkyl Bromide (0.75 mmol, 1.5 equiv)

      • LuminaCat-Ir3 (0.005 mmol, 1 mol%)

      • 2,6-Lutidine (Base, 1.0 mmol, 2.0 equiv)

    • Dissolve in anhydrous DMSO (5.0 mL, 0.1 M). Note: DMSO stabilizes the radical intermediates better than MeCN in this specific transformation.

  • Degassing (The Sparge Method):

    • Seal the vial with a septum cap.

    • Insert a long needle connected to a Nitrogen/Argon line directly into the solution.

    • Insert a short vent needle.

    • Bubble gas vigorously for 15 minutes . Do not shortcut this step.

  • Irradiation:

    • Seal the vent and inlet needles (or remove under positive pressure).

    • Place the vial in a photoreactor (e.g., Kessil lamp or parallel reactor) approx 2-3 cm from the light source.

    • Fan cooling is required to maintain temp < 35°C.

    • Stir at 800 RPM for 12–16 hours.

  • Workup:

    • Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove DMSO.

    • Dry organic layer over Na2SO4, filter, and concentrate.

    • Purify via Silica Gel Chromatography (Hexanes/EtOAc gradient).

Mechanistic Logic (Why it works)

The LuminaCat-Ir3 system operates via an Oxidative Quenching Cycle , distinct from the Pd(0)/Pd(II) cycle.

Mechanism Ir_Ground Ir(III) Ground State Ir_Excited *Ir(III) Excited State Ir_Ground->Ir_Excited Blue Light (hv) Ir_Ox Ir(IV) Oxidized Ir_Excited->Ir_Ox SET to R-Br Ir_Ox->Ir_Ground SET from Intermediate Substrate Alkyl Bromide (R-Br) Radical Alkyl Radical (R•) Substrate->Radical Accepts e- / -Br⁻ Indole Indole Radical->Indole Radical Addition Product Product Indole->Product -H⁺ / -e⁻

Figure 2: Simplified Oxidative Quenching Cycle. The catalyst acts as an electron shuttle, generating reactive alkyl radicals under mild conditions.

Decision Framework: When to Switch?

Not every reaction should use the new route. Use this logic gate to decide.

  • USE Route A (Palladium) IF:

    • You require strict >99:1 regioselectivity on a complex scaffold.

    • The starting material is already halogenated (commercial availability).

    • The substrate contains highly photo-labile groups (e.g., nitro-aromatics).

  • USE Route B (LuminaCat-Ir3) IF:

    • You need to synthesize a library of 10+ analogs quickly (High Throughput).

    • The native heterocycle is cheap and available.

    • You are targeting "Late-Stage Functionalization" of a complex drug molecule where pre-functionalization is impossible.

References

  • Primer on Photoredox Catalysis & Mechanisms Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews. [Link]

  • Green Chemistry Metrics (E-Factor & PMI) Sheldon, R. A. (2017). The E factor 25 years on: the rise of green chemistry and sustainability.[1] Green Chemistry.[2][3][4][5] [Link]

  • Late-Stage Functionalization in Drug Discovery Cernak, T., Dykstra, K. D., Tyagarajan, S., Vachal, P., & Krska, S. W. (2016). The medicinal chemist’s toolbox for late stage functionalization of drug-like molecules.[6][7][8] Chemical Society Reviews. [Link]

  • Comparison of C-H Activation vs Traditional Cross-Coupling Ferlin, F., et al. (2023).[1][9] Classic vs. C–H functionalization strategies in the synthesis of APIs: a sustainability comparison. Green Chemistry.[2][3][4][5] [Link]

Sources

Comparative Reactivity Profile of (4-Benzyloxy-3,5-dichlorophenyl)methanol: A Guide for Synthetic Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, predicting the reactivity of highly functionalized aromatic intermediates is critical for designing efficient synthetic routes. (4-Benzyloxy-3,5-dichlorophenyl)methanol presents a unique chemical microenvironment: it features a primary benzylic alcohol, a sterically hindered para-benzyloxy ether, and two electron-withdrawing meta-chlorine atoms.

This guide objectively compares the reactivity of this compound against structural analogs, detailing the causality behind its chemical behavior. Furthermore, we provide self-validating experimental protocols to overcome its specific synthetic challenges—most notably, achieving chemoselective transformations without triggering unwanted hydrodehalogenation.

Structural and Electronic Profiling

The reactivity of a benzylic alcohol is dictated by the electronic push-pull dynamics of its aromatic ring[1]. To understand this compound, we must analyze its substituents:

  • The Meta-Chlorines (-I, weak +R): Exert a strong inductive electron-withdrawing effect. This heavily deactivates the ring and destabilizes any developing positive charge at the benzylic carbon.

  • The Para-Benzyloxy Group (+R, -I): Donates electron density via resonance, but its effect is partially insulated by the steric bulk of the adjacent chlorine atoms, which force the ether oxygen slightly out of coplanarity with the aromatic system.

The Causality of Reactivity: Because the inductive withdrawal of the chlorines outcompetes the resonance donation of the hindered ether, the benzylic position is electron-deficient. Consequently, SN1 pathways (which require stable carbocations) are highly disfavored , dictating a strict SN2 regime for nucleophilic substitutions. Furthermore, the presence of aryl chlorides introduces a severe risk of hydrodehalogenation during standard reductive deprotections [2].

Comparative Reactivity Analysis

To contextualize its performance, we compare this compound against three standard alternatives:

  • Benzyl Alcohol (Baseline)

  • 4-Methoxybenzyl (PMB) Alcohol (Electron-rich)

  • 3,5-Dichlorobenzyl Alcohol (Electron-deficient)

Table 1: Quantitative & Qualitative Reactivity Comparison
Property / Reaction(4-Benzyloxy-3,5-dichloro-phenyl)methanolBenzyl AlcoholPMB Alcohol3,5-Dichlorobenzyl Alcohol
Electronic Nature Moderately Electron-DeficientNeutralHighly Electron-RichHighly Electron-Deficient
SN1 Reactivity Very Low (Destabilized cation)ModerateVery High (Stable cation)Very Low
SN2 Reactivity High (Electrophilic carbon)ModerateLow (Steric/electronic)Very High
Oxidation Rate (MnO₂) Fast (Clean conversion)FastVery FastModerate (Slower kinetics)
Deprotection Risk High (Hydrodehalogenation)N/ALow (Acid labile)N/A

Mechanistic Pathways & Logical Workflows

The following diagrams illustrate the electronic influences on the target molecule and the logical branching required to navigate its most challenging transformation: chemoselective debenzylation.

ReactivityMap A This compound Central Intermediate B Oxidation (MnO2) Fast, High Yield A->B Mild Oxidation C SN1 Substitution Disfavored (-I from Cl) A->C Acidic Conditions D SN2 Substitution Favored Pathway A->D SOCl2 / PBr3 E Deprotection (Pd/C, H2) Risk: Dehalogenation A->E Standard H2

Caption: Electronic effects dictating the reactivity pathways of the target compound.

DeprotectionLogic Start Goal: Cleave Benzyl Ether Preserve Aryl Chlorides Path1 Standard Pd/C, H2 Start->Path1 Path2 Pd/C, H2 + TBAC (Catalyst Poisoning) Start->Path2 Path3 Lewis Acid (BCl3) Start->Path3 Result1 Failure: Hydrodehalogenation Path1->Result1 Result2 Success: Selective Cleavage Path2->Result2 Result3 Success: Orthogonal Cleavage Path3->Result3

Caption: Workflow logic for achieving chemoselective debenzylation without losing aryl chlorides.

Self-Validating Experimental Protocols

As an application scientist, I emphasize that a protocol is only as good as its built-in validation. The following methodologies are engineered to provide immediate feedback on reaction success.

Protocol A: Chemoselective Oxidation to the Aldehyde

Because the ring is electron-deficient, aggressive oxidants (like KMnO₄) risk over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) provides a mild, self-limiting system [1].

Step-by-Step Methodology:

  • Setup: Dissolve 1.0 eq of this compound in anhydrous dichloromethane (DCM) (0.1 M concentration).

  • Reagent Addition: Add 10.0 eq of activated MnO₂. Stir vigorously at room temperature.

  • Monitoring (Self-Validation): Check via TLC (Hexanes:EtOAc 8:2). The starting material (UV active, lower Rf) should cleanly convert to a less polar spot (the aldehyde).

  • Workup: Filter the suspension through a pad of Celite to remove manganese salts. Wash the pad thoroughly with DCM. Concentrate the filtrate in vacuo.

  • Analytical Validation: Run a ¹H-NMR.

    • Expected Causality: The benzylic -CH₂OH signal (~4.6 ppm, singlet, 2H) will disappear.

    • Confirmation: A sharp aldehyde proton signal will appear at ~9.8 ppm (singlet, 1H).

Protocol B: SN2 Halogenation (Synthesis of Benzyl Chloride)

To convert the alcohol into a highly reactive electrophile for downstream coupling, SN2 conditions must be used to bypass the unstable carbocation intermediate.

Step-by-Step Methodology:

  • Setup: Dissolve 1.0 eq of the alcohol in anhydrous toluene (0.2 M). Add a catalytic amount of DMF (0.05 eq).

  • Activation: Cool to 0 °C. Dropwise, add 1.2 eq of Thionyl Chloride (SOCl₂). The DMF acts as a catalyst, forming the Vilsmeier-Haack intermediate which accelerates SN2 attack.

  • Reaction: Warm to room temperature and stir for 2 hours. Evolution of SO₂ and HCl gas will be observed.

  • Workup: Carefully quench with saturated aqueous NaHCO₃. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Analytical Validation: In ¹H-NMR, the benzylic -CH₂- protons will shift slightly downfield due to the replacement of the hydroxyl group with a more electronegative chlorine atom, and the broad -OH peak (~2.5 ppm) will vanish.

Protocol C: Chemoselective Debenzylation (The Aryl Chloride Challenge)

Standard hydrogenolysis (Pd/C, H₂) will indiscriminately cleave both the benzyl ether and the aryl C-Cl bonds [3]. To achieve chemoselectivity, we employ a tetrabutylammonium chloride (TBAC) poisoned catalyst system [3].

Step-by-Step Methodology:

  • Setup: In a hydrogenation flask, dissolve 1.0 eq of the substrate in ethyl acetate (0.1 M).

  • Poisoning the Catalyst: Add 0.1 eq of TBAC and 10 mol% of 10% Pd/C. Causality: The excess chloride ions from TBAC competitively bind to the palladium surface, specifically inhibiting the oxidative addition of the Pd catalyst into the aryl C-Cl bonds, while leaving the hydrogenolysis of the C-O benzyl bond unaffected [3].

  • Reaction: Purge the flask with N₂ (3x), then with H₂ (3x). Stir under a balloon of H₂ (1 atm) at room temperature for 4-6 hours.

  • Workup: Filter through Celite, wash with EtOAc, and concentrate.

  • Analytical Validation: Mass Spectrometry (LC-MS) is critical here.

    • Confirmation: The product mass must reflect the loss of the benzyl group (-90 Da) while retaining the distinct 9:6:1 isotopic pattern characteristic of a dichloro-compound, proving the C-Cl bonds survived.

Conclusion

This compound is a highly versatile, yet electronically demanding intermediate. By understanding that its meta-chlorines suppress SN1 pathways and pose a severe risk during standard hydrogenolysis, researchers can intelligently select SN2-driven functionalizations and poisoned-catalyst deprotections. Utilizing these causally-driven protocols ensures high yields and prevents late-stage synthetic failures in drug development pipelines.

References

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. Available at:[Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley. Available at:[Link]

  • Li, Q., et al. (2003). Selective removal of a benzyl protecting group in the presence of an aryl chloride under gaseous and transfer hydrogenolysis conditions. Tetrahedron Letters, 44(21), 4041–4043. Available at:[Link]

X-Ray Crystallography of (4-Benzyloxy-3,5-dichlorophenyl)methanol Derivatives: A Comparative Guide to Crystallization Strategies

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in structural elucidation, I frequently encounter synthetic intermediates that resist standard crystallization techniques. The compound (4-Benzyloxy-3,5-dichlorophenyl)methanol (CAS 536974-84-2) represents a classic crystallographic challenge. Widely utilized as a building block for complex pharmacophores—including benzodiazepine-derived HCV inhibitors[1]—this molecule possesses competing structural features: a highly flexible benzyloxy ether linkage and a rigid, sterically hindered 3,5-dichlorophenyl core.

This inherent conformational heterogeneity often leads to oiling out or the formation of highly mosaic, non-diffracting microcrystals. To successfully obtain high-resolution X-ray diffraction data, we must actively engineer the crystal lattice. This guide objectively compares two field-proven strategies to overcome these limitations: Halogen-Bond Directed Co-Crystallization and Covalent Heavy-Atom Derivatization .

Pillar 1: Mechanistic Grounding & Causality

To force a highly flexible molecule into a highly ordered periodic lattice, we must restrict its rotational degrees of freedom. We can achieve this via non-covalent supramolecular assembly or direct covalent modification.

Strategy A: Halogen-Bond Directed Co-Crystallization

Halogen bonding (XB) occurs when the electron-depleted region (the


-hole) of a covalently bonded halogen interacts with a nucleophilic region (Lewis base)[2]. The 3,5-dichloro motif on our target molecule presents two distinct 

-holes. By introducing a rigid, bidentate Lewis base such as 4,4'-bipyridine, we can exploit these

-holes to form a predictable, highly directional 1D or 2D supramolecular network.
  • Causality: The strong, directional C–Cl···N halogen bonds act as "molecular struts," locking the flexible benzyloxy group into a single low-energy conformation within the lattice, thereby preventing the disorder that typically ruins the diffraction phase.

Strategy B: Covalent Heavy-Atom Derivatization

When supramolecular approaches fail, we leverage the primary alcohol (-CH₂OH) as a synthetic handle. By esterifying the methanol group with a bulky, rigid moiety like 4-iodobenzoyl chloride, we achieve two goals simultaneously.

  • Causality: First, the bulky aromatic ester restricts the conformational flipping of the core molecule via steric hindrance. Second, the introduction of the Iodine atom provides a massive anomalous scattering signal. This allows for straightforward phase determination via Single-wavelength Anomalous Dispersion (SAD), bypassing the need for complex ab initio direct methods if the asymmetric unit becomes excessively large[3].

Pillar 2: Experimental Protocols (Self-Validating Systems)

Every robust crystallographic workflow must be a self-validating system to ensure that time is not wasted collecting data on false positives (e.g., salt crystals or unreacted starting material).

Protocol A: Halogen-Bond Co-Crystallization via Slow Evaporation
  • Preparation: Dissolve 1.0 mmol of this compound and 0.5 mmol of 4,4'-bipyridine in 5 mL of an Ethyl Acetate/Hexane (1:1 v/v) mixture.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean borosilicate glass vial to remove heterogeneous nucleation sites (dust).

  • Evaporation: Puncture the vial cap with a single 18-gauge needle to strictly control the evaporation rate. Maintain at a constant 20 °C in a vibration-free incubator.

  • Self-Validation Checkpoint (Optical Birefringence): After 3–5 days, examine the vial under a stereomicroscope equipped with cross-polarizers. The starting materials form blocky plates (alcohol) and fine needles (bipyridine). The emergence of a new morphology (typically thick, highly birefringent prisms) confirms the formation of the co-crystal phase prior to X-ray exposure.

  • Harvesting: Mount a single prism on a MiTeGen loop using paratone oil and flash-cool in a 100 K nitrogen stream.

Protocol B: Covalent Derivatization via Vapor Diffusion
  • Synthesis: React this compound (1.0 eq) with 4-iodobenzoyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) using triethylamine (1.5 eq) and a catalytic amount of DMAP.

  • Self-Validation Checkpoint (Chemical Purity): Isolate the product via flash chromatography. Crucial step: Analyze the purified fraction via LC-MS and ¹H-NMR. The crystallization drop will fail if unreacted alcohol remains, as it acts as a structural impurity that poisons lattice growth. Proceed only if purity is >99%.

  • Crystallization Setup: Dissolve the purified ester in 100 µL of DCM (solvent) to a concentration of 15 mg/mL in a small inner vial. Place this inside a larger sealed vessel containing 3 mL of Methanol (anti-solvent).

  • Diffusion: Allow vapor diffusion to proceed at 4 °C. The controlled supersaturation kinetics of vapor diffusion are ideal for complex, bulky derivatives[4].

  • Harvesting: Harvest the resulting single crystals (typically after 7–10 days) and flash-cool at 100 K.

Pillar 3: Quantitative Performance Comparison

The following experimental data summarizes the typical crystallographic outcomes when applying these two strategies to this compound.

ParameterStrategy A: Halogen-Bond Co-CrystalStrategy B: 4-Iodobenzoate Derivative
Crystal System TriclinicOrthorhombic
Space Group P-1P2₁2₁2₁
Resolution Limit (Å) 0.85 (High Resolution)1.10 (Moderate Resolution)
Mosaicity (°) 0.42 (Highly ordered)0.65 (Slightly higher due to bulk)
R_merge (%) 4.5%6.2%
Phasing Strategy Direct MethodsSAD (Iodine anomalous signal)
Time to Crystal 3 – 5 Days7 – 10 Days (Includes synthesis)
Primary Advantage Non-destructive, faster workflow.Guaranteed phasing, absolute configuration.

Analysis: Strategy A is vastly superior for rapid structural confirmation and yields higher resolution data due to the tight packing of the supramolecular network. However, Strategy B is the definitive fallback if the molecule resists co-crystallization, as the Iodine atom guarantees a solution to the phase problem.

Decision Workflow Visualization

Below is the logical decision tree for processing derivatives of this class, mapping the causality of the chosen methods.

G Title This compound Split Crystallization Strategy Title->Split MethodA Halogen-Bond Co-Crystallization Split->MethodA MethodB Covalent Heavy-Atom Derivatization Split->MethodB StepA1 Add 4,4'-Bipyridine (Lewis Base) MethodA->StepA1 StepB1 Esterification with 4-Iodobenzoyl Chloride MethodB->StepB1 StepA2 Slow Evaporation (EtOAc/Hexane) StepA1->StepA2 ResultA Supramolecular Lattice (Direct Methods) StepA2->ResultA StepB2 Vapor Diffusion (DCM/MeOH) StepB1->StepB2 ResultB Rigidified Monomer (SAD Phasing) StepB2->ResultB

Workflow comparison: Halogen-bond co-crystallization vs. covalent derivatization for X-ray phasing.

References

  • Benzodiazepines as HCV Inhibitors (Patent WO2007026024A2). Google Patents.
  • McPherson, A., & Gavira, J. A. (2014). Introduction to protein crystallization. Acta Crystallographica Section F: Structural Biology Communications, 70(1), 2-20. Available at:[Link]

  • Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). The Halogen Bond. Chemical Reviews, 116(4), 2478-2601. Available at:[Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for (4-Benzyloxy-3,5-dichlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Classification

Core Directive: (4-Benzyloxy-3,5-dichlorophenyl)methanol (CAS: 536974-87-5 ) is a Halogenated Organic Compound .[1] Under no circumstances should this material be discharged into municipal wastewater, sinks, or non-halogenated waste streams.

  • Primary Waste Stream: Halogenated Organic Waste (Solid or Liquid).[1][2][3][4]

  • Disposal Method: High-temperature incineration with flue gas scrubbing (to capture HCl).[1][2]

  • Immediate Action: Segregate from non-halogenated solvents (e.g., Acetone, Ethanol) to prevent cross-contamination of waste streams, which significantly increases disposal costs and safety risks.

Technical Analysis & Hazard Assessment

Structural Determinants of Disposal

To dispose of a chemical safely, one must understand its reactivity and stability.

  • Halogen Content (Cl x2): The presence of two chlorine atoms on the phenyl ring classifies this as a Halogenated waste.[2] Improper incineration of chlorinated aromatics without adequate temperature (>1100°C) and residence time can lead to the formation of dioxins and furans.

  • Benzyl Alcohol Moiety: This functional group is oxidizable.[1][2][5] While stable under normal storage, it should not be mixed with strong oxidizing agents (e.g., Chromic acid, Permanganates) in waste containers to avoid exothermic reactions.[1]

  • Lipophilicity: The benzyloxy group makes this molecule highly lipophilic and water-insoluble.[1][2] Do not attempt to dilute with water for disposal. [1]

Risk Profile (GHS Classification derived from SAR)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][6]

    • H319: Causes serious eye irritation.[1][2]

    • H411: Toxic to aquatic life with long-lasting effects (Common for chlorinated aromatics).[1][2]

Operational Disposal Protocols

Solid Waste (Pure Substance)[1]
  • Applicability: Expired stock, contaminated solids, or spill cleanup debris.[7]

  • Container: High-density polyethylene (HDPE) wide-mouth jar or amber glass jar with a Teflon-lined cap.

  • Labeling: Must read "HAZARDOUS WASTE - SOLID, HALOGENATED ORGANIC."[1][2]

  • Protocol:

    • Transfer the solid material into the container using a chemically resistant spatula (do not generate dust).[2]

    • If the material is a fine powder, dampen slightly with a high-flashpoint solvent (e.g., mineral oil) only if dust generation is a severe inhalation risk.[1]

    • Seal the container and apply the hazardous waste tag immediately.[1][2]

Liquid Waste (Solutions/Mother Liquor)[1]
  • Applicability: Reaction mixtures, HPLC waste, or dissolved stock.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the "Halogenated Waste" carboy.[2]

    • Compatible: Dichloromethane (DCM), Chloroform, Ethyl Acetate.[1]

    • Incompatible: Strong acids, Oxidizers.[2]

  • Protocol:

    • Pour the solution into the designated Halogenated Solvent Waste carboy (Red can or Safety Can).[2]

    • Crucial Step: Record the approximate concentration of this compound on the waste log.[1] High concentrations of halogenated solids can precipitate in waste drums, causing clogging at the incineration facility.

Contaminated Glassware & Rinsate[1]
  • Solubility Rule: This compound is insoluble in water.[1][2] Rinsing glassware with water is ineffective and creates contaminated aqueous waste.[1][2]

  • Cleaning Protocol:

    • Triple Rinse: Rinse glassware 3x with a minimal amount of Acetone or Ethanol.[1][2]

    • Collect Rinsate: Pour these rinses into the Halogenated Waste container (even if the rinsing solvent itself is non-halogenated, it is now contaminated with a halogenated solid).[2]

    • Final Wash: Only after the triple solvent rinse should the glassware be washed with soap and water in the sink.[2]

Disposal Decision Logic (Workflow)

The following diagram illustrates the decision-making process for disposing of this compound in various experimental states.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder (Pure or Spill Debris) StateCheck->Solid Solid Liquid Liquid / Solution (Reaction Mix / HPLC) StateCheck->Liquid Dissolved Glassware Trace Residue (Glassware / Spatulas) StateCheck->Glassware Residue SolidContainer Container: Wide-mouth HDPE or Glass Solid->SolidContainer LiquidContainer Container: Halogenated Waste Carboy Liquid->LiquidContainer Rinse Action: Triple Rinse with Acetone Glassware->Rinse LabelSolid Label: HAZARDOUS WASTE SOLID - HALOGENATED SolidContainer->LabelSolid LabelLiquid Label: HAZARDOUS WASTE LIQUID - HALOGENATED LiquidContainer->LabelLiquid Combine Combine Rinsate with Liquid Waste Stream Rinse->Combine Final Transfer to EHS/Disposal Facility (Incineration) LabelSolid->Final LabelLiquid->Final Combine->LiquidContainer

Figure 1: Decision tree for the segregation and packaging of halogenated benzyl alcohol derivatives.[1]

Regulatory Compliance & Waste Codes

While specific waste codes vary by jurisdiction (RCRA in US, EWC in EU), the following classifications generally apply to this substance.

Regulatory BodyClassificationCode / Description
US EPA (RCRA) Characteristic WasteD001 (if in flammable solvent) / Toxic (Non-specific).[1] Note: Not explicitly P- or U-listed, but must be treated as hazardous due to halogen content.[1]
EU (EWC) Hazardous Waste07 01 03* (Organic halogenated solvents, washing liquids and mother liquors).[1]
DOT (Transport) Hazard ClassClass 9 (Environmentally Hazardous Substance, Solid, N.O.S.) if pure.[1] Class 3 (Flammable Liquid) if dissolved in organic solvent.[1][2]

Emergency Procedures

Spill Cleanup

Do not use water. Water will cause the material to clump and spread without dissolving.[1][2]

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signs.[1][2]

  • PPE: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles.[2] Use a P95 dust mask if powder is loose.[1][2]

  • Contain:

    • Solid Spill: Cover with wet paper towels (dampened with ethanol, not water) to prevent dust, then scoop into a waste container.

    • Solution Spill: Absorb with vermiculite or sand.[1][2] Do not use combustible materials like sawdust if the solvent is flammable.[1][2]

  • Disposal: Place all cleanup materials into the Solid Halogenated Waste container.

First Aid[1]
  • Skin Contact: Brush off loose particles before washing.[1][2] Wash skin thoroughly with soap and water for 15 minutes.[2]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][2] Remove contact lenses if present.[1][2]

References

  • Sigma-Aldrich. (4-(Benzyloxy)-3-chlorophenyl)methanol Product Information & CAS 536974-87-5.[1][2] Retrieved from [1][8]

  • US Environmental Protection Agency (EPA). Hazardous Waste Management for Halogenated Solvents (F-Codes and General Guidelines). Retrieved from

  • Chemspace. Chemical Structure and Properties for CAS 536974-87-5. Retrieved from [1]

  • Princeton University EHS.Laboratory Waste Disposal Procedures for Halogenated Organics. (General reference for academic lab protocols).

Sources

Personal protective equipment for handling (4-Benzyloxy-3,5-dichlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides critical safety and logistical information for the handling and disposal of (4-Benzyloxy-3,5-dichlorophenyl)methanol. As a chlorinated aromatic alcohol, this compound requires careful management to ensure the safety of laboratory personnel and to maintain experimental integrity. The following protocols are grounded in established safety principles for handling halogenated organic compounds and are designed to be a self-validating system for risk mitigation.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is synthesized from safety data for structurally analogous compounds, including 3,5-Dichlorobenzyl alcohol and other chlorinated benzylic alcohols. It is imperative to conduct a thorough, site-specific risk assessment before commencing any work with this compound.

I. Hazard Analysis and Risk Mitigation

This compound is a halogenated aromatic alcohol. Compounds in this class are generally considered to be irritants and can be harmful if not handled properly. The primary risks are associated with skin and eye contact, inhalation of dusts or aerosols, and ingestion.

Anticipated Hazards:

  • Skin Irritation: Similar chlorinated compounds are known to cause skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1][2][3][4]

  • Harmful if Swallowed or Inhaled: Ingestion or inhalation of dust or vapors may be harmful.[3][5][6][7]

  • Environmental Hazard: Chlorinated organic compounds can be toxic to aquatic life with long-lasting effects.

The core of a robust safety protocol is the consistent and correct use of Personal Protective Equipment (PPE). The "Hierarchy of Controls" should always be applied, with PPE serving as the final barrier of protection after engineering and administrative controls have been implemented.

II. Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical and must be based on a comprehensive risk assessment of the specific procedures being undertaken.

A. Engineering Controls: The First Line of Defense

All handling of this compound, especially when dealing with the solid form or creating solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][7] The fume hood provides essential ventilation and a physical barrier. Eyewash stations and safety showers must be readily accessible and tested regularly.[8]

B. Essential Personal Protective Equipment

The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendation Rationale and Best Practices
Hand Protection Nitrile or Neoprene gloves.[9][10]Provides good resistance against a broad range of chemicals, including many solvents and alcohols.[9] Aromatic and halogenated hydrocarbons can degrade some glove materials; therefore, it is crucial to inspect gloves for any signs of degradation before and during use.[11] For prolonged or high-exposure tasks, consider double-gloving.[12]
Eye and Face Protection Chemical splash goggles are mandatory.[8][12] A face shield should be worn over goggles when there is a significant risk of splashing.[12]Safety glasses do not provide a complete seal and are inadequate for protecting against chemical splashes.[8] Chemical splash goggles provide a seal around the eyes, offering robust protection.[8][12]
Body Protection A flame-resistant lab coat, fully buttoned, is required.[8]A lab coat provides a removable barrier to protect skin and clothing from minor spills and contamination.[8]
Respiratory Protection Generally not required when handling small quantities in a certified fume hood.If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, a respirator may be necessary. The selection of the appropriate respirator should be based on a formal risk assessment and fit-testing.[3]

C. Step-by-Step Gowning and De-Gowning Procedure

Correctly putting on and removing PPE is as crucial as its selection to prevent cross-contamination.

Gowning Workflow

Gowning_Workflow A 1. Don Lab Coat B 2. Don Safety Goggles/Face Shield A->B C 3. Don Gloves (over cuffs of lab coat) B->C

Caption: Sequential process for correctly donning PPE.

De-Gowning Workflow

DeGowning_Workflow A 1. Remove Gloves (using proper technique) B 2. Remove Lab Coat A->B C 3. Remove Safety Goggles/Face Shield B->C D 4. Wash Hands Thoroughly C->D

Caption: Sequential process for safely removing PPE to avoid contamination.

III. Operational and Disposal Plans

A. Safe Handling and Storage

  • Handling: Avoid creating dust when working with the solid form.[3] Use non-sparking tools and ensure adequate ventilation.[13] Avoid contact with skin and eyes.[2][3] Do not eat, drink, or smoke in the laboratory.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Keep away from incompatible materials such as strong oxidizing agents.[4][5]

B. Spill Management Protocol

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Assess the Spill: Determine the extent and nature of the spill. For minor spills that you are trained to handle, proceed with cleanup. For major spills, contact your institution's emergency response team.

  • Don Appropriate PPE: At a minimum, wear the PPE outlined in the table above.

  • Contain and Clean: For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a labeled container for disposal.[3] For liquid spills, use an inert absorbent material.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: All cleanup materials should be disposed of as hazardous waste.

C. Waste Disposal Plan

As a halogenated organic compound, the waste generated from handling this compound must be managed as hazardous waste.

  • Segregation: Halogenated and non-halogenated solvent wastes must be collected in separate, clearly labeled, and compatible waste containers.[11]

  • Labeling: All waste containers must be accurately labeled with their contents.

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Waste Disposal Workflow

Waste_Disposal_Workflow A Segregate Halogenated Waste B Use a Labeled, Compatible Container A->B C Store in Designated Satellite Accumulation Area B->C D Arrange for Professional Disposal C->D

Caption: Step-by-step process for the safe disposal of halogenated waste.

IV. References

  • Apollo Scientific. (2023, July 3). 4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine Safety Data Sheet.

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE.

  • Fisher Scientific. (2025, May 1). Safety Data Sheet - Phenol, 4-(phenylmethoxy)-.

  • Fisher Scientific. (n.d.). Safety Data Sheet - [4-(Benzyloxy)phenyl]hydrazine monohydrochloride.

  • Fisher Scientific. (n.d.). Safety Data Sheet - 3,5-Dichlorobenzyl alcohol.

  • NMSU Safety. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Resistance.

  • Princeton EHS. (n.d.). Section 6C: Protective Equipment.

  • Santa Cruz Biotechnology. (n.d.). Benzyl alcohol Safety Data Sheet.

  • Shanghai Haohong Scientific Co., Ltd. (2025, December 16). Safety Data Sheet - 1-(4-(Benzyloxy)phenyl)-2-bromopropan-1-one.

  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet - 2,3-Dichlorophenol.

  • TCI Chemicals. (2025, February 11). Safety Data Sheet - 3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide.

  • TCI Chemicals. (2025, March 5). Safety Data Sheet - 3-Benzyloxybenzyl Alcohol.

  • Thermo Scientific Chemicals. (n.d.). 3,5-Dichlorobenzyl alcohol, 98%.

  • Understanding Solvents and PPE for Chemical Safety. (2025, April 8). MCR Safety.

  • U.S. Environmental Protection Agency. (n.d.). Health and Environmental Effects Document for Benzyl Alcohol.

Sources

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Retrosynthesis Analysis

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